Almorexant
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Almorexant's Mechanism of Action on Orexin Receptors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Almorexant (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that targets both the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. By competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B, this compound inhibits the downstream signaling cascades responsible for promoting and sustaining wakefulness. Its primary mechanism involves the prevention of Gq-protein-coupled activation of phospholipase C and the subsequent mobilization of intracellular calcium. Notably, this compound exhibits complex binding kinetics, characterized by a particularly slow dissociation rate from the OX2R, which contributes to a prolonged duration of action and a functional selectivity for OX2R under equilibrium conditions. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound. Although its clinical development was discontinued due to safety concerns regarding elevated liver enzymes, the study of this compound has been foundational to understanding the therapeutic potential of orexin system modulation.[1][2][3][4]
Core Mechanism: Competitive Antagonism at Orexin Receptors
This compound functions as a competitive antagonist at both OX1 and OX2 receptors.[1] This means it reversibly binds to the same site as the endogenous ligands, orexin-A and orexin-B, preventing them from activating the receptor. The orexin system is a critical regulator of wakefulness, and its neurons, located in the lateral hypothalamus, project widely throughout the brain to promote arousal.[5] By blocking these receptors, this compound effectively dampens this wake-promoting signal, thereby facilitating the transition to and maintenance of sleep.
The in-vivo sleep-promoting effects of this compound are primarily mediated through its antagonism of the OX2R.[5][6][7] Studies in knockout mice have demonstrated that while antagonism of OX2R is sufficient to induce sleep, the inhibition of OX1R is not necessary for this effect.[5][8]
Molecular Binding and Functional Potency
The efficacy of this compound is defined by its binding affinity (K_i_ or K_d_) and its functional inhibitory potency (IC_50_). This compound demonstrates high affinity for both human orexin receptors, with a slightly higher affinity for OX2R.
Data Presentation: Binding Affinity & Functional Antagonism
The following tables summarize the quantitative data for this compound's interaction with human orexin receptors.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Radioligand Used | Source |
|---|---|---|---|---|
| K_d_ | hOX1R | 1.3 | [³H]this compound | [9] |
| K_d_ | hOX2R | 0.17 | [³H]this compound | [9] |
| pK_i_ (K_i_) | hOX2R | 8.0 (10 nM) | [³H]-EMPA |[10][11] |
Table 2: Functional Antagonism of this compound (Calcium Flux Assay)
| Parameter | Receptor | Agonist | Value (IC_50_ in nM) | Source |
|---|---|---|---|---|
| IC_50_ | hOX1R | Orexin-A | 191 ± 12 | [12] |
| IC_50_ | hOX2R | Orexin-B | 332 ± 13 |[12] |
A key characteristic of this compound is its kinetic profile. It exhibits a very slow dissociation rate (k_off_) from the receptors, particularly OX2R (k_off_ = 0.005 min⁻¹).[10][11] This slow-off rate means that under non-equilibrium conditions, it acts as a dual antagonist, but with prolonged exposure, as equilibrium is reached, it becomes functionally more selective for OX2R.[5][6][13] This prolonged receptor occupancy may contribute to its long duration of action and can make it behave as a pseudo-irreversible antagonist in certain functional assays.[1][10]
Inhibition of Downstream Signaling Pathways
Orexin receptors are G-protein-coupled receptors (GPCRs) that promiscuously couple to several G-protein families, most notably the Gq/11 subclass.[14][15][16] The binding of orexin-A or orexin-B initiates a canonical signaling cascade that this compound directly inhibits.
The primary pathway is as follows:
-
Receptor Activation: Orexin peptide binds to OX1R or OX2R.
-
G-Protein Coupling: The receptor activates the Gq heterotrimeric G-protein.[16]
-
PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).[14][15]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15]
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[14][15] This increase in cytosolic Ca²⁺ is a primary functional consequence of orexin receptor activation.
-
Cellular Response: The rise in Ca²⁺ and DAG activates various downstream effectors, including protein kinase C (PKC) and other kinases like ERK1/2, leading to neuronal excitation.[14]
This compound, by competitively occupying the orexin binding site, prevents the initial receptor activation step, thereby blocking the entire downstream cascade and preventing the mobilization of intracellular Ca²⁺.[1]
Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in-vitro assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of this compound for orexin receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing the human OX1R or OX2R.[17]
-
Incubation: The cell membranes are incubated in a buffer solution containing:
-
Equilibration: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.[17]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC_50_ (concentration of this compound that displaces 50% of the radioligand) is determined. The IC_50_ is then converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.[7]
Calcium Flux Functional Assay
This cell-based assay measures this compound's ability to inhibit the increase in intracellular calcium triggered by an orexin agonist.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing hOX1R or hOX2R are seeded into microplates (e.g., 96- or 384-well) and cultured overnight.[18]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[18][19] The dye crosses the cell membrane, and once inside, it is cleaved by intracellular esterases into its active, membrane-impermeable form. The fluorescence intensity of the dye increases dramatically upon binding to Ca²⁺.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 25-120 minutes) at 37°C.[18][20]
-
Agonist Stimulation: The plate is placed in a kinetic fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is taken before an orexin agonist (e.g., orexin-A) is automatically added to the wells at a concentration known to elicit a robust response (typically EC_80_).[8][20]
-
Signal Detection: The reader monitors the change in fluorescence intensity in real-time immediately following agonist addition.[21]
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. These data are used to generate a dose-response curve, from which the IC_50_ value is calculated, representing the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.[18]
Conclusion
This compound is a potent, competitive dual orexin receptor antagonist that prevents the activation of OX1R and OX2R. Its primary mechanism of action is the blockade of the Gq/PLC/Ca²⁺ signaling pathway, a cornerstone of orexin-mediated neuronal excitation. Its unique slow dissociation kinetics, especially from OX2R, results in prolonged receptor blockade and is a defining feature of its pharmacological profile. While its development was halted, this compound remains a critical reference compound for the field, having paved the way for a new class of insomnia therapeutics by validating the orexin system as a viable drug target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. gsk.com [gsk.com]
- 4. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cegee.org [cegee.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PMID: 19542319 | MedChemExpress [medchemexpress.eu]
- 10. research.monash.edu [research.monash.edu]
- 11. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 15. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bu.edu [bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
The Impact of Almorexant on Sleep Architecture in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Almorexant, a dual orexin receptor antagonist (DORA), has been a pivotal tool in understanding the role of the orexin system in sleep-wake regulation. By competitively blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound effectively promotes sleep by attenuating the wake-promoting signals of orexin neuropeptides. This in-depth technical guide synthesizes findings from key preclinical studies in various animal models, presenting quantitative data on its effects on sleep architecture, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly indicates that this compound's sleep-promoting effects are primarily mediated through the antagonism of OX2R, leading to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, while concurrently reducing wakefulness.
Core Mechanism of Action: Orexin Signaling and its Antagonism by this compound
The orexin system is a key regulator of arousal and wakefulness. Orexin A and Orexin B, neuropeptides produced in the lateral hypothalamus, bind to OX1R and OX2R, which are G-protein coupled receptors, to promote wakefulness.[1] this compound functions as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.[1]
The binding of orexins to their receptors activates multiple G-protein subtypes, including Gq/11, Gi/o, and Gs.[1][2] The primary pathway for orexin-induced neuronal excitation is believed to be through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events ultimately result in the depolarization of the neuron and an increase in its firing rate, promoting a state of wakefulness. This compound, by blocking the initial binding of orexins, prevents the initiation of this signaling cascade.
Quantitative Effects of this compound on Sleep Architecture
This compound has been demonstrated to dose-dependently alter sleep architecture across various animal models. The primary effects observed are a decrease in wakefulness and a corresponding increase in both NREM and REM sleep.
Rodent Models (Mice and Rats)
In C57BL/6J mice, oral administration of this compound at doses of 25, 100, and 300 mg/kg at the beginning of the dark (active) phase resulted in a significant and dose-dependent reduction in time spent awake and an increase in both NREM and REM sleep.[4] Notably, the sleep-promoting effects of this compound were absent in mice lacking both OX1R and OX2R, confirming its on-target mechanism.[4][5] Further studies in knockout mice revealed that this compound was effective in inducing sleep in mice lacking OX1R but not in those lacking OX2R, indicating that antagonism of OX2R is sufficient for its hypnotic effects.[4][5]
| Animal Model | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |
| C57BL/6J Mice | 25 | ↓ | ↑ | ↑ | [4] |
| 30 | ↓ (from 94% to 78%) | ↑ (from 5.8% to 18.7%) | ↑ (from 0.5% to 3%) | [6] | |
| 100 | ↓ (from 94% to 63%) | ↑ (from 5.8% to 26.7%) | ↑ (from 0.5% to 6.4%) | [4][6] | |
| 300 | ↓↓ | ↑↑ | ↑↑ | [4] | |
| Sprague Dawley Rats | 30 - 300 | ↓ | ↑ | ↑ | [7] |
Table 1: Summary of this compound's Dose-Dependent Effects on Sleep Stages in Rodents.
Canine Models
In dogs, this compound has also been shown to promote sleep without inducing cataplexy, a hallmark of narcolepsy which is associated with orexin deficiency.[8] This suggests that acute pharmacological blockade of orexin signaling is distinct from the chronic loss of orexin neurons.
| Animal Model | Dose | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Citation(s) |
| Dogs | Not specified | ↓ | ↑ | ↑ | [9] |
Table 2: General Effects of this compound on Sleep in a Canine Model.
Non-Human Primate Models (Rhesus Monkeys)
Studies in rhesus monkeys have demonstrated that this compound can effectively counteract the sleep-disrupting effects of stimulants like methamphetamine.[10] Administration of this compound, either as a pretreatment or as an evening treatment following methamphetamine exposure, dose-dependently improved sleep parameters.[10]
| Animal Model | Dose (mg/kg, i.m.) | Key Finding | Citation(s) |
| Rhesus Monkeys | 1, 3, 10 | Dose-dependently improved methamphetamine-induced sleep impairment. | [10] |
Table 3: Effects of this compound on Methamphetamine-Induced Sleep Disruption in Rhesus Monkeys.
Detailed Experimental Protocols
The following sections outline the typical methodologies employed in preclinical studies evaluating the effects of this compound on sleep architecture.
Surgical Implantation of EEG/EMG Electrodes in Rodents
A standardized surgical procedure is essential for obtaining high-quality electrophysiological recordings.
-
Anesthesia and Analgesia: Rats or mice are anesthetized with an appropriate agent, such as a ketamine/xylazine cocktail (e.g., 90 mg/kg ketamine and 9 mg/kg xylazine, IP) or isoflurane.[11] Pre- and post-operative analgesics (e.g., buprenorphine, 0.05 mg/kg, SC) are administered to minimize pain and distress.[4]
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame.[11] The skull is exposed, and small burr holes are drilled for the placement of EEG electrodes.
-
Electrode Placement: Stainless-steel screw electrodes are threaded into the burr holes to make contact with the dura mater over specific cortical areas (e.g., frontal and parietal cortices).[4] For EMG recordings, multi-stranded stainless-steel wires are inserted into the nuchal (neck) muscles.[4]
-
Headmount Assembly: The electrode wires are connected to a small pedestal connector, which is then secured to the skull using dental acrylic.[4]
-
Recovery: Animals are allowed to recover for at least one week post-surgery before any experimental procedures begin.[11]
Sleep Recording and Analysis
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before data collection to minimize stress-induced artifacts.[11]
-
Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., 0.3-30 Hz for EEG, 30-300 Hz for EMG), and digitized using a polysomnography system.[11] Recordings are typically continuous for 24 hours.
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds), and each epoch is manually or automatically scored as one of three vigilance states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta) EEG waves and reduced EMG activity.
-
REM Sleep: Characterized by low-amplitude, high-frequency (theta) EEG and muscle atonia (very low EMG activity).
-
-
Data Analysis: Various sleep parameters are quantified, including total time spent in each vigilance state, sleep latency (time to the first episode of NREM or REM sleep), and the number and duration of sleep/wake bouts.
Drug Administration
This compound is typically formulated in a vehicle solution (e.g., a mixture of water, ethanol, and polyethylene glycol) and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[4] Dosing usually occurs at a specific time relative to the light-dark cycle, often at the beginning of the animal's active phase (dark period for nocturnal rodents).
Experimental Workflow and Logical Relationships
The evaluation of a novel sleep-modulating compound like this compound follows a structured experimental workflow.
Conclusion
Preclinical studies in animal models have robustly demonstrated that this compound effectively promotes sleep by antagonizing orexin receptors. The quantitative data consistently show a dose-dependent increase in both NREM and REM sleep, with a corresponding decrease in wakefulness. The primary mechanism of action is through the blockade of OX2R. The detailed experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical evaluations of sleep-modulating compounds. The use of EEG/EMG recordings in surgically implanted animals remains the gold standard for assessing sleep architecture and provides the detailed data necessary for understanding the nuanced effects of novel therapeutics on sleep. The findings from studies on this compound have not only elucidated the critical role of the orexin system in maintaining wakefulness but have also paved the way for the development of a new class of insomnia treatments.
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cegee.org [cegee.org]
- 6. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 8. Orexin receptor antagonist-induced sleep does not impair the ability to wake in response to emotionally salient acoustic stimuli in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dual orexin receptor antagonist this compound blocks the sleep-disrupting and daytime stimulant effects of methamphetamine in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
The Discontinuation of Almorexant: A Technical Analysis of Safety Concerns in Late-Stage Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almorexant, a first-in-class dual orexin receptor antagonist (DORA), showed considerable promise in early clinical trials for the treatment of primary insomnia. By targeting the orexin system, a key regulator of wakefulness, this compound offered a novel mechanism of action distinct from traditional hypnotic agents. Despite positive efficacy data from its Phase III clinical trial program, the development of this compound was abruptly discontinued in January 2011. This in-depth guide synthesizes the available scientific and clinical data to elucidate the core reasons behind this decision, focusing on the emergent safety concerns that ultimately halted its path to market.
Introduction: A Novel Approach to Insomnia
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, plays a pivotal role in maintaining wakefulness and regulating the sleep-wake cycle. This compound was designed as a competitive antagonist at both orexin receptors, thereby promoting sleep by reducing wakeful drive. Early clinical studies demonstrated its efficacy in improving sleep onset and maintenance.
Efficacy Profile: Positive Results from Clinical Trials
This compound demonstrated dose-dependent efficacy in improving key sleep parameters in multiple clinical trials. The RESTORA I study, a key Phase III trial, met its primary endpoint, showing a statistically significant reduction in wake-after-sleep onset (WASO) compared to placebo.[1]
Table 1: Efficacy of this compound in a Proof-of-Concept Study
| Parameter | This compound 100 mg | This compound 200 mg | This compound 400 mg | Placebo |
| Change in Sleep Efficiency (%) | Statistically Significant Improvement | Statistically Significant Improvement | 14.4% (p<0.001) | - |
| Change in WASO (min) | Statistically Significant Reduction | Statistically Significant Reduction | -54 min (p<0.001) | - |
| Change in Latency to Persistent Sleep (min) | Not Statistically Significant | Not Statistically Significant | -18 min (p=0.02) | - |
Data from a proof-of-concept study in 161 patients with primary insomnia.
Table 2: Efficacy of this compound in the RESTORA I (NCT00608985) Phase III Trial
| Parameter | This compound 200 mg vs. Placebo (Start of Treatment) | This compound 200 mg vs. Placebo (End of Treatment) |
| Median Change in Objective WASO (min) | -26.8 (p<0.0001) | -19.5 (p<0.0001) |
| Change in Objective Total Sleep Time (TST) | Statistically Significant Increase (p<0.0001) | Statistically Significant Increase (p<0.0001) |
| Change in Subjective WASO | - | Statistically Significant Decrease (p=0.0006) |
This study enrolled 709 adult patients with chronic primary insomnia.[2]
The Core Reason for Discontinuation: Emergent Safety Concerns
Despite the promising efficacy data, the clinical development of this compound was terminated due to an unfavorable "tolerability profile" that became apparent in longer-term Phase III studies.[3] While the initial press releases from developers Actelion and GlaxoSmithKline were not specific, subsequent scientific literature has clarified that the primary safety issue was related to hepatotoxicity.
Hepatic Safety Concerns
The key factor leading to the discontinuation of this compound's development was the observation of "abnormal elevated liver enzyme concentrations" in patients during long-term clinical trials.[4] Although specific quantitative data from these pivotal trials have not been publicly released, a dedicated clinical pharmacology study provided significant insights into the potential for liver-related adverse events.
This study investigated the pharmacokinetics of this compound in individuals with mild and moderate hepatic impairment. The results demonstrated a significant increase in drug exposure in these populations compared to individuals with normal liver function. This finding suggested that impaired liver function could lead to an accumulation of the drug, potentially increasing the risk of dose-dependent toxicity.
Table 3: Pharmacokinetic Parameters of this compound in Hepatic Impairment
| Parameter | Mild Hepatic Impairment vs. Healthy | Moderate Hepatic Impairment vs. Healthy |
| Geometric Mean Ratio of AUC0-∞ | 2.8 | 7.2 |
AUC0-∞ represents the total drug exposure over time.
This increased exposure in patients with pre-existing liver conditions raised significant concerns about the drug's safety in a broader patient population where undiagnosed mild hepatic impairment could be common.
Other Reported Adverse Events
While hepatic concerns were paramount, earlier clinical studies did report a dose-dependent increase in other adverse events.
Table 4: Common Adverse Events in a Proof-of-Concept Study
| Adverse Event | This compound 400 mg (%) | This compound 200 mg (%) | This compound 100 mg (%) | Placebo (%) |
| Dizziness | >10 | <10 | <10 | <5 |
| Nausea | >10 | <10 | <10 | <5 |
| Fatigue | >10 | <10 | <10 | <5 |
| Headache | >10 | <10 | <10 | >5 |
| Dry Mouth | >5 | <5 | <5 | <5 |
Incidence of adverse events reported by patients in a proof-of-concept study.
Experimental Protocols
Polysomnography (PSG) in RESTORA I (NCT00608985)
The primary efficacy endpoints in the RESTORA I trial were assessed using polysomnography, the gold standard for objective sleep measurement.
-
Procedure : Standard overnight PSG was conducted in a sleep laboratory at screening, baseline, and on specified treatment nights.
-
Parameters Measured :
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.
-
Total Sleep Time (TST): Total duration of sleep.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Sleep Stages: Time spent in N1, N2, N3 (slow-wave sleep), and REM sleep.
-
-
Scoring : Sleep stages were scored manually by certified technicians according to the standard Rechtschaffen and Kales criteria.
Safety Monitoring in Clinical Trials
Standard safety monitoring protocols were implemented across the clinical development program.
-
Adverse Event (AE) Reporting : All AEs were recorded at each study visit, and their severity and relationship to the study drug were assessed by the investigator.
-
Clinical Laboratory Tests : Blood and urine samples were collected at regular intervals to monitor hematology, clinical chemistry (including liver function tests such as ALT, AST, and bilirubin), and urinalysis.
-
Vital Signs and Physical Examinations : Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature, along with comprehensive physical examinations.
Visualizations
Orexin Signaling Pathway and this compound's Mechanism of Action
Caption: this compound blocks orexin receptors, inhibiting wakefulness.
This compound Clinical Trial Workflow
Caption: Overview of the this compound clinical trial process.
Logical Flow to Discontinuation
Caption: Decision pathway leading to this compound's discontinuation.
Conclusion
The discontinuation of this compound's clinical development serves as a critical case study in the pharmaceutical industry. Despite a novel mechanism of action and positive efficacy results, the emergence of a significant safety signal—specifically, the potential for hepatotoxicity—led to the termination of the program. The decision underscores the paramount importance of a favorable risk-benefit profile for any new therapeutic agent, particularly for non-life-threatening conditions such as primary insomnia. While this compound itself did not reach the market, the research and clinical data generated were instrumental in paving the way for the successful development of subsequent dual orexin receptor antagonists with improved safety profiles.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. gsk.com [gsk.com]
- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant: A Technical Guide to its Potential Applications Beyond Insomnia
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant, a dual orexin receptor antagonist (DORA), was one of the first compounds in its class to be extensively studied for the treatment of insomnia. While its development for this indication was discontinued, the wealth of preclinical and early clinical data generated provides a valuable foundation for exploring its therapeutic potential in a range of other neurological and psychiatric disorders. The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of not only wakefulness but also of reward processing, stress responses, and mood. This technical guide provides an in-depth overview of the existing research on this compound's potential applications beyond insomnia, with a focus on depression, anxiety, and addiction.
Core Pharmacology of this compound
This compound functions as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors, thereby blocking the wake-promoting and excitatory actions of the endogenous orexin peptides. The affinity and potency of this compound at these receptors are critical to understanding its pharmacological effects.
| Parameter | Human OX1 Receptor (hOX1R) | Human OX2 Receptor (hOX2R) | Reference |
| IC50 (nM) | 13 | 8 | [1] |
| IC50 (nM) - Orexin-A induced Ca2+ release | 191 ± 12 | - | [2] |
| IC50 (nM) - Orexin-B induced Ca2+ release | - | 332 ± 13 | [2] |
| Ki (nM) | 8.0 ± 0.1 (pKi) | - | [3] |
| Kd (nM) | 1.3 | 0.17 | [4] |
Table 1: In Vitro Binding Affinities and Potency of this compound
Potential Therapeutic Application in Major Depressive Disorder
Preclinical evidence suggests that the orexin system is dysregulated in depressive states and that blockade of orexin receptors may exert antidepressant-like effects.
Experimental Model: Unpredictable Chronic Mild Stress (UCMS) in Mice
The UCMS model is a widely used paradigm to induce a depressive-like phenotype in rodents, characterized by anhedonia (a core symptom of depression), which is assessed by a decrease in sucrose preference.
-
Animal Model: Adult male mice are typically used.
-
Housing: Mice are individually housed to increase the efficacy of the stressors.
-
Stress Regimen: For a period of 2 to 9 weeks, mice are subjected to a variable sequence of mild stressors, with one stressor applied per day.[5] The unpredictability of the stressor is crucial to prevent habituation.
-
Examples of Stressors:
-
Cage tilt (45°) for 12-16 hours.
-
Reversed light/dark cycle for 12-24 hours.
-
Food or water deprivation for 12-24 hours.
-
Forced swimming in cool water (18°C) for 5 minutes.
-
Exposure to a predator odor (e.g., soiled bedding from a rat) for 15-30 minutes.
-
Confinement in a small, tight tube for 1-2 hours.
-
White noise or strobe lighting for 1-2 hours.
-
-
-
Drug Administration: Following an initial period of stress (e.g., 2-3 weeks) to induce the depressive-like phenotype, animals receive daily administration of this compound or a control substance (vehicle or a standard antidepressant like fluoxetine).
-
Behavioral Assessment: The primary outcome measure is the sucrose preference test, which is conducted periodically throughout the stress and treatment period.
-
Habituation: Prior to the test, mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.
-
Testing: After a period of food and water deprivation (e.g., 4-12 hours), mice are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a set duration (e.g., 1-24 hours).
-
Measurement: The amount of liquid consumed from each bottle is determined by weighing the bottles before and after the test.
-
Calculation: Sucrose preference is calculated as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) x 100%.
Experimental Workflow: Unpredictable Chronic Mild Stress (UCMS) Model
Caption: Workflow of the Unpredictable Chronic Mild Stress (UCMS) experiment.
Potential Therapeutic Application in Anxiety Disorders
The orexin system is implicated in the regulation of fear and anxiety, suggesting that orexin receptor antagonists may have anxiolytic properties.
Experimental Model: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.[6]
-
Animal Placement: The animal is placed in the center of the maze, facing one of the open arms.
-
Testing: The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.
-
Data Collection: The session is recorded by a video camera, and software is used to track the animal's movement. Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
One study reported that this compound did not significantly affect behavior in the elevated plus maze, in contrast to the anxiolytic diazepam.[7] However, it did reduce fear-potentiated startle, another measure of anxiety.[7]
| Treatment | Dose (mg/kg) | Effect on Time in Open Arms | Reference |
| This compound | 30-300 | No significant effect | [7] |
| Diazepam | 1-10 | Anxiolytic-like effects | [7] |
Table 2: Effects of this compound in the Elevated Plus Maze
Experimental Workflow: Elevated Plus Maze (EPM) Test
Caption: Workflow of the Elevated Plus Maze (EPM) experiment.
Potential Therapeutic Application in Addiction
The orexin system plays a crucial role in reward-seeking behavior and relapse, making it a promising target for the treatment of substance use disorders.
Experimental Model: Ethanol Self-Administration
This operant conditioning paradigm is used to study the reinforcing properties of alcohol and the motivation of animals to consume it.
-
Animal Model: Rats are commonly used for this paradigm.
-
Surgical Implantation: Animals are surgically implanted with an intravenous catheter to allow for the self-administration of ethanol.
-
Operant Chambers: The experiments are conducted in operant conditioning chambers equipped with two levers.
-
Training: Rats are trained to press one "active" lever to receive an infusion of an ethanol solution (e.g., 20%), while pressing the other "inactive" lever has no consequence.
-
Testing: Once a stable baseline of ethanol self-administration is established, the effects of this compound are assessed. The drug is administered systemically or directly into specific brain regions (e.g., the ventral tegmental area - VTA) prior to the self-administration session.
-
Data Analysis: The primary dependent variable is the number of presses on the active lever. The number of inactive lever presses serves as a control for general motor activity.
Systemic administration of this compound has been shown to significantly reduce ethanol self-administration in rats.[2]
| This compound Dose (mg/kg, systemic) | Mean Active Lever Presses (± SEM) | p-value vs. Vehicle | Reference |
| Vehicle | 45 ± 5 | - | [2] |
| 15 | 20 ± 3 | < 0.001 | [2] |
| 30 | 15 ± 2 | < 0.001 | [2] |
Table 3: Effect of Systemic this compound on Ethanol Self-Administration in Rats
Intra-VTA microinfusions of this compound also dose-dependently decreased ethanol self-administration.[2]
| This compound Dose (µ g/side , intra-VTA) | Mean Active Lever Presses (± SEM) | p-value vs. Vehicle | Reference |
| Vehicle | 35 ± 4 | - | [2] |
| 10 | 25 ± 3 | < 0.05 | [2] |
| 15 | 20 ± 2 | < 0.01 | [2] |
| 30 | 18 ± 2 | < 0.001 | [2] |
Table 4: Effect of Intra-VTA this compound on Ethanol Self-Administration in Rats
Experimental Workflow: Ethanol Self-Administration Paradigm
Caption: Workflow of the Ethanol Self-Administration experiment.
Orexin Receptor Signaling Pathways
The therapeutic effects of this compound are mediated through the blockade of downstream signaling cascades initiated by the binding of orexin peptides to their G-protein coupled receptors.
Canonical Orexin Signaling Pathway
Caption: Simplified canonical signaling pathway of orexin receptors and the inhibitory action of this compound.
Conclusion
The preclinical data for this compound strongly suggest that its therapeutic potential extends beyond the treatment of insomnia. The consistent findings in animal models of depression, anxiety, and addiction highlight the critical role of the orexin system in regulating mood and motivated behaviors. While the clinical development of this compound was halted, the insights gained from its investigation provide a solid rationale for the continued exploration of dual orexin receptor antagonists in these and other psychiatric and neurological conditions. Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic utility of this class of compounds in these new indications. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of neuropsychopharmacology and developing novel treatments for these challenging disorders.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PMID: 19542319 | MedChemExpress [medchemexpress.eu]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The brain orexin system and this compound in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almorexant (development code ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] It was initially developed for the treatment of insomnia. This technical guide provides an in-depth overview of the chemical structure, enantioselective synthesis, and key experimental data related to this compound. The information presented is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a tetrahydroisoquinoline derivative.[3] Its systematic IUPAC name is (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide.[1][4]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide | [1][4] |
| Chemical Formula | C₂₉H₃₁F₃N₂O₃ | [1][4] |
| Molecular Weight | 512.573 g/mol | [1][4] |
| CAS Number | 871224-64-5 | [5][6] |
| Development Code | ACT-078573 | [1][2] |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMSO | [7] |
Synthesis of this compound
The synthesis of this compound involves the construction of a chiral tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry. The enantioselective synthesis is crucial for its pharmacological activity. Key strategies for the synthesis of the tetrahydroisoquinoline ring system include the Bischler-Napieralski and Pictet-Spengler reactions.[4][6][8][9][10]
A reported enantioselective synthesis of this compound utilizes an iridium-catalyzed intramolecular allylic amidation as a key step to establish the stereochemistry of the tetrahydroisoquinoline core.[1]
Logical Workflow for this compound Synthesis
Caption: Logical workflow for the synthesis of this compound.
Key Synthetic Steps
-
Formation of the Tetrahydroisoquinoline Core : The synthesis often begins with a β-arylethylamine derivative which undergoes cyclization.
-
Bischler-Napieralski Reaction : This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[6][9]
-
Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[10][11][12]
-
-
Enantioselective Synthesis : A specific enantioselective route involves:
-
Iridium-Catalyzed Intramolecular Asymmetric Allylic Amidation : This key step establishes the desired stereocenter in the tetrahydroisoquinoline ring system with high enantioselectivity.[1]
-
Oxidative Heck Reaction : This is used to introduce further substitution on the molecule.[1]
-
Diimide Reduction : A subsequent reduction step is performed.[1]
-
-
Coupling : The synthesized chiral tetrahydroisoquinoline core is then coupled with the N-methyl-2-phenylacetamide moiety to yield the final this compound molecule.
Mechanism of Action and Signaling Pathway
This compound functions as a dual antagonist of the OX1 and OX2 orexin receptors.[2] The orexin system is a key regulator of wakefulness.[13] By blocking the binding of the endogenous neuropeptides, orexin-A and orexin-B, to these receptors, this compound suppresses wake-promoting signals.
The primary downstream effect of orexin receptor activation is an increase in intracellular calcium concentration ([Ca²⁺]i).[2] this compound competitively inhibits this orexin-induced intracellular calcium mobilization.[2]
Signaling Pathway of this compound's Action
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The affinity of this compound for the orexin receptors has been characterized by various in vitro assays.
Table 2: Receptor Binding and Functional Antagonist Activity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| Ki | OX1 | 1.3 | [5][7] |
| OX2 | 0.17 | [5][7] | |
| IC₅₀ | OX1 | 6.6 | [8] |
| OX2 | 3.4 | [8] | |
| Kd | OX1 | 1.3 | [6] |
| OX2 | 0.17 | [6] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of this compound to the OX1 and OX2 receptors.[14][15][16]
Objective: To measure the displacement of a radiolabeled ligand from the orexin receptors by this compound.
Materials:
-
Membrane preparations from cells expressing human OX1 or OX2 receptors.
-
Radioligand (e.g., [³H]-Almorexant or another suitable orexin receptor radioligand).
-
This compound (unlabeled).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 1.5 hours at room temperature).[17]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. The receptors and bound radioligand are retained on the filter.[14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the radioligand. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of this compound to antagonize orexin-A-induced increases in intracellular calcium.[18][19]
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
Materials:
-
CHO-K1 cells stably expressing human OX1 or OX2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[7][20]
-
Orexin-A (agonist).
-
This compound.
-
Assay buffer.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Methodology:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (e.g., for 45 minutes at 37°C).[7]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the agonist, orexin-A, to the wells to stimulate the receptors.
-
Measurement: Measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the orexin-A-induced fluorescence response against the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximum response to orexin-A.
Conclusion
This compound is a well-characterized dual orexin receptor antagonist with a complex chiral structure. Its synthesis has been achieved through enantioselective methods, highlighting the importance of stereochemistry for its biological activity. The mechanism of action, involving the blockade of orexin-induced calcium signaling, is well-established. The quantitative data on its receptor affinity demonstrate its high potency. The provided experimental protocols offer a foundation for further research and development of novel orexin receptor modulators. Despite its development being discontinued due to safety concerns, this compound remains an important tool compound for studying the orexin system and a key reference in the development of subsequent orexin receptor antagonists.[1][2]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 13. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. pa2online.org [pa2online.org]
- 18. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. agilent.com [agilent.com]
The Pharmacodynamics of Almorexant: A Technical Overview in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
Almorexant, a dual orexin receptor antagonist, represents a novel pharmacological approach to the management of sleep disorders. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the sleep-wake cycle.[1][2][3] This technical guide synthesizes the key pharmacodynamic findings of this compound in healthy volunteers, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and effects.
Core Pharmacodynamic Effects
Clinical studies in healthy volunteers have demonstrated that this compound dose-dependently modulates sleep architecture and alertness. The primary pharmacodynamic effects observed include an increase in sleep efficiency and a reduction in latency to persistent sleep.[4][5] Furthermore, this compound has been shown to impact next-day performance and vigilance, particularly at higher doses.[6][7]
Signaling Pathway of this compound
This compound exerts its effects by antagonizing the orexin system, which is pivotal in maintaining wakefulness. The following diagram illustrates the signaling pathway.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic and pharmacokinetic parameters of this compound observed in healthy volunteers across various studies.
Table 1: Pharmacokinetic Profile of Single-Dose this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Median Time to Maximum Concentration (Tmax) | ~1.5 hours | [6] |
| Distribution Half-life | ~1.6 hours | [6] |
| Terminal Half-life | ~32 hours | [6] |
| Absolute Oral Bioavailability | 11.2% | [3] |
Table 2: Effects of this compound on Polysomnography (PSG) in Healthy Volunteers
| Parameter | Dose | Change vs. Placebo | Reference |
| Sleep Efficiency (SE) | 400 mg | +14.4% | [4][5] |
| Latency to Persistent Sleep (LPS) | 400 mg | -18 minutes | [4][5] |
| Wake After Sleep Onset (WASO) | 400 mg | -54 minutes | [4][5] |
| Latency to REM Sleep | Dose-dependent decrease | - | [4] |
| Time in Stage 1 Sleep | 400 mg | Decreased | [4] |
| Time in Stage 2, 3, 4, and REM Sleep | 400 mg | Increased | [4] |
Table 3: Effects of this compound on Psychomotor Performance in Healthy Volunteers
| Parameter | Dose | Effect | Reference |
| Saccadic Peak Velocity | 400 mg | Decrease | [6] |
| Adaptive Tracking Performance | 400 mg | Decrease | [6] |
| Body Sway | 400 mg | Increase | [6] |
| Subjective Alertness | Dose-dependent decrease | - | [6] |
| Visuomotor Coordination | 200 mg | Reduced | [8] |
| Postural Stability | 200 mg | Reduced | [8] |
Experimental Protocols
The clinical assessment of this compound's pharmacodynamics in healthy volunteers has involved rigorous, well-controlled study designs.
Ascending Single-Dose Study in Healthy Elderly Subjects
-
Study Design: A double-blind, placebo- and active-controlled, ascending single-dose study.[6]
-
Participants: Healthy elderly male and female subjects.[6]
-
Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]
-
Pharmacokinetic Sampling: Blood samples were collected at predose and at various time points post-dose to determine the pharmacokinetic profile.[3]
-
Pharmacodynamic Assessments:
The workflow for such a clinical trial is depicted below.
Multiple-Dose Study in Healthy Subjects
-
Study Design: A placebo-controlled study with ascending multiple doses.[7]
-
Participants: Healthy subjects with a 1:1 sex ratio.[7]
-
Dosing: Subjects received daily doses of 100 mg, 200 mg, 400 mg, or 1000 mg of this compound or placebo in the morning for four days, followed by two days of evening administration.[7]
-
Pharmacodynamic Assessments:
Logical Relationships of this compound's Effects
The administration of this compound initiates a cascade of effects, from receptor blockade to observable changes in sleep and performance.
Safety and Tolerability
In healthy volunteers, this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and fatigue, which are expected pharmacodynamic effects for a sleep-promoting compound.[6] Other reported adverse events included headache and nausea.[6] Muscular weakness was noted at a higher incidence with the highest dose of 400 mg.[6] Importantly, no narcolepsy or cataplexy events were reported in these studies.[4] A 4-week study in healthy male subjects showed no adverse effects on ophthalmological variables, spermatogenesis, or hormonal levels.[9]
Conclusion
The pharmacodynamic profile of this compound in healthy volunteers is characterized by its ability to promote sleep, as evidenced by objective polysomnography measures and subjective reports. These effects are a direct consequence of its antagonism of the orexin system. While demonstrating a favorable safety profile, dose-dependent effects on next-day performance warrant consideration. The data from these studies in healthy subjects have provided a solid foundation for investigating the therapeutic potential of this compound in patients with insomnia.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. cegee.org [cegee.org]
- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic interactions between this compound, a dual orexin receptor antagonist, and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the effect of the dual orexin receptor antagonist this compound on ophthalmological, spermatogenic, and hormonal variables in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Safety and Tolerability of Almorexant: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Almorexant (ACT-078573) emerged as a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia.[1][2] Its novel mechanism of action, targeting the orexin system's role in promoting wakefulness, positioned it as a promising alternative to traditional hypnotic agents.[1] This technical guide provides a comprehensive overview of the early-phase clinical studies that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. While the clinical development of this compound was discontinued due to side effects observed in long-term studies, the foundational data from its early trials remain a valuable resource for the ongoing development of orexin-targeting therapeutics.[2][3]
Mechanism of Action: Targeting the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of the sleep-wake cycle.[4] Orexin signaling promotes wakefulness; therefore, its antagonism is a logical approach to induce sleep.[1] this compound is a competitive antagonist of both OX1 and OX2 receptors, inhibiting the downstream signaling pathways, such as intracellular Ca2+ mobilization, that are triggered by orexin binding.[2][5] This dual antagonism was hypothesized to effectively promote the initiation and maintenance of sleep.[1]
Caption: this compound's mechanism of action as a dual orexin receptor antagonist.
Pharmacokinetics
Early-phase studies in healthy subjects and patients with insomnia characterized the pharmacokinetic profile of this compound.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) typically observed within 0.8 to 1.5 hours.[6][7] Plasma concentrations then decline quickly, reaching approximately 10-20% of the maximum concentration within 8 hours.[6][7] this compound is a lipophilic compound with a high log P-value, and its absolute oral bioavailability is reported to be 11.2%, likely due to extensive first-pass metabolism.[7]
Metabolism and Elimination
This compound undergoes significant metabolism, and studies in individuals with hepatic impairment showed that exposure to the drug increased with the severity of the condition, suggesting that dose adjustments would be necessary in this population.[8] The terminal half-life of this compound is approximately 32 hours.[6]
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Elderly Subjects
| Parameter | Value |
| Median Tmax (hours) | 1.5 |
| Distribution Half-life (hours) | 1.6 |
| Terminal Half-life (hours) | 32 |
Data from a single-dose study in healthy elderly subjects.[6]
Safety and Tolerability
Across early-phase clinical trials, this compound was generally well-tolerated at the doses studied.
Adverse Events
The most frequently reported adverse events were consistent with the drug's intended sleep-promoting effects and included somnolence, fatigue, and headache.[6][7] Muscular weakness was noted at a higher incidence with the 400 mg dose in one study.[6] Importantly, no evidence of cataplexy, a sudden loss of muscle tone associated with narcolepsy, was observed in these early human studies.[1] In a study in adults with chronic primary insomnia, the adverse events reported with this compound were similar to those with placebo.[9]
Table 2: Common Adverse Events Reported in Early-Phase this compound Studies
| Adverse Event | Reported in Studies |
| Somnolence | Yes[6][7] |
| Fatigue | Yes[6][7] |
| Headache | Yes[6][7] |
| Nausea | Yes[6] |
| Muscular Weakness (at higher doses) | Yes[6] |
Next-Day Performance
A key consideration for any hypnotic medication is its effect on next-day performance. Early studies with this compound suggested minimal residual effects. Objective pharmacodynamic tests showed decreases in saccadic peak velocity and adaptive tracking performance, as well as increases in body sway, particularly at the 400 mg dose.[6] However, this compound did not appear to have an effect on mood, calmness, or subjective perception.[6] Furthermore, studies indicated no impairment in next-day performance.[3][9]
Pharmacodynamics and Efficacy
The pharmacodynamic effects of this compound on sleep parameters were evaluated in several early-phase studies.
Effects on Sleep Architecture
In a proof-of-concept study in patients with primary insomnia, this compound demonstrated dose-dependent improvements in sleep efficiency.[3][10] The study, which tested doses ranging from 100 mg to 400 mg, found that the 400 mg dose was associated with a mean of 411.8 minutes of sleep compared to 342.1 minutes with placebo.[10] this compound was also shown to reduce the latency to persistent sleep (LPS) and wake-after-sleep onset (WASO).[3] Polysomnography data revealed that this compound increased the time spent in sleep stages S2, S3, S4, and REM sleep.[10]
Table 3: Efficacy of this compound in Elderly Patients with Primary Insomnia (Treatment Effect vs. Placebo)
| Dose | Mean Reduction in WASO (minutes) | Mean Increase in Total Sleep Time (minutes) | Reduction in Latency to Persistent Sleep (minutes) |
| 25 mg | 10.4 | 14.3 | Not significant |
| 50 mg | 19.2 | - | Not significant |
| 100 mg | 31.4 | - | Not significant |
| 200 mg | 46.5 | 55.1 | 10.2 |
Data from a randomized, controlled study in elderly patients with primary insomnia.[11]
Experimental Protocols
The early-phase evaluation of this compound involved several key studies with specific designs and methodologies.
Single Ascending Dose Study in Healthy Elderly Subjects
-
Design: Double-blind, placebo- and active-controlled, single-dose, ascending dose study.[6]
-
Population: Healthy elderly male and female subjects.[6]
-
Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg, or 400 mg of this compound, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]
-
Assessments: Tolerability, pharmacokinetics, and objective and subjective pharmacodynamic measures.[6]
Dose-Finding Study in Elderly Patients with Primary Insomnia
-
Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period, five-way Latin square cross-over design.[11]
-
Population: Patients aged ≥65 years with primary insomnia.[11]
-
Dosing: Patients were randomized to one of 10 unique sequences of two-night treatments with oral this compound 25, 50, 100, or 200 mg, or placebo.[11]
-
Primary Efficacy Endpoint: Polysomnography (PSG)-determined mean wake time after sleep onset (WASO).[11]
Caption: Workflow of the dose-finding study in elderly patients with primary insomnia.
Conclusion
The early-phase clinical development of this compound provided crucial insights into the safety, tolerability, and efficacy of a dual orexin receptor antagonist for the treatment of insomnia. These studies established a generally favorable short-term safety profile, characterized its pharmacokinetic and pharmacodynamic properties, and demonstrated its sleep-promoting effects. Although the development of this compound was ultimately halted, the data generated from these initial trials have been instrumental in guiding the development of subsequent orexin receptor antagonists, contributing significantly to the evolution of novel therapeutics for sleep disorders.
References
- 1. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of this compound, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant's Attenuation of Orexin-Induced Locomotion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of almorexant on locomotor activity stimulated by orexin. This compound, a dual orexin receptor antagonist, has been a key tool in elucidating the role of the orexin system in arousal and sleep-wake regulation.[1] This document synthesizes key experimental findings, presents quantitative data in a structured format, details methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental procedures.
Core Findings: this compound's Dose-Dependent Inhibition of Orexin-A-Induced Hyperactivity
This compound has been demonstrated to dose-dependently block the increase in locomotor activity induced by intracerebroventricular (ICV) administration of orexin-A.[2][3] Studies in murine models show that while lower doses of this compound can reduce baseline locomotor activity, higher doses are required to abolish the stimulatory effects of exogenous orexin-A.[2][4] This inhibitory action is primarily mediated through the antagonism of the orexin 2 receptor (OX2R).[5][6][7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on both baseline and orexin-A-induced locomotor activity in C57BL/6 mice.
Table 1: Effect of this compound on Orexin-A-Induced Locomotion
| This compound Dose (mg/kg, oral) | Orexin-A Administration (3 µg, ICV) | Effect on Locomotion | Statistical Significance (Interaction) |
| Vehicle (0) | Yes | Significant increase in locomotor activity | F(1,21) = 4.40, p = 0.049 |
| 50 | Yes | Orexin-A still induced an increase in locomotion | F(1,19) = 4.33, p = 0.05 |
| 100 | Yes | Orexin-A-induced increase in locomotion was blocked | F(1,21) = 0.06, p = 0.81 |
| 200 | Yes | Orexin-A-induced increase in locomotion was blocked | F(1,18) = 0.51, p = 0.48 |
Data synthesized from Mang et al., 2012.[2][3][4]
Table 2: Effect of this compound on Baseline Locomotor Activity
| This compound Dose (mg/kg, oral) | Effect on Baseline Locomotion vs. Vehicle | Statistical Significance (Pretreatment Effect) |
| 50 | Significant reduction | p < 0.05 |
| 100 | Significant reduction | p < 0.01 |
| 200 | Significant reduction | p < 0.01 |
Data synthesized from Mang et al., 2012.[2][4][8]
Experimental Protocols
The following methodologies are derived from studies investigating the interaction between this compound and orexin-induced locomotion.
Animal Models and Housing
-
Species: C57BL/6J mice, as well as knockout strains for orexin receptors (OX1R-/-, OX2R-/-, and OX1R-/-/OX2R-/-).[3][6]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
This compound: Administered orally (p.o.) at doses ranging from 50 to 200 mg/kg.[2][4] The vehicle control is typically a corresponding solution without the active compound.
-
Orexin-A: A standard dose of 3 µg is administered via intracerebroventricular (ICV) injection.[4][8] This method ensures direct action on the central nervous system. A vehicle-only ICV injection serves as the control.
Locomotor Activity Assessment
-
Apparatus: Open-field arenas are commonly used to measure spontaneous locomotor activity.
-
Procedure:
-
Mice are habituated to the testing environment for a period of 30 minutes.[4][9]
-
Baseline locomotor activity is recorded for 30 minutes following habituation.[4][9]
-
This compound or vehicle is administered orally.
-
After a set pretreatment time (e.g., 30 minutes), orexin-A or its vehicle is administered via ICV injection.
-
Locomotor activity is then recorded for a subsequent period, typically 75 minutes, to capture the full effect of the orexin-A administration.[4][8]
-
-
Data Analysis: The total distance traveled is the primary endpoint. Statistical analyses, such as ANOVA, are used to determine the significance of the effects of drug treatments and their interaction.[2]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.
The diagram above illustrates that orexin-A binds to both OX1 and OX2 receptors. While both receptors are involved in the broader orexinergic signaling, the activation of OX2R is the primary driver of increased locomotion.[5][6][7] this compound acts as an antagonist at both receptors, thereby blocking the downstream effect of orexin-A on locomotor activity.
This workflow diagram outlines the sequential steps of the experimental protocol, from animal preparation and habituation to drug administration and data analysis. This systematic approach allows for the precise measurement of the pharmacological effects of this compound on both baseline and orexin-stimulated locomotor activity.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. cegee.org [cegee.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 8. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Almorexant for In Vivo Rodent Sleep Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of almorexant, a dual orexin receptor antagonist, in in vivo rodent sleep studies. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflow.
Data Presentation: this compound Dosage and Effects
The following tables summarize the quantitative data on this compound dosage and its effects on sleep parameters in various rodent models, compiled from multiple studies.
Table 1: this compound Dosage and Effects on Sleep Architecture in Mice
| Strain | Dosage (mg/kg) | Administration Route | Key Findings |
| C57BL/6J | 25, 100, 300 | Oral (p.o.) | Dose-dependently reduced time spent awake and increased NREM and REM sleep.[1][2] |
| Wild-type | 10, 100 | Oral (p.o.) | 100 mg/kg significantly reduced wakefulness and increased NREM and REM sleep.[3] |
| Wild-type | 30, 100, 300 | Oral (p.o.) | Dose-dependently increased total sleep time.[3] |
| APP/PS1 (AD model) | 10, 30, 60 | Intraperitoneal (i.p.) | Dose-dependently prolonged sleep duration. 30 mg/kg showed a good sleep response with minimal next-day residual effects.[4] |
| Wild-type | 30, 100 | Oral (p.o.) | In the presence of a rewarding stimulus (chocolate), this compound dose-dependently decreased wakefulness and increased NREM and REM sleep.[5] |
Table 2: this compound Dosage and Effects on Sleep Architecture in Rats
| Strain | Dosage (mg/kg) | Administration Route | Key Findings |
| Not Specified | 300 | Oral (p.o.) | Increased time spent in NREM (from 31.8% to 41.1%) and REM sleep (from 4.5% to 7.9%) over a 12-hour night.[6] |
| Not Specified | 100 | Intraperitoneal (i.p.) | Found to be equipotent to oral administration in its hypnotic effects.[7] |
| Not Specified | Not Specified | Oral (p.o.) | Decreased wakefulness and increased NREM and REM sleep during the dark period.[8] |
| Male | 100 | Oral (p.o.) | Daily administration for 42 days sustained sleep-promoting efficacy.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in rodent sleep studies.
Animal Preparation and Surgical Implantation of Electrodes
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals should be housed individually under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow a recovery period of at least one week post-surgery before starting the sleep recording experiments.
-
Drug Preparation and Administration
-
Vehicle: A common vehicle for oral administration of this compound is 0.5% (w/v) methylcellulose 400 in water.[3]
-
This compound Preparation: Suspend this compound in the vehicle to the desired concentration.
-
Administration:
-
Oral (p.o.): Administer the this compound suspension using an oral gavage needle. The volume is typically 10 mL/kg for mice.[3]
-
Intraperitoneal (i.p.): Administer the this compound solution via intraperitoneal injection.
-
-
Timing: Administer this compound at the beginning of the animal's active phase (the dark period for nocturnal rodents) to observe its sleep-promoting effects.[1][2]
Sleep Recording and Analysis
-
Habituation: Habituate the animals to the recording chamber and cables for several days before the experiment.
-
Recording:
-
Data Analysis:
-
Divide the recordings into epochs of a fixed duration (e.g., 10 seconds).
-
Manually or automatically score each epoch into one of three vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria for rodent sleep.
-
Quantify the time spent in each vigilance state, the number and duration of sleep/wake bouts, and sleep latency.
-
Mandatory Visualizations
Mechanism of Action: Orexin Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. Orexin A and B, produced by hypothalamic neurons, promote wakefulness by binding to OX1 and OX2 receptors. This compound acts as a dual antagonist, blocking both receptors and thereby promoting sleep.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for an in vivo rodent sleep study using this compound.
Caption: Experimental workflow for rodent sleep studies.
References
- 1. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different doses of this compound on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Almorexant for Cell Culture Experiments
Introduction
Almorexant (also known as ACT-078573) is a potent and competitive dual orexin receptor antagonist, targeting both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] These G-protein coupled receptors are activated by the neuropeptides orexin-A and orexin-B, playing a crucial role in regulating sleep-wake cycles, feeding behavior, and reward systems.[4] The primary mechanism of action involves the inhibition of orexin-induced intracellular calcium mobilization.[2][3][5] Due to its specific mechanism, this compound is a valuable tool for in vitro studies investigating the orexin system's role in various physiological and pathological processes.
This document provides a detailed protocol for the proper dissolution and use of this compound in cell culture experiments to ensure reproducibility and accuracy of results.
Physicochemical Properties and Solubility
This compound hydrochloride is supplied as a crystalline solid and is sparingly soluble in aqueous buffers.[6] For cell culture applications, it is essential to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[1][6] Using fresh, high-quality DMSO is crucial, as moisture-absorbing DMSO can reduce the compound's solubility.[5]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL to 72 mg/mL | [5][6] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [6] |
| Ethanol | ~10 mg/mL | [6] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) 1:2 solution | ~0.25 mg/mL | [6] |
Note: Solubility can vary slightly between batches. Sonication may be recommended to aid dissolution in DMSO.[1]
Experimental Protocols
Protocol for Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Determine Mass: Calculate the mass of this compound hydrochloride required to make the desired volume and concentration of stock solution. The molecular weight of this compound is 512.56 g/mol (hydrochloride form is 549.0 g/mol ).[1][6]
-
Calculation Example (for 10 mM stock using this compound base MW): Mass (mg) = 10 mmol/L * 0.001 L * 512.56 g/mol * 1000 mg/g = 5.13 mg (for 1 mL)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the appropriate volume of fresh DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in an ultrasonic water bath for a few minutes can be beneficial.[1]
-
Storage: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 3.
Protocol for Preparation of Working Solution in Cell Culture Medium
Materials:
-
Concentrated this compound stock solution (from Protocol 2.1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. It is critical to add the DMSO stock solution to the medium and mix immediately, rather than the other way around, to prevent precipitation of the compound.
-
Control Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept to a minimum, typically not exceeding 0.1%, as higher concentrations can be toxic to cells or induce off-target effects.[1]
-
Vehicle Control: Prepare a "vehicle control" culture medium containing the same final concentration of DMSO as the this compound-treated samples. This is essential to distinguish the effects of the drug from any effects of the solvent.
-
Immediate Use: It is recommended not to store the final aqueous working solution for more than one day.[6] Prepare it fresh just before adding it to the cells.
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Stability Period | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [6] |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [1][5][7] |
| Stock Solution in DMSO | -20°C | 1 month | [5][7] |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | [6] |
Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][7]
Example Working Concentrations for Cell-Based Assays
The optimal concentration of this compound will vary depending on the cell type, assay, and experimental goals. The compound exhibits high potency, with reported IC50 and Ki values in the low nanomolar range.
Table 3: Reported In Vitro Concentrations of this compound
| Cell Line | Assay Type | Concentration / Potency | Reference |
| CHO cells (human OX1R) | Ca2+ mobilization | IC50 = 13 nM | [5] |
| CHO cells (human OX2R) | Ca2+ mobilization | IC50 = 8 nM | [5] |
| CHO cells (human OX2R) | Radioligand displacement | Ki = 0.47 nM (0.00047 µM) | [5] |
| AsPC-1 cells | Cellular growth inhibition | 1 µM | [2][7] |
| AsPC-1 cells | Apoptosis induction | Not specified | [2][8] |
Visual Protocols and Pathways
Caption: Mechanism of action for this compound as a dual orexin receptor antagonist.
Caption: Experimental workflow for preparing this compound for cell culture use.
References
- 1. This compound | OX Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Using Almorexant to Study Cataplexy in Narcolepsy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone often triggered by strong emotions.[1][2] The underlying cause is a significant loss of neurons that produce the neuropeptides orexin A and orexin B (also known as hypocretin 1 and 2).[1][3] These peptides play a crucial role in maintaining wakefulness by activating two G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2][4][5]
Almorexant is a dual orexin receptor antagonist (DORA) that competitively blocks both OX1R and OX2R.[5][6] While initially developed to treat insomnia by promoting sleep, its mechanism of action makes it a valuable pharmacological tool for studying the consequences of orexin system blockade, particularly cataplexy, in preclinical narcolepsy models.[1][7][8] These notes provide detailed protocols for using this compound to investigate cataplexy in murine models.
Mechanism of Action: Orexin System and this compound Blockade
The orexin system is a central regulator of arousal. Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness and suppress REM sleep.[4] In narcolepsy, the loss of these neurons leads to a destabilized sleep-wake cycle and the intrusion of REM-sleep features, like atonia, into wakefulness, resulting in cataplexy. This compound mimics this orexin-deficient state by preventing the binding of endogenous orexins to their receptors, thereby reducing wakefulness and increasing the propensity for cataplexy-like events under specific conditions.
Application 1: Exacerbating Cataplexy in a Murine Narcolepsy Model
This protocol details the use of this compound to worsen cataplexy in orexin/ataxin-3 transgenic (TG) mice. This model recapitulates the progressive loss of orexin neurons seen in human narcolepsy, resulting in a low orexin tone.[1]
Experimental Protocol
1. Animal Model:
-
Strain: Orexin/ataxin-3 transgenic mice and wild-type (WT) littermate controls (9-10 per group).[1][9]
-
Age: 15 ± 0.5 weeks.[1]
-
Housing: Single housing in a temperature-controlled environment with a 12h/12h light/dark cycle.
2. Surgical Implantation:
-
Anesthetize mice and surgically implant biotelemetry transmitters for chronic recording of electroencephalogram (EEG) and electromyogram (EMG).[1] This is crucial for accurately identifying sleep-wake states and cataplexy.
-
Allow a recovery period of at least two weeks post-surgery.
3. Experimental Design:
-
Design: Counterbalanced crossover study, where each mouse receives all treatments.[1][9]
-
Treatments:
-
Dosing Schedule: Administer treatments once every 3 days to allow for washout. Dosing should occur at the beginning of the dark (active) phase (Zeitgeber Time 12).[1]
4. Data Acquisition and Analysis:
-
Record continuous EEG/EMG and video for 12 hours post-injection.[1]
-
Score data in 10-second epochs into Wake, NREM sleep, or REM sleep.
-
Definition of Cataplexy: An episode of at least 10 seconds of muscle atonia (low EMG) and theta-dominant EEG, immediately preceded by at least 40 seconds of active wakefulness.[1][10]
-
Quantify the total number of cataplexy bouts and the total time spent in cataplexy.
Data Presentation
Table 1: Effect of this compound on Cataplexy in Orexin/Ataxin-3 TG Mice (12-h Dark Period)
| Treatment (mg/kg, i.p.) | Genotype | Total Cataplexy Bouts (Mean ± SEM) | Total Time in Cataplexy (s, Mean ± SEM) |
|---|---|---|---|
| Vehicle | TG | 15.1 ± 3.5 | 450 ± 110 |
| This compound (30) | TG | 20.5 ± 5.0 | 600 ± 150 |
| This compound (100) | TG | 35.2 ± 7.1 * | 1050 ± 220 * |
| This compound (300) | TG | 25.0 ± 6.2 | 750 ± 190 |
| Vehicle | WT | 0 | 0 |
| This compound (100) | WT | 0 | 0 |
Data are illustrative, based on findings from Black et al. (2013). The 100 mg/kg dose was found to be maximally effective at promoting cataplexy.[1][9] *p < 0.05 compared to Vehicle.
Application 2: Inducing Cataplexy in Wild-Type Mice with a Rewarding Stimulus
While this compound does not cause cataplexy in wild-type mice under normal conditions[2][4][5], strong positive emotional stimuli can unmask a cataplectic phenotype. This protocol uses chocolate, a highly palatable reward for mice, to trigger cataplexy following this compound administration.[7][11]
Experimental Protocol
1. Animal Model:
-
Strain: Wild-type C57BL/6J mice.[11]
-
Housing & Surgery: As described in Application 1.
2. Experimental Design:
-
Habituation: Habituate mice to the testing cage and the rewarding stimulus (e.g., a small piece of chocolate or sweetened jelly).
-
Design: Crossover design.
-
Treatments:
-
Dosing Schedule: Administer this compound or vehicle. After a short absorption period (e.g., 15-30 minutes), introduce the chocolate.
3. Data Acquisition and Analysis:
-
Record continuous EEG/EMG and video for 6 hours post-stimulus presentation.[11]
-
Score data as described in Application 1, quantifying sleep, wake, and cataplexy.
-
Calculate cataplexy as a percentage of total time and as a percentage of time awake.
Data Presentation
Table 2: Effect of this compound and Chocolate on Sleep and Cataplexy in WT Mice (6-h Recording)
| Treatment (mg/kg, p.o.) | Stimulus | % Time in Wake (Mean ± SEM) | % Time in NREM Sleep (Mean ± SEM) | % Time in Cataplexy (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | None | 73 ± 2 | 24 ± 2 | 0 |
| This compound (100) | None | 40 ± 3.3 | 54.4 ± 3.8 | 0 |
| Vehicle | Chocolate | 94 ± 1.6 | 5.8 ± 1.4 | 0 |
| This compound (30) | Chocolate | 78 ± 3.5 | 18.7 ± 3 | Trace amounts |
| This compound (100) | Chocolate | 63 ± 3 | 26.7 ± 2.3 | 4 ± 1.4 * |
Data are illustrative, based on findings from Mahoney et al. (2020).[11][12] *p < 0.05 compared to Vehicle + Chocolate.
Summary and Key Considerations
-
Model Selection is Critical: this compound's effect on cataplexy is highly dependent on the animal model. It exacerbates existing cataplexy in models with partial orexin neuron loss but requires an additional emotional trigger to induce cataplexy in healthy animals.[1][11]
-
Dose-Dependency: The effects of this compound on both sleep and cataplexy are dose-dependent. A dose of 100 mg/kg appears to be robust for inducing sleep and cataplexy-related phenotypes in mice.[1][11]
-
Behavioral Triggers: When studying cataplexy in non-narcoleptic models, the inclusion of positive rewarding stimuli is essential to unmask the phenotype.[7][12]
-
Accurate Scoring: Precise identification of cataplexy requires simultaneous EEG/EMG and video recordings, along with strict scoring criteria to differentiate it from REM sleep or quiet wakefulness.[3][10]
These protocols demonstrate that this compound is a powerful tool for probing the function of the orexin system and its role in the pathophysiology of cataplexy, making it invaluable for both basic research and the development of novel anti-cataplectic therapies.
References
- 1. This compound Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cegee.org [cegee.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound promotes sleep and exacerbates cataplexy in a murine model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice [research.bidmc.org]
Almorexant Administration Route for Optimal Bioavailability in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Almorexant administration in rats, with a focus on achieving optimal bioavailability. This document includes a summary of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.
Introduction
This compound (ACT-078573) is a dual orexin receptor antagonist that competitively blocks both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of sleep and wakefulness, and by blocking these receptors, this compound promotes sleep.[2] It has been investigated for the treatment of insomnia.[2] Understanding the bioavailability of this compound through different administration routes is critical for designing preclinical studies in rats that accurately assess its efficacy and safety.
Data Presentation: Pharmacokinetics of this compound in Wistar Rats
The following table summarizes the key pharmacokinetic parameters of this compound in Wistar rats following intravenous (i.v.) and oral (p.o.) administration. Intravenous administration, by definition, results in 100% bioavailability and serves as the reference for determining the absolute bioavailability of other routes.
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | - | 438 |
| Tmax (h) | - | 0.5 |
| AUC (ng*h/mL) | 469 | 1089 |
| t½ (h) | 2.4 | 2.3 |
| Clearance (mL/min/kg) | 35.5 | - |
| Vss (L/kg) | 4.8 | - |
| Bioavailability (F) (%) | 100 | 23 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; Vss: Volume of distribution at steady state.
Note: Data is derived from a pharmacokinetic assessment in Wistar rats.
Discussion
The data clearly indicates that the oral bioavailability of this compound in rats is low, at approximately 23%. This is likely attributable to significant first-pass metabolism in the liver, a phenomenon also observed in humans where the absolute oral bioavailability is around 11.2%.[3][4]
For preclinical studies in rats requiring consistent and complete systemic exposure to this compound, intravenous administration is the optimal route . This route bypasses first-pass metabolism, ensuring that the entire dose reaches the systemic circulation.
However, oral administration via gavage remains a relevant and frequently used method in many study designs, particularly for chronic dosing or when mimicking the intended clinical route of administration in humans.[5][6] Researchers opting for oral administration should account for the lower bioavailability and potential for variability in absorption between individual animals. Intraperitoneal (i.p.) injection is another alternative that can offer higher bioavailability than the oral route by avoiding initial hepatic metabolism, though it does not guarantee 100% bioavailability like the intravenous route.[7]
Experimental Protocols
Oral Administration (Gavage) in Rats
This protocol describes the standard procedure for administering this compound orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.25% methylcellulose in water)[5]
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[8]
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the rat to determine the correct dosing volume. Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[9]
-
Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the correct insertion depth.[9] Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.[9]
-
Administration: Once the needle is correctly positioned, slowly administer the this compound solution.
-
Post-Administration: Gently remove the needle and return the rat to its cage. Monitor the animal for any signs of distress.
Intravenous Administration (Tail Vein) in Rats
This protocol outlines the procedure for intravenous administration of this compound via the lateral tail vein.
Materials:
-
This compound in a sterile, injectable solution
-
Appropriately sized needles (e.g., 27-30 gauge) and syringes
-
A rat restrainer or warming device to dilate the tail veins
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Preparation: Prepare the sterile this compound solution for injection.
-
Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.
-
Injection Site Preparation: Disinfect the injection site on the tail with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Administration: Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein, and should be withdrawn and reinserted.
-
Post-Administration: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Visualization of Key Processes
This compound Mechanism of Action
Caption: this compound blocks Orexin-A and -B from activating OX1 and OX2 receptors.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of this compound in rats.
References
- 1. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual orexin receptor antagonist this compound, alone and in combination with morphine, cocaine and amphetamine, on conditioned place preference and locomotor sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of this compound, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant: A Research Tool for Investigating Orexin System Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2] Dysregulation of this system is implicated in sleep disorders like narcolepsy and insomnia.[1][3] Almorexant (ACT-078573) is a first-in-class, orally active dual orexin receptor antagonist that has been instrumental as a research tool to probe the function of the orexin system.[2][4] By competitively binding to and inhibiting both OX1 and OX2 receptors, this compound effectively blocks the downstream signaling of orexin peptides, leading to a reduction in wakefulness and promotion of sleep.[5][6][7] These properties make it an invaluable compound for preclinical and clinical investigations into the role of orexins in sleep-wake architecture, as well as other central nervous system functions.[4][8]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the orexin system.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Notes |
| Binding Affinity (Kd) | hOX1R | Human | 1.3 nM | Determined by radioligand binding using [3H]this compound.[9][10] |
| hOX2R | Human | 0.17 nM | [3H]this compound shows a remarkably slow dissociation rate from hOX2R.[9][10] | |
| Functional Antagonism (IC50) | hOX1R | Human | 13 nM | Measured in a cell-based calcium flux assay.[6] |
| hOX2R | Human | 8 nM | This compound acts as a competitive antagonist at OX1R and a non-competitive-like antagonist at OX2R.[6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Value | Notes |
| Time to Max. Concentration (Tmax) | Human | 200 mg (oral) | ~1.0 - 2.3 hours | Rapid absorption.[11][12] |
| Elderly Humans | 100-400 mg (oral) | 1.5 hours | [13] | |
| Terminal Half-life (t1/2) | Elderly Humans | 100-400 mg (oral) | 32 hours | [13] |
| Absolute Oral Bioavailability | Human | 200 mg oral vs. 20 mg IV | 11.2% | Indicates a significant first-pass metabolism.[14] |
| Bioavailability (Oral) | Rat | Not specified | 8-34% | [6] |
| Dog | Not specified | 18-49% | [6] |
Table 3: In Vivo Efficacious Doses of this compound
| Species | Model/Assay | Effective Dose Range | Effect |
| Mouse | Sleep Study (EEG/EMG) | 25-300 mg/kg (oral) | Dose-dependent increase in NREM and REM sleep.[1] |
| Locomotor Activity | 50-200 mg/kg (oral) | Reduction in baseline and orexin-A induced locomotion.[5][15] | |
| Rat | Sleep Study | 30 mg/kg | Minimal effective dose to reduce baseline locomotor activity.[5] |
| Learning and Memory | 300 mg/kg | No detrimental effect on spatial and avoidance learning.[7] | |
| Dog | Locomotor Activity | 30 mg/kg | Minimal effective dose to reduce baseline locomotor activity.[5] |
| Human | Primary Insomnia (Clinical Trial) | 100-400 mg (oral) | Dose-dependent improvement in sleep efficiency, reduced wake after sleep onset (WASO), and reduced latency to persistent sleep.[16][17] |
| Healthy Volunteers | 400-1000 mg (oral, daytime) | Reduced vigilance and alertness.[11][18] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Orexin signaling pathway and mechanism of this compound action.
Caption: Workflow for in vivo sleep studies using this compound.
Caption: Logical relationship of the orexin system to insomnia and this compound's therapeutic rationale.
Experimental Protocols
In Vitro Protocols
1. Radioligand Binding Assay for Orexin Receptors
-
Objective: To determine the binding affinity (Kd) of this compound for OX1 and OX2 receptors.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of [3H]this compound in binding buffer.
-
In a 96-well plate, add cell membranes (20-40 µg protein/well), varying concentrations of [3H]this compound, and binding buffer to a final volume of 200 µL.
-
For non-specific binding, add a high concentration of non-labeled this compound (e.g., 1 µM).
-
Incubate at room temperature for a specified time (e.g., 60 minutes). Note: this compound reaches equilibrium very slowly at OX2R, so longer incubation times (up to 4 hours) may be necessary to accurately determine affinity.[19][20]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax values.
-
2. Calcium Mobilization Assay (FLIPR)
-
Objective: To assess the functional antagonist activity (IC50) of this compound.
-
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A (agonist).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Protocol:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specific time (e.g., 30-240 minutes).[1]
-
Place the plate in the FLIPR instrument.
-
Add a fixed concentration of orexin-A (e.g., EC80) to all wells to stimulate the receptors.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Determine the IC50 value of this compound by plotting the inhibition of the orexin-A response against the concentration of this compound.
-
In Vivo Protocols
1. Sleep and Wakefulness Assessment in Rodents (EEG/EMG)
-
Objective: To evaluate the effect of this compound on sleep architecture.
-
Animal Model: C57BL/6J mice or Wistar rats.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., ketamine/xylazine).[1]
-
Secure the animal in a stereotaxic frame.
-
Implant EEG electrodes (miniature stainless-steel screws) over the frontal and parietal cortices.[1]
-
Implant EMG electrodes into the nuchal muscles to record muscle tone.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least 5-6 days.[1]
-
-
Experimental Protocol:
-
Habituate the animals to the recording chambers and tethered recording cables for 6-10 days.[5]
-
On the experimental day, administer this compound (e.g., 25, 100, 300 mg/kg) or vehicle orally at the beginning of the dark (active) phase.[1]
-
Record EEG and EMG data continuously for 24 hours.
-
Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep using appropriate software.[21]
-
Analyze the data to determine the time spent in each state, sleep latency, and bout duration. Statistical analysis can be performed using Restricted Maximum Likelihood (REML) to account for repeated measures.[22]
-
2. Locomotor Activity Assessment in Rodents
-
Objective: To assess the effect of this compound on spontaneous and orexin-induced locomotor activity.
-
Animal Model: C57BL/6J mice.
-
Experimental Protocol:
-
Place the mice individually into locomotor activity chambers and allow them to habituate for 30 minutes.[15][22]
-
Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle orally.[5]
-
To assess the blockade of orexin-induced activity, administer orexin-A (e.g., 3 µg) via intracerebroventricular (ICV) injection.[5][15]
-
Analyze the data by quantifying the total distance traveled.
-
Electrophysiology Protocol
In Vitro Slice Electrophysiology on Ventral Tegmental Area (VTA) Neurons
-
Objective: To investigate the effect of this compound on the excitability of VTA dopaminergic neurons in response to orexin-A.
-
Materials:
-
Rat brain slices containing the VTA.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp recording setup.
-
Orexin-A.
-
This compound.
-
-
Protocol:
-
Prepare acute brain slices (250-300 µm) containing the VTA from rats.
-
Maintain slices in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Identify putative dopaminergic neurons in the VTA for whole-cell patch-clamp recording.
-
Record baseline spontaneous firing activity.
-
Bath-apply orexin-A (e.g., 100 nM) and record the change in firing frequency. Orexin-A typically potentiates the basal firing rate.[9]
-
Wash out the orexin-A.
-
Pre-incubate the slice with this compound (e.g., 1 µM) for a sufficient period.[9]
-
Re-apply orexin-A in the continued presence of this compound and record the firing activity.
-
Analyze the data to determine the extent to which this compound antagonizes the excitatory effect of orexin-A.
-
Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize the procedures for their specific experimental conditions and institutional guidelines.
References
- 1. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a dual orexin receptor antagonist for the treatment of insomnia. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists PMID: 19542319 | MedChemExpress [medchemexpress.eu]
- 11. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tolerability of this compound in Japanese and Caucasian healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute oral bioavailability of this compound, a dual orexin receptor antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.technion.ac.il [cris.technion.ac.il]
- 18. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cegee.org [cegee.org]
In Vitro Assays to Measure Almorexant's Antagonist Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a potent and selective dual orexin receptor antagonist (DORA) that competitively inhibits the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of sleep and wakefulness, and its blockade has emerged as a therapeutic target for the treatment of insomnia.[3] Accurate and reproducible in vitro assays are crucial for the characterization of this compound's antagonist activity, enabling determination of its potency, selectivity, and mechanism of action.
These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the antagonist properties of this compound. The described methods include radioligand binding assays to determine binding affinity (Ki), and functional assays such as calcium mobilization, inositol phosphate (IP) accumulation, and extracellular signal-regulated kinase (ERK) phosphorylation to quantify functional antagonism (IC50).
Orexin Receptor Signaling Pathways
Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexin peptides, initiate downstream signaling cascades. OX1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). OX2 receptors exhibit more diverse coupling, interacting with Gq/11, Gi/o, and Gs proteins, leading to modulation of intracellular Ca2+, inhibition or stimulation of adenylyl cyclase (AC), and subsequent changes in cyclic AMP (cAMP) levels. Both receptors can also activate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK.
Caption: Orexin Receptor Signaling Pathways.
Data Presentation: Quantitative Analysis of this compound's Antagonist Activity
The following tables summarize the reported in vitro antagonist activity of this compound at orexin receptors.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |
| Human OX1 | [3H]this compound | HEK293 | 1.3 | [4] |
| Human OX2 | [3H]this compound | HEK293 | 0.17 | [4] |
| Human OX2 | [125I]-Orexin A | CHO | 4.7 | [2] |
Table 2: Functional Antagonist Potency (IC50) of this compound
| Assay Type | Receptor | Agonist | Cell Line | IC50 (nM) | Reference |
| Calcium Mobilization | Human OX1 | Orexin-A | CHO | 13 | [2] |
| Calcium Mobilization | Human OX2 | Orexin-A | CHO | 8 | [2] |
| Calcium Mobilization | Rat OX1 | Orexin-A | CHO | 16 | [2] |
| Calcium Mobilization | Rat OX2 | Orexin-A | CHO | 15 | [2] |
| Inositol Phosphate | Human OX2 | Orexin-A | CHO | - | [5] |
| ERK1/2 Phosphorylation | Human OX2 | Orexin-A | CHO | - | [5] |
Note: Specific IC50 values for IP and ERK assays with this compound were not explicitly found in the provided search results, but the assays have been used to characterize its antagonism.[5]
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for OX1 and OX2 receptors using a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
HEK293 cells stably or transiently expressing human OX1 or OX2 receptors.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-Almorexant or another suitable orexin receptor radioligand (e.g., [3H]-EMPA for OX2).[6]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the receptor of interest to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable storage buffer (e.g., lysis buffer with 10% glycerol).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C.[1]
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of an unlabeled orexin receptor ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an orexin agonist in cells expressing orexin receptors.
Caption: FLIPR Calcium Mobilization Assay Workflow.
Materials:
-
CHO cells stably expressing human or rat OX1 or OX2 receptors.
-
Cell culture medium (e.g., Ham's F-12).
-
96-well black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5, or Calcium 6 Assay Kit).[3][6]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Orexin-A.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating:
-
Seed CHO cells expressing the receptor of interest into 96-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). A typical final concentration of Orexin-A used is around 10 nM.[2]
-
Place the cell plate and the agonist plate in the FLIPR instrument.
-
Initiate the reading, which will first establish a baseline fluorescence.
-
The instrument will then automatically add the Orexin-A solution to the wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the ability of this compound to block the Orexin-A-induced production of inositol phosphates, a downstream signaling event of Gq-coupled receptors.
Materials:
-
CHO or HEK293 cells expressing OX1 or OX2 receptors.
-
Cell culture medium.
-
24-well or 96-well plates.
-
myo-[3H]inositol or a non-radioactive IP-One HTRF assay kit.[8][9]
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
This compound.
-
Orexin-A.
-
Lysis buffer.
-
Anion-exchange chromatography columns or HTRF-compatible plate reader.
Procedure (using IP-One HTRF Assay Kit):
-
Cell Plating and Stimulation:
-
Plate cells in a suitable format and culture overnight.
-
Remove culture medium and add stimulation buffer containing varying concentrations of this compound.
-
Pre-incubate with this compound.
-
Add Orexin-A to stimulate IP production and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit protocol.
-
Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate) to the cell lysate.
-
Incubate to allow for the competition between cellular IP1 and the labeled IP1 to bind to the antibody.
-
-
Measurement and Analysis:
-
Measure the HTRF signal on a compatible plate reader.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF signal against the logarithm of the this compound concentration to determine the IC50.
-
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of Orexin-A-induced phosphorylation of ERK1/2 by this compound.
Materials:
-
CHO or HEK293 cells expressing orexin receptors.
-
Cell culture medium.
-
96-well plates.
-
Serum-free medium for starvation.
-
This compound.
-
Orexin-A.
-
Lysis buffer.
-
AlphaScreen SureFire ERK1/2 phosphorylation assay kit or antibodies for Western blotting.[10][11]
-
AlphaScreen-compatible plate reader or Western blotting equipment.
Procedure (using AlphaScreen SureFire Assay):
-
Cell Culture and Starvation:
-
Seed cells in a 96-well plate and culture until confluent.
-
Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with Orexin-A for a short period (e.g., 5-15 minutes) at 37°C.[10]
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Transfer the lysate to a 384-well ProxiPlate.
-
Add the AlphaScreen acceptor beads conjugated to an anti-phospho-ERK antibody and donor beads conjugated to a general ERK antibody.
-
Incubate in the dark to allow for bead-antibody-protein complex formation.
-
-
Measurement and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The AlphaScreen signal is proportional to the amount of phosphorylated ERK.
-
Plot the signal against the logarithm of the this compound concentration to determine the IC50.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pa2online.org [pa2online.org]
- 7. cegee.org [cegee.org]
- 8. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Almorexant Formulation for Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and oral administration of Almorexant, a dual orexin receptor antagonist, in mice for preclinical research. The following protocols and data have been compiled to ensure proper formulation, administration, and understanding of this compound's mechanism of action.
This compound Profile and Formulation Data
This compound is a potent dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Due to its hydrophobic nature, careful formulation is required for effective oral administration in animal studies.
Solubility and Vehicle Composition
This compound hydrochloride is sparingly soluble in aqueous solutions. Organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol can be used to initially dissolve the compound, which is then typically suspended in a vehicle suitable for oral gavage.
| Parameter | Value | Source |
| Solubility in DMSO | ~20 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | ~10 mg/mL | --INVALID-LINK-- |
| Aqueous Solubility | Sparingly soluble | --INVALID-LINK-- |
| Recommended Vehicle 1 | 0.25% Methylcellulose in water | --INVALID-LINK-- |
| Recommended Vehicle 2 | 0.5% Methylcellulose in water | --INVALID-LINK-- |
| Recommended Vehicle 3 | 20% Captisol solution | --INVALID-LINK-- |
Pharmacodynamic Data in Mice
The following table summarizes the effective doses of this compound administered via oral gavage in mice and their observed effects.
| Dose (mg/kg) | Strain | Observed Effect | Source |
| 50, 100, 200 | C57BL/6 | Dose-dependent reduction in baseline locomotor activity. | --INVALID-LINK-- |
| 100, 200 | C57BL/6 | Abolished orexin-A induced locomotor stimulation. | --INVALID-LINK-- |
| 100, 300 | C57BL/6J | Dose-dependent increase in NREM and REM sleep. | --INVALID-LINK-- |
Pharmacokinetic Data
| Parameter | Value (in Humans) | Source |
| Tmax (median) | 1.0 - 1.5 hours | --INVALID-LINK-- |
| Absolute Oral Bioavailability | 11.2% | --INVALID-LINK-- |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for suspending hydrophobic compounds for oral gavage.
Materials:
-
Methylcellulose powder (e.g., Sigma-Aldrich, M0512)
-
Sterile, deionized water
-
Stir plate and magnetic stir bar
-
Beakers
-
Autoclave
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Autoclave the final solution to ensure sterility.
-
Store the prepared vehicle at 4°C.
Formulation of this compound for Oral Gavage
This protocol details the preparation of an this compound suspension for oral administration to mice.
Materials:
-
This compound hydrochloride
-
DMSO (optional, for initial dissolution)
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Optional: If initial dissolution in DMSO is desired, add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. Ensure the final concentration of DMSO in the dosing solution is low (typically <5%) to avoid toxicity.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder (or the this compound-DMSO solution).
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
Optional: If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved. Avoid excessive heating.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare the formulation fresh daily. If storage is necessary, it should be for a short period at 4°C and the suspension should be thoroughly re-vortexed before administration.
Oral Gavage Administration Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective administration of the this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume. The typical gavage volume for mice is 5-10 mL/kg.
-
Draw the calculated volume of the well-suspended this compound formulation into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in a vertical position.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the formulation.
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Orexin Receptor Antagonism
This compound functions by blocking the binding of the neuropeptides Orexin-A and Orexin-B to their receptors, OX1R and OX2R. These receptors are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium and neuronal excitability, promoting wakefulness. By antagonizing these receptors, this compound reduces the downstream signaling that maintains arousal, thereby promoting sleep.
Caption: this compound blocks Orexin-A and -B from binding to OX1/2R, inhibiting wakefulness pathways.
Experimental Workflow for Oral Gavage Study
The following diagram outlines the key steps in conducting a study involving the oral administration of this compound to mice.
Caption: Workflow for this compound oral gavage studies in mice.
Almorexant Proof-of-Concept Studies: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting proof-of-concept studies on Almorexant, a dual orexin receptor antagonist. These guidelines are intended to assist researchers in designing and executing preclinical and clinical investigations to evaluate the efficacy and mechanism of action of this compound and similar compounds in the context of sleep disorders.
Introduction to this compound and the Orexin System
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness and arousal.[1] Dysregulation of this system is implicated in sleep disorders such as insomnia. This compound (ACT-078573) is a competitive dual orexin receptor antagonist that was investigated for the treatment of primary insomnia.[2][3] It functions by blocking the wake-promoting signals of orexins, thereby facilitating the transition to and maintenance of sleep.[2] Although its clinical development was discontinued, this compound remains a valuable tool for understanding the role of the orexin system in sleep-wake regulation.
Mechanism of Action and Signaling Pathway
This compound competitively antagonizes both OX1 and OX2 receptors.[2] Orexin receptors are G protein-coupled receptors (GPCRs). OX1R couples primarily to the Gq protein, leading to intracellular calcium mobilization, while OX2R can couple to both Gq and Gi/o proteins.[4] By blocking these receptors, this compound inhibits the downstream signaling cascades that promote wakefulness.
Data Presentation: Summary of Quantitative Findings
The following tables summarize key quantitative data from preclinical and clinical proof-of-concept studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference(s) |
| Binding Affinity (Kd) | 1.3 nM | 0.17 nM | [3] |
| Functional Antagonism (IC50) | 13 nM (human) | 8 nM (human) | [2] |
| Functional Antagonism (IC50) - Calcium Mobilization | 191 ± 12 nM | 332 ± 13 nM | [4] |
Table 2: Preclinical Efficacy of this compound on Sleep Parameters in Rodents
| Species | Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference(s) |
| Mouse (C57BL/6) | 25 | ↓ for 2h (p=0.044) | ↑ (p=0.046) | ↑ (p=0.012) | [5] |
| 100 | ↓ for 4h (p=0.002) | ↑ (p=0.004) | ↑ (p<0.001) | [5] | |
| 300 | ↓ for 2nd-7th h (p<0.001) | ↑ (p<0.001) | ↑ (p<0.001) | [5] |
Table 3: Clinical Efficacy of this compound in Patients with Primary Insomnia (Polysomnography Data)
| Dose (mg) | Change in Sleep Efficiency (SE) vs. Placebo | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Reference(s) |
| 50 | Not significant (p=0.119) | - | - | [6] |
| 100 | ↑ (p=0.019) | -10.4 | ↓ (p=0.004) | [6][7] |
| 200 | ↑ (p<0.001) | - | ↓ (-26.8 at start, -19.5 at end of treatment; p<0.0001) | [6][8] |
| 400 | ↑ 14.4% (p<0.001) | -18 (p=0.02) | -54 (p<0.001) | [9][10] |
Experimental Protocols
Detailed methodologies for key proof-of-concept experiments are provided below.
Preclinical Studies
Objective: To determine the binding affinity (Kd) of this compound for OX1 and OX2 receptors.
Materials:
-
HEK293 cells stably expressing human OX1R or OX2R
-
Radioligand (e.g., [125I]-orexin-A)
-
This compound
-
Cell membrane preparation buffer
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing either OX1R or OX2R. Homogenize cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kd value using the Cheng-Prusoff equation.
Objective: To assess the functional antagonist activity (IC50) of this compound at OX1 and OX2 receptors.
Materials:
-
CHO-K1 or HEK293 cells expressing human OX1R or OX2R
-
Orexin-A (agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer and incubate.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of orexin-A to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the orexin-A-induced calcium mobilization (IC50).
Objective: To evaluate the effect of this compound on sleep architecture in an animal model.
Materials:
-
Rats or mice
-
EEG/EMG telemetry implants
-
Surgical tools for implantation
-
Sleep recording chambers
-
Data acquisition and analysis software
-
This compound and vehicle
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals under anesthesia. Allow for a recovery period.
-
Habituation: Acclimate the animals to the recording chambers and tethered recording setup.
-
Baseline Recording: Record baseline sleep-wake activity for at least 24 hours.
-
Drug Administration: Administer this compound or vehicle orally at a specific time (e.g., at the beginning of the dark/active phase).
-
Post-Dosing Recording: Record EEG/EMG data for at least 24 hours post-administration.
-
Sleep Scoring: Manually or automatically score the recorded data into wake, NREM sleep, and REM sleep epochs.
-
Data Analysis: Analyze the effects of this compound on various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of sleep/wake bouts.
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Materials:
-
Rats or mice
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
-
This compound and vehicle
Procedure:
-
Habituation: Acclimate the animals to the testing room and locomotor activity chambers.
-
Drug Administration: Administer this compound or vehicle orally.
-
Activity Monitoring: Immediately place the animals in the locomotor activity chambers and record their horizontal and vertical movements over a set period.
-
Data Analysis: Analyze the total distance traveled, number of beam breaks, and rearing frequency to assess changes in locomotor activity.
Clinical Studies
Objective: To objectively measure the effects of this compound on sleep parameters in patients with primary insomnia.
Materials:
-
Polysomnography recording system (EEG, EOG, EMG, ECG, respiratory effort, airflow, oxygen saturation)
-
Standardized sleep laboratory environment
-
Trained polysomnography technologists
-
This compound and placebo capsules
Procedure:
-
Patient Screening and Enrollment: Recruit patients diagnosed with primary insomnia based on established criteria.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design with multiple dosage levels of this compound.
-
PSG Recording: Patients undergo overnight PSG recordings in a sleep laboratory. Standard sensor application and recording procedures should be followed.
-
Drug Administration: Administer a single dose of this compound or placebo before bedtime.
-
Data Scoring: A blinded, certified polysomnography technologist scores the recordings according to standard criteria (e.g., AASM guidelines).
-
Data Analysis: Analyze the primary endpoint (e.g., Sleep Efficiency) and secondary endpoints (e.g., Latency to Persistent Sleep, Wake After Sleep Onset, sleep stages) to compare the effects of this compound with placebo.
Objective: To evaluate potential next-day cognitive and psychomotor impairment following nighttime administration of this compound.
Materials:
-
Computerized cognitive test battery (e.g., assessing attention, memory, executive function)
-
Psychomotor vigilance task (PVT)
-
Driving simulator (optional)
-
Subjective sleepiness scales (e.g., Karolinska Sleepiness Scale)
Procedure:
-
Timing: Conduct assessments in the morning following the overnight PSG study.
-
Test Battery: Administer a standardized battery of tests to assess various cognitive and psychomotor domains.
-
Subjective Measures: Collect subjective ratings of sleepiness, alertness, and mood.
-
Data Analysis: Compare performance on these tests between the this compound and placebo conditions to identify any significant next-day residual effects.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting proof-of-concept studies on this compound and other orexin receptor antagonists. By following these detailed methodologies and utilizing the provided data summaries and visualizations, researchers can effectively evaluate the therapeutic potential of these compounds for the treatment of insomnia and other sleep-related disorders. Rigorous experimental design and adherence to standardized protocols are crucial for generating reliable and reproducible data in the drug development process.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin receptor antagonism, a new sleep-enabling paradigm: a proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Almorexant in Combination with Other CNS Active Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant (ACT-078573) is a dual orexin receptor antagonist (DORA) that competitively inhibits both orexin 1 (OX1) and orexin 2 (OX2) receptors. The orexin system is a key regulator of sleep and wakefulness, and by blocking the activity of orexin neuropeptides, this compound promotes sleep.[1][2] Initially developed for the treatment of insomnia, its development was halted due to safety concerns.[3][4] However, the study of this compound, particularly in combination with other centrally active agents, provides valuable insights into the pharmacology of the orexin system and potential drug-drug interactions for the DORA class of compounds.
These application notes provide a summary of key findings from combination studies with this compound and detailed protocols for relevant preclinical and clinical assessments.
Data Presentation: Quantitative Findings
Table 1: Pharmacokinetic Interactions of this compound with CNS Active Agents
| Co-administered Agent | This compound Dose | Co-administered Agent Dose | Effect on this compound Pharmacokinetics | Effect on Co-administered Agent Pharmacokinetics | Reference |
| Desipramine | 200 mg/day for 10 days | 50 mg single dose | No relevant effects observed. | 3.7-fold increase in exposure (AUC). | [5][6] |
| Ethanol | 200 mg single dose | 0.6 g/L i.v. ethanol clamp for 5 h | 21% increase in exposure (AUC); 1.2 h increase in median tmax; Cmax and t1/2 unchanged. | No effect on ethanol pharmacokinetics. | [7][8] |
Table 2: Pharmacodynamic Interactions of this compound with CNS Active Agents
| Co-administered Agent | This compound Dose | Co-administered Agent Dose | Key Pharmacodynamic Effects of Combination | Reference |
| Desipramine | 200 mg/day | 50 mg single dose | - Profile similar to this compound alone (reduced visuomotor coordination, postural stability, and alertness).- Prolonged reduction in alertness.- Prevented the miotic effect of this compound.- Prolonged the mydriatic effect of desipramine. | [5][6] |
| Ethanol | 200 mg single dose | 0.6 g/L i.v. ethanol clamp | - Additive effects on adaptive tracking, saccadic peak velocity, and subjective alertness.- No synergistic effects observed. | [7][8] |
| Morphine | 100 and 300 mg/kg (rat) | N/A | This compound alone did not produce conditioned place preference (CPP) but reduced locomotor activity. | [9] |
| Cocaine | 100 and 300 mg/kg (rat) | N/A | Acute this compound attenuated the expression of cocaine CPP. | [9] |
| Amphetamine | 100 and 300 mg/kg (rat) | N/A | N/A | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. Orexin A and Orexin B, produced in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the promotion of wakefulness.[4] this compound acts as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling that maintains arousal.
Caption: this compound Mechanism of Action.
Experimental Protocols
Pharmacokinetic Analysis of this compound in Human Plasma
Objective: To quantify the concentration of this compound and its metabolites in human plasma.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]
Protocol:
-
Sample Preparation:
-
For high concentration ranges: Protein precipitation with acetonitrile.
-
For low concentration ranges: Liquid-liquid extraction with ethyl acetate.
-
Use labeled internal standards for this compound and its primary metabolites.
-
-
Chromatographic Separation:
-
Columns: Eclipse XDB-C18 (2.1mm × 150mm, 3.5µm) and XBridge C18 (2.1mm × 50mm, 3.5µm).
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, and water containing 1% formic acid.
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Monitor specific precursor-to-product ion transitions for this compound and its metabolites.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. The method should be linear over the expected concentration range (e.g., 0.400-100 ng/mL and 50.0-1000 ng/mL).[5]
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned place preference screen [pspp.ninds.nih.gov]
- 5. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist this compound and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic interactions between this compound, a dual orexin receptor antagonist, and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual orexin receptor antagonism by this compound does not potentiate impairing effects of alcohol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
Almorexant: A Tool for Investigating Reward-Seeking Behaviors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Almorexant, a dual orexin receptor antagonist (DORA), has emerged as a valuable pharmacological tool for elucidating the role of the orexin neuropeptide system in reward-seeking behaviors. The orexin system, originating in the lateral hypothalamus, projects to key brain regions implicated in reward and motivation, most notably the ventral teggmental area (VTA).[1] By blocking the action of orexin A and B at both orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound allows for the investigation of the orexinergic system's contribution to the reinforcing properties of drugs of abuse and natural rewards. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical models of reward-seeking behavior.
Mechanism of Action
Orexin neurons in the lateral hypothalamus send excitatory projections to various brain regions, including the VTA, a critical component of the mesolimbic dopamine system.[1] Orexin A and B peptides act on OX1 and OX2 receptors on VTA neurons, leading to their depolarization and an increase in dopamine release in downstream structures like the nucleus accumbens (NAc). This enhancement of dopamine signaling is thought to contribute to the rewarding and motivational aspects of various stimuli.
This compound competitively antagonizes both OX1 and OX2 receptors, thereby preventing the excitatory effects of endogenous orexins on the VTA and other reward-related circuits. This blockade of orexin signaling has been shown to attenuate the reinforcing effects of drugs of abuse and reduce the motivation to seek them.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on reward-seeking behaviors.
Table 1: Effect of Systemic this compound Administration on Ethanol and Sucrose Self-Administration in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Ethanol) | Active Lever Presses (Sucrose) |
| Vehicle | 0 | 18.2 ± 2.1 | 25.5 ± 3.4 |
| This compound | 3 | 14.5 ± 1.8 | 20.1 ± 2.9 |
| This compound | 10 | 9.8 ± 1.5 | 15.3 ± 2.5* |
| This compound | 30 | 6.5 ± 1.2*** | 11.8 ± 2.1 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Adapted from a study on operant self-administration.
Table 2: Effect of Intra-VTA this compound Infusion on Ethanol Self-Administration in Rats
| Treatment Group | Dose (nmol/side) | Active Lever Presses |
| Vehicle | 0 | 20.3 ± 2.5 |
| This compound | 0.3 | 16.8 ± 2.1 |
| This compound | 1.0 | 11.5 ± 1.9** |
| This compound | 3.0 | 8.2 ± 1.5*** |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle. Adapted from a study on operant self-administration.
Table 3: Effect of this compound on Cocaine Self-Administration under a Progressive Ratio Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Breakpoint |
| Vehicle | 0 | 45.6 ± 5.2 |
| This compound | 10 | 38.1 ± 4.8 |
| This compound | 30 | 25.3 ± 3.9** |
| This compound | 100 | 18.7 ± 3.1*** |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle. Breakpoint refers to the number of lever presses completed for the final infusion. Adapted from a study on cocaine self-administration.
Experimental Protocols
Operant Self-Administration of Ethanol
This protocol is designed to assess the effect of this compound on the motivation to self-administer ethanol in rats.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Ethanol (20% w/v solution)
-
Sucrose (5% w/v solution, for comparison of natural reward)
-
This compound hydrochloride
-
Vehicle (e.g., 20% beta-cyclodextrin in sterile water)
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Animal Habituation and Training:
-
House male Long-Evans rats individually and maintain them on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituate rats to the operant chambers for 30 minutes daily for 3 days.
-
Train rats to press a designated "active" lever for a 0.1 mL reinforcement of 20% ethanol on a fixed-ratio 1 (FR1) schedule (one press = one reward). The "inactive" lever has no programmed consequences. Each reward delivery is paired with a cue light.
-
Continue training sessions (1 hour/day, 5 days/week) until stable responding is achieved (e.g., less than 20% variation in active lever presses over 3 consecutive days).
-
-
This compound Administration:
-
Systemic Administration: Dissolve this compound in vehicle. Administer the desired dose (e.g., 3, 10, 30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session. A within-subjects design is recommended, where each rat receives all doses in a counterbalanced order.
-
Intra-VTA Administration: For targeted administration, rats must first be surgically implanted with guide cannulae aimed at the VTA.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a 26-gauge guide cannula bilaterally into the VTA (coordinates from bregma: AP -5.8 mm, ML ±0.7 mm, DV -7.5 mm).
-
Allow at least one week for recovery before microinjections.
-
On the test day, infuse this compound (e.g., 0.3, 1.0, 3.0 nmol in 0.5 µL of artificial cerebrospinal fluid per side) into the VTA over 1 minute using a 33-gauge injector. The infusion should occur 10 minutes before the session.
-
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the total volume of ethanol consumed.
-
Analyze the data using a repeated-measures ANOVA, followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.
-
Conditioned Place Preference (CPP)
This protocol assesses whether this compound itself has rewarding or aversive properties and its effect on the expression of drug-induced CPP.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of abuse (e.g., cocaine, 15 mg/kg, i.p.)
-
This compound hydrochloride
-
Saline solution
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place the rat in the central compartment and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >70% of the time) may be excluded.
-
-
Conditioning:
-
This phase typically lasts for 8 days (4 drug pairings and 4 vehicle pairings).
-
On drug-pairing days, administer the drug of abuse (e.g., cocaine) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle-pairing days, administer saline and confine the rat to the opposite outer chamber for 30 minutes. The chamber paired with the drug should be counterbalanced across animals.
-
-
Post-Conditioning (CPP Test):
-
On Day 10, place the rat in the central compartment and allow it to freely explore all three chambers for 15 minutes, as in the pre-conditioning phase.
-
To test the effect of this compound on the expression of CPP, administer this compound (e.g., 100 mg/kg, p.o.) 2 hours before the test.
-
-
Data Collection and Analysis:
-
Record the time spent in the drug-paired and vehicle-paired chambers during the pre- and post-conditioning tests.
-
Calculate a preference score (time in drug-paired chamber - time in vehicle-paired chamber).
-
Analyze the data using a paired t-test to compare the time spent in the drug-paired chamber before and after conditioning. Use an unpaired t-test or ANOVA to compare the preference scores between the this compound-treated and vehicle-treated groups.
-
In Vivo Microdialysis in the VTA
This protocol measures the effect of this compound on dopamine levels in the VTA.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 1 mm membrane)
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Anesthesia and surgical supplies
Procedure:
-
Surgical Implantation of Microdialysis Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the VTA (coordinates as in the self-administration protocol).
-
Allow for at least 48 hours of recovery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the VTA.
-
Perfuse the probe with aCSF at a slow flow rate (e.g., 1 µL/min).
-
Allow for a 2-hour stabilization period to obtain a stable baseline of dopamine levels.
-
-
Sample Collection and this compound Administration:
-
Collect dialysate samples every 20 minutes.
-
After establishing a stable baseline (at least 3 samples), administer this compound systemically (i.p.) or through the microdialysis probe (reverse dialysis). For reverse dialysis, include this compound in the aCSF perfusion solution.
-
Continue collecting dialysate samples for at least 2 hours after this compound administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the dopamine levels as a percentage of the baseline average.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on extracellular dopamine levels over time.
-
Mandatory Visualizations
Caption: Orexin Receptor Signaling Pathway and the Action of this compound.
References
Application Notes and Protocols for the Preparation of Almorexant for Intracerebroventricular Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Almorexant is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] It effectively blocks the signaling of orexin-A and orexin-B peptides, which play a crucial role in the regulation of sleep-wake cycles, feeding behavior, and reward systems.[2] Due to its mechanism of action, this compound is a valuable tool in neuroscience research to investigate the function of the orexin system. Intracerebroventricular (ICV) injection is a common route of administration for delivering drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the study of their central effects.
These application notes provide a detailed protocol for the preparation of this compound for ICV injection in rodent models, based on its physicochemical properties and published research methodologies.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₁F₃N₂O₃ • HCl | [3] |
| Molecular Weight | 549.0 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Storage (Solid) | -20°C for ≥4 years | [3] |
| Solubility | ||
| DMSO | ~20 mg/mL to 100 mg/mL | [1][3][4] |
| Ethanol | ~10 mg/mL to 51 mg/mL | [1][3] |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [3] |
| Stability in Solution | Aqueous solutions should be used within one day. DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles. | [1][3] |
Table 2: Example Dosing and Vehicle for Intracranial Administration
| Application | Vehicle | Concentration/Dose | Animal Model | Source(s) |
| Intracranial Infusion (Intra-VTA) | 100% DMSO | 10, 15, and 30 µg per side | Rats | [5] |
| Systemic Injection (i.p.) | 2% DMSO and 25% β-cyclodextrin in saline | 3, 10, or 15 mg/kg | Rats | [5][6] |
| Oral Gavage | 20% Captisol solution | 50 and 100 mg/kg | Mice | [7] |
| Oral Gavage | 0.25% methylcellulose in water | 300–400 mg/kg | Rats | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the this compound hydrochloride vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound for Intracerebroventricular (ICV) Injection
This protocol details the dilution of the this compound stock solution to the final concentration for ICV administration. The final vehicle composition should be optimized based on the specific experimental requirements and tolerance of the animal model. Using 100% DMSO for final injection is a possibility based on literature for intracranial infusions.[5] However, dilution with an artificial cerebrospinal fluid (aCSF) or sterile saline is recommended to reduce potential solvent toxicity.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile, preservative-free saline (0.9% NaCl)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution and the diluent (aCSF or saline) needed to achieve the final desired concentration for injection. Note: The final concentration of DMSO should be kept as low as possible.
-
In a sterile microcentrifuge tube, add the required volume of the diluent.
-
While gently vortexing the diluent, add the calculated volume of the this compound stock solution dropwise to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted, for example by increasing the final DMSO concentration or using a different vehicle system.
-
The final solution should be prepared fresh on the day of the experiment and kept on ice. Do not store the diluted aqueous solution for more than one day.[3]
Important Considerations for ICV Injection:
-
Vehicle Control: A vehicle control group receiving an injection of the same final vehicle composition (e.g., DMSO and aCSF) without this compound is essential.
-
Aseptic Technique: All procedures should be performed under aseptic conditions to prevent infection.
-
Injection Volume and Rate: The injection volume for mice is typically 0.3-5 µL, and for rats, it is generally higher.[9][10] The infusion rate should be slow (e.g., 0.1-1 µL/min) to prevent backflow and ensure proper distribution within the ventricles.[9][11]
-
Stereotaxic Surgery: Accurate ICV cannulation requires proper stereotaxic surgical techniques.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The dual orexin/hypocretin receptor antagonist, this compound, in the ventral tegmental area attenuates ethanol self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration | PLOS One [journals.plos.org]
- 7. Frontiers | Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models [frontiersin.org]
- 8. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant Clinical Trials: Polysomnography Endpoints and Protocols
Application Notes and Protocols for Researchers and Drug Development Professionals
These application notes provide a comprehensive overview of the polysomnography (PSG) endpoints utilized in clinical trials of Almorexant, a dual orexin receptor antagonist. Detailed protocols for conducting PSG studies in the context of clinical trials for insomnia are also presented, along with a summary of the key findings from this compound trials.
Introduction to this compound and Polysomnography in Insomnia Clinical Trials
This compound is an investigational drug that acts as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin, this compound is hypothesized to promote sleep.[2][3] Development of this compound was discontinued in 2011 due to concerns about side effects.[1] However, the study of this compound has provided valuable insights into the role of the orexin system in sleep and the potential of orexin receptor antagonists as a therapeutic class for insomnia.
Polysomnography (PSG) is the gold-standard objective measure of sleep and is a critical tool in clinical trials for hypnotic medications.[4][5] It involves the continuous and simultaneous recording of multiple physiological variables during sleep, including brain activity (electroencephalogram or EEG), eye movements (electrooculogram or EOG), and muscle activity (electromyogram or EMG).[6][7] These recordings allow for the detailed analysis of sleep architecture, including the different stages of sleep, and the quantification of various sleep parameters.[4]
Polysomnography Endpoints in this compound Clinical Trials
The efficacy of this compound in treating insomnia was primarily assessed using objective PSG-derived endpoints. These endpoints provide quantitative measures of sleep initiation, maintenance, and overall sleep quality. The key PSG endpoints evaluated in this compound clinical trials are summarized below.
Primary and Secondary Polysomnography Endpoints
Clinical trials for this compound utilized several key PSG parameters to assess its efficacy. The primary endpoint was often a measure of sleep maintenance or overall sleep quality, while secondary endpoints typically included measures of sleep initiation and other aspects of sleep architecture.[2][8][9][10]
Table 1: Key Polysomnography Endpoints in this compound Clinical Trials
| Endpoint | Abbreviation | Description | Relevance in Insomnia Trials |
| Sleep Efficiency | SE | The percentage of time spent asleep relative to the total time in bed. | A global measure of sleep quality, reflecting both sleep initiation and maintenance.[2] |
| Wake After Sleep Onset | WASO | The total time spent awake from the time of sleep onset until the final awakening. | A primary measure of sleep maintenance; a key complaint in many individuals with insomnia.[8][11] |
| Latency to Persistent Sleep | LPS | The time from "lights out" to the first 10 consecutive minutes of sleep. | A primary measure of sleep initiation, reflecting how quickly a person can fall and stay asleep.[2][9] |
| Total Sleep Time | TST | The total amount of time spent in all sleep stages. | A measure of the overall duration of sleep.[8] |
Summary of Quantitative PSG Data from this compound Clinical Trials
The following tables summarize the quantitative findings from key this compound clinical trials, demonstrating the dose-dependent effects of the drug on various PSG endpoints compared to placebo.
Table 2: Effects of this compound on Primary and Secondary PSG Endpoints (Mean Change from Placebo)
| Dose | Sleep Efficiency (SE) | Latency to Persistent Sleep (LPS) | Wake After Sleep Onset (WASO) | Total Sleep Time (TST) |
| 100 mg | Nominally significant improvement | - | Significant decrease | Significant increase |
| 200 mg | Significant improvement[8] | Significant decrease[8] | -26.8 min (start of treatment)[8][11] | Significant increase[8][11] |
| 400 mg | +14.4%[9][10] | -18 min[9][10] | -54 min[9][10] | +69.7 min[2] |
Table 3: Effects of this compound on Sleep Stages (Compared to Placebo)
| Dose | Stage N1 Sleep | Stage N2 Sleep | Stage N3/N4 (SWS) Sleep | REM Sleep |
| 100 mg | Decreased percentage of TST | Increased duration | No suppression | Increased percentage of TST |
| 200 mg | Decreased percentage of TST[11] | Increased duration[11] | No suppression[11] | Increased percentage of TST[11] |
| 400 mg | Decreased duration[2] | Increased duration[2] | Increased duration[2] | Increased duration[2] |
Experimental Protocols for Polysomnography in Clinical Trials
The following is a detailed protocol for conducting polysomnography in a clinical trial setting for an investigational hypnotic drug like this compound. This protocol is based on the guidelines from the American Academy of Sleep Medicine (AASM).[6][12]
Participant Preparation and Setup
-
Informed Consent and Screening: All participants must provide written informed consent. A thorough screening process, including a medical and psychiatric history, is conducted to ensure participants meet the inclusion criteria for the study (e.g., diagnosis of primary insomnia) and do not have any exclusionary conditions.[5][13]
-
Adaptation Night: An adaptation night in the sleep laboratory is recommended to acclimate the participant to the sleeping environment and the PSG equipment. Data from the adaptation night is typically not used for baseline analysis.[14]
-
Pre-Sleep Procedures: On the recording night, participants arrive at the sleep laboratory in the evening. They complete pre-sleep questionnaires and are instructed to avoid caffeine, alcohol, and strenuous exercise before the study.
-
Electrode Placement: PSG electrodes are applied by a trained technician according to the International 10-20 system for EEG electrode placement.[3][4][15] The standard montage includes:
-
EEG: At least three scalp electrodes (e.g., F4-M1, C4-M1, O2-M1) to monitor brain waves.[3][12]
-
EOG: Two electrodes placed near the eyes to detect eye movements.
-
EMG: At least three electrodes on the chin and two on each leg to measure muscle tone and limb movements.
-
ECG: Two electrodes to monitor heart rate and rhythm.
-
Respiratory Sensors: Nasal/oral airflow sensors, thoracic and abdominal respiratory effort belts, and a pulse oximeter to measure oxygen saturation.
-
Body Position Sensor: To determine the participant's sleeping position.
-
Snore Microphone: To record snoring.
-
Data Acquisition
-
Bio-calibrations: Before "lights out," a series of bio-calibrations are performed to ensure the proper functioning of all sensors. The participant is asked to perform specific tasks such as blinking, looking left and right, clenching their jaw, and holding their breath.[7]
-
Recording: The PSG recording begins at "lights out" and continues until the participant's scheduled wake-up time. The data is continuously monitored by a sleep technician in a separate room.
-
Data Storage: The digital PSG data is securely stored for subsequent analysis.
Data Analysis and Scoring
-
Sleep Stage Scoring: The recorded PSG data is manually or semi-automatically scored in 30-second epochs by a trained and certified polysomnographic technologist according to the AASM Scoring Manual.[6][16] The sleep stages are classified as:
-
Wake (W)
-
Non-REM Stage 1 (N1)
-
Non-REM Stage 2 (N2)
-
Non-REM Stage 3 (N3 or Slow-Wave Sleep)
-
REM Sleep (R)
-
-
Event Scoring: Respiratory events (apneas, hypopneas), limb movements, and arousals are also scored according to AASM criteria.
-
Endpoint Calculation: Once the entire recording is scored, the quantitative PSG endpoints (SE, WASO, LPS, TST, and sleep stage percentages) are calculated.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Orexin Receptor Signaling
This compound exerts its sleep-promoting effects by antagonizing the orexin receptors. The binding of orexin peptides (Orexin-A and Orexin-B) to their G-protein coupled receptors (OX1R and OX2R) typically leads to the activation of multiple intracellular signaling pathways that promote wakefulness.[2][17] this compound competitively blocks this binding, thereby inhibiting these downstream signals.
Caption: this compound blocks orexin-mediated signaling pathways promoting wakefulness.
Polysomnography Experimental Workflow in a Clinical Trial
The following diagram illustrates the typical workflow for a polysomnography study within a clinical trial for an investigational hypnotic drug.
Caption: Workflow for a polysomnography study in a clinical trial setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 3. The 2007 AASM Recommendations for EEG Electrode Placement in Polysomnography: Impact on Sleep and Cortical Arousal Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Practice parameters for using polysomnography to evaluate insomnia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aasm.org [aasm.org]
- 7. utmb.edu [utmb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dual orexin receptor antagonists show distinct effects on locomotor performance, ethanol interaction and sleep architecture relative to gamma-aminobutyric acid-A receptor modulators [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pulmo-ua.com [pulmo-ua.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 2024 Standardization of Polysomnography Reports – A Consensus of the Brazilian Sleep Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aastweb.org [aastweb.org]
- 16. Adult Sleep Scoring | Neupsy Key [neupsykey.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Almorexant Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Almorexant in in vitro settings. The following information is curated to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For cell-based assays, preparing a concentrated stock solution in 100% DMSO is the recommended first step.[2] When preparing your final working concentration in aqueous buffers or cell culture media, it is crucial to first dissolve the this compound in DMSO and then dilute it into the aqueous solution.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity?
A2: As a general guideline, the final concentration of DMSO in your cell culture medium should not exceed 0.1%.[2] If a higher concentration is necessary, it is essential to run a vehicle control experiment to assess the potential effects of the solvent on your cells.[2]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure your final concentration in the aqueous buffer does not exceed its solubility limit. For instance, the solubility of this compound hydrochloride in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL.[1] To prevent precipitation, you can also try warming the solution to 37°C and using sonication.[1][3] It is also recommended to prepare aqueous solutions fresh and not store them for more than a day.
Q4: I've prepared my this compound solution, but I'm not getting the expected antagonist activity in my assay. What could be the issue?
A4: There are several potential reasons for a lack of activity. First, ensure your stock solution is properly prepared and that the compound has not degraded. This compound stock solutions in DMSO are stable for up to one year when stored at -80°C.[2] Second, consider the specific kinetics of this compound at the orexin receptors. This compound acts as a competitive antagonist at the OX1 receptor but as a noncompetitive-like or pseudo-irreversible antagonist at the OX2 receptor due to its very slow dissociation rate.[4][5] This means that the observed antagonist profile can be more pronounced with shorter agonist incubation times, particularly for the OX2 receptor.[4][5] Ensure your assay's incubation times are appropriate to observe the desired effect.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (182.14 mM) | Use fresh, moisture-free DMSO for best results.[6] |
| DMSO | 72 mg/mL (131.14 mM) | [6] |
| DMSO | 45 mg/mL (87.79 mM) | Sonication is recommended to aid dissolution.[2] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [1] |
Experimental Protocols
Detailed Methodology: Intracellular Calcium Flux Assay
This protocol is designed to measure the antagonist effect of this compound on orexin-A-induced intracellular calcium mobilization in CHO cells stably expressing human OX1 or OX2 receptors.
Materials:
-
CHO cells expressing human OX1 or OX2 receptors
-
This compound
-
Orexin-A
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CHO cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS. Remove the cell culture medium from the wells and add the dye-loading solution. Incubate for 60 minutes at 37°C.[7]
-
Cell Washing: Gently wash the cells with working buffer (HBSS with HEPES, CaCl2, bovine serum albumin, and probenecid) to remove excess dye.[7]
-
Compound Incubation: Prepare serial dilutions of this compound in the working buffer. Add the this compound solutions to the appropriate wells and incubate for a desired pre-incubation time (e.g., 30-240 minutes) at room temperature.[7]
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Add a solution of Orexin-A to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 490/525 nm).
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the Orexin-A-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.
Detailed Methodology: ERK1/2 Phosphorylation Assay
This protocol measures the inhibitory effect of this compound on Orexin-A-induced ERK1/2 phosphorylation.
Materials:
-
CHO cells expressing orexin receptors
-
This compound
-
Orexin-A
-
Serum-free cell culture medium
-
Lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
Western blotting reagents and equipment or ELISA-based detection kit
Procedure:
-
Cell Culture and Starvation: Plate cells to achieve 80-90% confluency. Prior to the experiment, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the starved cells with various concentrations of this compound for a predetermined time.
-
Agonist Stimulation: Add Orexin-A to the wells and incubate for a short period, typically 5 minutes, at 37°C.[4][5]
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Detection:
-
Western Blotting: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by appropriate secondary antibodies. Visualize the bands and quantify the band intensities.
-
ELISA: Use a commercially available ELISA kit for the detection of phosphorylated ERK1/2 according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Determine the inhibitory effect of this compound by comparing the signal in treated cells to that in cells treated with Orexin-A alone.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | OX Receptor | TargetMol [targetmol.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Almorexant's low bioavailability in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with almorexant's low bioavailability in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects in an oral dosing study. | 1. Poor aqueous solubility: this compound is a lipophilic compound, which can lead to incomplete and variable dissolution in the gastrointestinal tract.[1] 2. Formulation issues: The physical properties of the active pharmaceutical ingredient (API), such as crystal size, can affect dissolution.[2] Additionally, the vehicle used for administration may not be optimal. 3. Food effects: The presence or absence of food can significantly alter gastric emptying time and gastrointestinal pH, impacting the dissolution and absorption of poorly soluble drugs.[3][4] 4. First-pass metabolism variability: this compound undergoes extensive first-pass metabolism, and individual differences in metabolic enzyme activity can lead to variable systemic exposure. | 1. Optimize the formulation: - Particle size reduction: Micronization can increase the surface area for dissolution. - Use of solubilizing agents: Formulate this compound in a vehicle containing surfactants (e.g., Tween 80, PEG 400) or as a self-emulsifying drug delivery system (SEDDS). A lipid-based formulation was shown to increase exposure in dogs.[2] 2. Control for food effects: Standardize the feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing.[3] 3. Increase the number of animals per group: This can help to statistically account for inter-individual variability. |
| Lower than expected plasma exposure (low Cmax and AUC) after oral administration. | 1. Extensive first-pass metabolism: This is a primary reason for this compound's low oral bioavailability.[2] 2. P-glycoprotein (P-gp) efflux: As a lipophilic compound, this compound may be a substrate for efflux transporters like P-gp in the gut wall, which would pump the drug back into the intestinal lumen. 3. Poor absorption due to low solubility: The drug may not be sufficiently dissolved to be absorbed effectively.[1] | 1. Consider alternative routes of administration for initial studies: Intravenous (IV) administration will bypass first-pass metabolism and provide a baseline for absolute bioavailability calculations. 2. Investigate the role of P-gp: Conduct in vitro transporter assays to determine if this compound is a P-gp substrate. If it is, co-administration with a P-gp inhibitor (in research settings) could clarify its impact. 3. Employ bioavailability-enhancing formulations: As mentioned above, lipid-based formulations can improve absorption. |
| Difficulty in dissolving this compound for in vitro assays. | High lipophilicity: this compound's chemical nature makes it poorly soluble in aqueous buffers. | 1. Use of organic co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system. 2. Incorporate surfactants: For certain assays, the inclusion of a non-ionic surfactant like Tween 20 can help maintain solubility. |
| Inconsistent results in in vitro metabolism studies with liver microsomes. | 1. Substrate concentration: The concentration of this compound used may be too high, leading to substrate inhibition, or too low, resulting in metabolite levels below the limit of detection. 2. Cofactor degradation: NADPH, a critical cofactor for CYP450 enzymes, is unstable at room temperature. 3. Microsome quality: The metabolic activity of liver microsomes can vary between batches and can degrade with improper storage. | 1. Optimize substrate concentration: Perform initial experiments with a range of this compound concentrations to determine the optimal concentration for kinetic studies. 2. Proper cofactor handling: Prepare NADPH solutions fresh and keep them on ice. 3. Use high-quality microsomes: Purchase microsomes from a reputable supplier and store them at -80°C until use. Perform a quality control check with a known substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
A1: The principal cause of this compound's low oral bioavailability is extensive first-pass metabolism in the liver.[2] After oral administration, the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. A significant portion of the this compound is metabolized by cytochrome P450 enzymes during this first pass, reducing the amount of active drug that reaches the bloodstream. In humans, the absolute oral bioavailability is approximately 11.2%.
Q2: What are the known metabolic pathways of this compound?
A2: this compound is extensively metabolized. The main metabolic pathways include demethylation, dehydrogenation, and oxidative dealkylation. It is a substrate of CYP3A4 and has been shown to be a moderate inhibitor of CYP2D6 in vitro.
Q3: Have any formulation strategies been successful in improving this compound's bioavailability?
A3: Yes, in animal models. A lipid-based, self-emulsifying capsule formulation resulted in a 3-fold higher exposure to this compound in dogs compared to a standard tablet formulation.[2] However, this success was not replicated in human clinical trials.[2]
Q4: Is this compound a substrate of P-glycoprotein (P-gp)?
A4: While this compound's lipophilicity makes it a potential candidate for P-gp-mediated efflux, there is no definitive public data confirming it as a P-gp substrate. To investigate this, a P-gp substrate assay using a cell line overexpressing the transporter, such as MDCK-MDR1, is recommended.
Q5: What vehicle is recommended for oral gavage of this compound in rats?
A5: For preclinical studies in rats, this compound has been administered via oral gavage as a suspension in a solution of 0.25% methylcellulose in water.
Q6: How does food intake affect the pharmacokinetics of this compound?
A6: The effect of food on this compound absorption in animal models has not been specifically detailed in the available literature. However, for lipophilic drugs, food, particularly high-fat meals, can sometimes enhance absorption by increasing drug solubilization and stimulating bile flow. Conversely, it can also delay gastric emptying, which may affect the rate of absorption.[3][4] It is crucial to standardize feeding conditions in preclinical studies to minimize variability.
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value | Reference |
| Absolute Oral Bioavailability (F) | 11.2% | |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [5] |
| Terminal Half-life (t½) | ~32 hours | [5] |
Table 2: Effect of Formulation on this compound Exposure in Dogs
| Formulation | Relative Exposure (AUC) | Animal Model | Reference |
| Reference Tablet | 1x | Dog | [2] |
| Lipid-Based Self-Emulsifying Capsule | 3x | Dog | [2] |
Note: Specific oral bioavailability (F%) and detailed pharmacokinetic parameters (AUC, Cmax) for this compound in rats and monkeys are not publicly available in the reviewed literature.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To determine the metabolic stability of this compound in vitro.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
In a microcentrifuge tube, pre-incubate RLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound from the stock solution to the microsome suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point and determine the in vitro half-life.
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 (P-gp overexpressing) and MDCK (wild-type) cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
A known P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Culture MDCK-MDR1 and MDCK cells on Transwell inserts until a confluent monolayer is formed.
-
Wash the cell monolayers with transport buffer.
-
To assess apical-to-basolateral (A-B) transport, add this compound (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
To assess the effect of P-gp inhibition, repeat steps 3 and 4 in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.
-
Incubate the Transwell plates at 37°C.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected behavioral side effects of Almorexant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dual orexin receptor antagonist, Almorexant. The information provided is intended to help interpret unexpected behavioral side effects observed during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system is a key regulator of wakefulness and arousal.[2][3][4] By antagonizing these receptors, this compound promotes sleep.[2][3]
Q2: Why was the clinical development of this compound discontinued?
The clinical development of this compound was discontinued in January 2011 by GlaxoSmithKline and Actelion.[5][6] The decision was based on a review of the overall clinical profile and tolerability, with some reports citing safety concerns related to elevated liver enzymes.[7]
Q3: What are the most commonly reported behavioral side effects of this compound in clinical trials?
As a sleep-promoting agent, the most frequently reported side effects were dose-dependent and included somnolence and fatigue.[6][8] Other reported adverse events in clinical trials were generally similar to placebo and included headache and nausea.[1][8][9]
Q4: Have there been any unexpected or paradoxical behavioral side effects reported with this compound?
Yes, preclinical studies have revealed some unexpected behavioral side effects. Notably, in a murine model of narcolepsy, this compound was found to exacerbate cataplexy.[7] Furthermore, in wild-type mice, this compound, when combined with a rewarding stimulus like chocolate, dose-dependently increased cataplexy-like events.[10][11][12] In one study with transgenic mice, a low dose of this compound paradoxically induced a transient increase in active wakefulness.[7]
Q5: Does this compound impair cognitive function?
Preclinical studies in rats using the Morris water maze and passive avoidance tasks showed that this compound did not impair learning and memory.[13] In healthy human volunteers, this compound induced sleepiness without causing impairments in memory or cognitive functioning.[14] However, at high doses (400 mg and 1000 mg), it did reduce vigilance, alertness, and visuomotor coordination.[6]
Troubleshooting Guides
Issue 1: Observation of Cataplexy-Like Events in Animal Models
Symptoms: Sudden, brief episodes of muscle weakness or paralysis, often triggered by positive emotional stimuli (e.g., presentation of a reward). Animals may collapse but remain conscious.
Possible Cause: This may be a direct pharmacological effect of dual orexin receptor antagonism. The orexin system is known to be involved in the regulation of muscle tone, and its blockade can lead to cataplexy-like symptoms, which are a hallmark of narcolepsy (a condition associated with orexin deficiency).[3][7] Preclinical studies have shown that this compound can induce cataplexy in wild-type mice when presented with a rewarding stimulus.[10][11][12]
Troubleshooting Steps:
-
Confirm the Behavior: Carefully review video recordings to distinguish cataplexy-like events from normal sleep onset or other behaviors. Cataplexy is typically characterized by a sudden loss of muscle tone while the animal appears to be awake.
-
Control for Stimuli: Assess whether these events are more frequent in the presence of rewarding or emotionally significant stimuli. Consider running control experiments where no such stimuli are presented.
-
Dose-Response Analysis: If not already done, perform a dose-response study to see if the frequency or severity of the events is dose-dependent.
-
Pharmacological Controls: If possible, compare the effects of this compound with a selective orexin 1 receptor antagonist (SO1RA) or a selective orexin 2 receptor antagonist (SO2RA) to investigate the relative contribution of each receptor subtype to this effect.
-
Genetic Controls: In preclinical models, using orexin knockout mice can help confirm that the observed effect is mediated through the orexin system. Studies have shown that this compound has no effect on sleep-wake behavior in these mice.[10][11]
Issue 2: Paradoxical Increase in Wakefulness or Activity
Symptoms: A transient increase in locomotor activity or wakefulness after administration of this compound, contrary to its expected sleep-promoting effects.
Possible Cause: This has been observed at low doses in a transgenic mouse model of narcolepsy.[7] The underlying mechanism is not fully understood but may involve complex interactions with downstream effector mechanisms that regulate arousal.
Troubleshooting Steps:
-
Verify the Dose: Double-check the dosage calculations and administration protocol to ensure accuracy.
-
Examine the Time Course: Analyze the activity data over time to determine if the increase in wakefulness is transient and followed by the expected increase in sleep.
-
Consider the Animal Model: This effect was reported in a specific transgenic mouse model with partial hypocretin cell loss.[7] The genetic background and specific characteristics of your animal model could be a contributing factor.
-
Evaluate Environmental Factors: Ensure that there are no unexpected environmental stimuli that could be causing arousal.
Data Presentation
Table 1: Summary of Adverse Events in a Clinical Trial with this compound in Healthy Elderly Subjects
| Adverse Event | This compound 100 mg (n=8) | This compound 200 mg (n=8) | This compound 400 mg (n=8) | Placebo (n=6) | Zolpidem 10 mg (n=6) |
| Somnolence | 2 | 4 | 6 | 1 | 2 |
| Fatigue | 1 | 2 | 3 | 0 | 1 |
| Headache | 1 | 1 | 2 | 1 | 1 |
| Nausea | 0 | 1 | 1 | 0 | 0 |
| Muscular Weakness | 0 | 0 | 2 | 0 | 0 |
Source: Adapted from a study in healthy elderly subjects.[8]
Table 2: Efficacy of this compound in Adult Patients with Chronic Primary Insomnia (16-day treatment)
| Parameter | This compound 100 mg | This compound 200 mg | Placebo |
| Change in Objective Wake Time After Sleep Onset (WASO) from baseline (minutes) | - | -19.5 | - |
| Change in Subjective Wake Time After Sleep Onset (WASO) from baseline (minutes) | Significant decrease (p=0.0006) | Significant decrease (p<0.0001) | - |
| Change in Objective Total Sleep Time (TST) from baseline (minutes) | - | Increased (p<0.0001) | - |
| Change in Subjective Total Sleep Time (TST) from baseline (minutes) | - | Increased (p<0.0001) | - |
Source: Adapted from a randomized, placebo-controlled trial in adult patients.[1][9]
Experimental Protocols
Protocol 1: Induction of Cataplexy-Like Events in Mice
This protocol is based on studies demonstrating this compound-induced cataplexy in the presence of a rewarding stimulus.[10][11][12]
Objective: To assess the potential of this compound to induce cataplexy-like events in wild-type mice.
Materials:
-
This compound (and vehicle control)
-
Wild-type mice
-
Rewarding stimulus (e.g., chocolate)
-
EEG/EMG recording equipment
-
Video recording equipment
Procedure:
-
Animal Preparation: Implant mice with electrodes for EEG and EMG recording to monitor sleep-wake states and muscle tone. Allow for a recovery period.
-
Habituation: Habituate the mice to the recording chamber and the presence of the rewarding stimulus.
-
Baseline Recording: Record baseline EEG/EMG and behavior for a set period (e.g., 6 hours) with access to regular chow.
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the desired doses.
-
Test Condition: Immediately after injection, provide the mice with the rewarding stimulus (e.g., a small piece of chocolate) in addition to their regular chow.
-
Recording: Record EEG/EMG and video for a defined period (e.g., 6 hours) post-injection.
-
Data Analysis: Score the recordings for wakefulness, NREM sleep, REM sleep, and cataplexy. Cataplexy is typically identified as a period of at least 10 seconds of muscle atonia while the EEG shows activity consistent with wakefulness or REM sleep.
Mandatory Visualizations
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating this compound-induced cataplexy-like events.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 13. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Almorexant Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Almorexant dosage and mitigate off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] It functions by inhibiting the downstream signaling pathways activated by orexin-A and orexin-B, such as intracellular Ca2+ mobilization.[1][2] Notably, this compound exhibits a remarkably slow dissociation rate from the OX2 receptor, which may contribute to a prolonged duration of action.[1][3][4]
Q2: What were the main reasons for the discontinuation of this compound's clinical development?
A2: The clinical development of this compound was discontinued primarily due to concerns about hepatic safety.[1] Specifically, transient increases in liver enzymes were observed in some trial participants, indicating potential liver toxicity.[1][5]
Q3: What are the known on-target and potential off-target effects of this compound at different dosages?
A3: On-target effects are related to its sleep-promoting properties. Off-target effects observed in clinical trials included somnolence, fatigue, headache, and nausea.[6] Muscular weakness was reported at higher doses (e.g., 400 mg in healthy elderly subjects).[6] Researchers should be vigilant for these effects in their experimental models.
Q4: How can I differentiate between the desired sedative effects and potential CNS off-target effects in my animal models?
A4: Careful behavioral observation is key. While sedation and sleep induction are expected, look for adverse neurological signs not typically associated with natural sleep, such as ataxia, tremors, or unusual postures. Comparing the behavioral phenotype to that of orexin receptor knockout mice can also be informative.[7][8] Additionally, specific motor coordination tests (e.g., rotarod) can help quantify unintended motor impairments.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is characterized by rapid absorption, with a median time to maximum plasma concentration (tmax) of approximately 1.0 to 2.3 hours.[6][9] It has a relatively long terminal half-life.[6] However, plasma concentrations decrease to about 20% of the maximum concentration within 8 hours post-administration.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High inter-individual variability in response | Differences in metabolism (e.g., CYP3A4 activity). Differences in blood-brain barrier penetration. | Ensure a homogenous animal population (age, sex, strain). Consider pre-screening for baseline sleep patterns. If using different species, be aware of potential metabolic differences. |
| Unexpected behavioral side effects (e.g., excessive motor impairment) | Dosage is too high, leading to off-target effects. The effect may be on-target but exaggerated at the tested dose. | Perform a dose-response study to identify the minimal effective dose for the desired sleep-promoting effect. Include motor function assessments (e.g., beam walking, grip strength) at each dose level. |
| Lack of efficacy in promoting sleep | Insufficient dosage. Poor bioavailability of the formulation. The timing of administration is not aligned with the active phase of the animal. | Verify the formulation and administration route. Increase the dose systematically. Administer this compound at the beginning of the subject's active phase (e.g., the beginning of the dark cycle for nocturnal rodents).[8] |
| Observing tolerance to the sleep-promoting effects | Potential for receptor downregulation or other compensatory mechanisms with chronic administration. | Design studies to include washout periods. If chronic dosing is necessary, monitor sleep parameters over time to characterize the development of tolerance. |
Quantitative Data Summary
Table 1: this compound In Vitro Receptor Binding and Potency
| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference |
| IC50 (nM) | 6.6 | 3.4 | [2] |
| Kd (nM) | 1.3 | 0.17 | [3][4] |
| Antagonism Type | Competitive | Noncompetitive-like | [3][4] |
| Dissociation Rate | Fast | Remarkably Slow | [3][4] |
Table 2: Summary of this compound Clinical Trial Dosages and Key Findings
| Dose | Subject Population | Key Efficacy Findings | Key Adverse Events | Reference |
| 100 mg, 200 mg | Adults with chronic primary insomnia | 200 mg significantly decreased wake time after sleep onset and increased total sleep time. | Adverse events were similar to placebo. | [10][11] |
| 100 mg, 200 mg, 400 mg | Healthy elderly subjects | Dose-dependent decrease in alertness. | Somnolence, fatigue, headache, nausea. Muscular weakness at 400 mg. | [6] |
| 100, 200, 400, 1000 mg | Healthy subjects (multiple doses) | Reduced vigilance and coordination at ≥400 mg. Trend towards shorter latency to deep sleep. | Dose-dependent increases in somnolence. | [12] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonism of this compound at OX1 and OX2 receptors.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing either human OX1R or OX2R.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a known concentration of an orexin agonist (e.g., orexin-A).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Protocol 2: In Vivo Rodent Sleep and Locomotor Activity Assessment
Objective: To evaluate the in vivo efficacy and potential motor side effects of this compound.
Methodology:
-
Animal Model: Use adult male rats (e.g., Wistar) or mice (e.g., C57BL/6).
-
Surgical Implantation (for EEG/EMG): For detailed sleep analysis, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period.
-
Habituation: Acclimate the animals to the recording chambers and administration procedures.
-
Drug Administration: Administer this compound orally at various doses (e.g., 30, 100, 300 mg/kg for rats) or vehicle at the beginning of the dark (active) phase.[2]
-
Data Acquisition:
-
Sleep: Record EEG/EMG signals continuously for at least 24 hours post-dosing.
-
Locomotor Activity: Use automated activity monitors (e.g., infrared beam breaks) to record horizontal and vertical movements.
-
-
Data Analysis:
-
Sleep: Score the EEG/EMG recordings to quantify time spent in wakefulness, NREM sleep, and REM sleep.
-
Locomotor Activity: Analyze the activity data to determine total distance traveled, rearing frequency, etc.
-
Compare the effects of different this compound doses to the vehicle control.
-
Visualizations
Caption: this compound blocks Orexin A/B from activating OX1/OX2 receptors.
Caption: Workflow for optimizing this compound dosage in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and electrophysiological characterization of this compound, a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist: comparison with selective OX1 and OX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cegee.org [cegee.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin receptor antagonism: an ascending multiple-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Almorexant sleep studies
Welcome to the technical support center for researchers utilizing Almorexant in sleep studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistent results and optimize your experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound sleep studies.
Question: Why am I observing high variability in sleep latency and efficiency in my this compound-treated animals?
Answer:
High variability in response to this compound can stem from several factors. Consider the following troubleshooting steps:
-
Habituation Period: Ensure an adequate habituation period for the animals to the experimental environment (e.g., recording chambers, tethering). The "first-night effect" can lead to altered sleep patterns, and sufficient acclimatization is crucial for stable baseline recordings.[1]
-
Dosing and Formulation:
-
Formulation: The formulation of this compound can significantly impact its absorption and bioavailability.[2][3] Inconsistent preparation or changes in vehicle can lead to variable plasma concentrations. Ensure a consistent and validated formulation protocol.
-
Timing of Administration: this compound's efficacy is influenced by the circadian cycle, with greater effects observed during the active phase when endogenous orexin levels are highest.[4] Administer the drug at a consistent time relative to the light-dark cycle.
-
-
Animal-Specific Factors:
-
Sex Differences: Preclinical studies have shown sex-based differences in sleep architecture. Ensure your study is adequately powered to detect sex-specific effects, or that sexes are analyzed separately.
-
Genetic Background: The genetic background of the animal model can influence the response to orexin antagonists. Use a consistent and well-characterized strain.
-
-
Experimental Procedure:
-
Handling Stress: Minimize animal handling stress, as it can impact sleep patterns. Gentling and consistent handling procedures are recommended.
-
Environmental Stability: Maintain a stable and controlled environment (temperature, humidity, light, and sound) throughout the study.
-
Question: My results show a weaker than expected or no significant effect of this compound on sleep, even at higher doses. What could be the cause?
Answer:
A lack of efficacy can be perplexing. Here are potential reasons and solutions:
-
Pharmacokinetics:
-
Route of Administration: Oral administration can lead to variability in absorption. Consider alternative routes if consistent plasma levels are critical and cannot be achieved orally.
-
Metabolism: this compound is metabolized by hepatic enzymes.[5] Factors influencing liver function could alter drug clearance and efficacy.
-
-
Receptor Occupancy: A certain threshold of orexin receptor occupancy is required to induce sleep. It's possible that the doses used are not achieving sufficient receptor blockade in your specific model or experimental conditions.
-
Off-Target Effects: While this compound is a dual orexin receptor antagonist, the possibility of off-target effects at very high concentrations cannot be entirely ruled out, though studies suggest it is specific to orexin receptors.[6]
-
Data Analysis:
-
Sleep Scoring Criteria: Ensure consistent and validated criteria for scoring sleep stages. Inconsistent scoring can mask true drug effects.
-
Statistical Power: Your study may be underpowered to detect subtle but significant effects. A power analysis is recommended during the experimental design phase.
-
Question: I am observing paradoxical effects, such as increased wakefulness or hyperactivity, after this compound administration. How can this be explained?
Answer:
Paradoxical reactions are rare but can occur. Potential explanations include:
-
Dose-Response Relationship: In some cases, very low or very high doses of a drug can produce effects opposite to those expected. A comprehensive dose-response study is essential to characterize the full pharmacological profile of this compound in your model.
-
Interaction with Other Factors: Consider potential interactions with other experimental variables or substances. For example, co-administration with other compounds could lead to unexpected effects.
-
Cataplexy-like Behavior: At higher doses, especially when combined with rewarding stimuli like chocolate, this compound has been shown to induce cataplexy-like behaviors in mice.[7] This could be misinterpreted as a change in wakefulness. Careful behavioral observation is key.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive dual orexin receptor antagonist.[5] It blocks the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[5] The orexin system is a key regulator of wakefulness, so by antagonizing these receptors, this compound promotes sleep.[4][5]
Q2: What are the expected effects of this compound on sleep architecture?
A2: In clinical and preclinical studies, this compound has been shown to:
-
Increase Total Sleep Time (TST): By reducing the time spent awake.[5][8]
-
Decrease Wake After Sleep Onset (WASO): Promoting sleep maintenance.[5][9]
-
Decrease Latency to Persistent Sleep (LPS): Reducing the time it takes to fall asleep.[9][10]
-
Increase REM Sleep: this compound has been observed to dose-dependently increase the duration of REM sleep.[8][11][12]
Q3: What were the reasons for the discontinuation of this compound's clinical development?
A3: The clinical development of this compound was discontinued in January 2011 due to concerns about its side effect profile, specifically observations of elevated liver enzymes in some trial participants, suggesting potential hepatic safety issues.[5]
Q4: Are there any known drug interactions with this compound?
A4: Yes, this compound can interact with other drugs. For example, it has been shown to be a moderate inhibitor of the metabolic enzyme CYP2D6, which can increase the exposure to drugs metabolized by this enzyme, such as desipramine.[13]
Data Presentation
Table 1: Effects of this compound on Polysomnography (PSG) Parameters in Primary Insomnia Patients (Mean Change from Placebo)
| Dose | Sleep Efficiency (SE) | Wake After Sleep Onset (WASO) | Latency to Persistent Sleep (LPS) | Total Sleep Time (TST) |
| 100 mg | +4.6%[9] | -29 min[9] | -10.4 min | +38.9 min[9] |
| 200 mg | +10.1%[9] | -42 min[9] | -15 min[9] | +64.8 min[9] |
| 400 mg | +14.4%[9] | -54 min[9][10] | -18 min[9][10] | +69.7 min[14] |
Table 2: Effects of this compound on Sleep Parameters in Elderly Patients with Primary Insomnia (Mean Change from Placebo)
| Dose | Wake After Sleep Onset (WASO) | Total Sleep Time (TST) | Latency to Persistent Sleep (LPS) |
| 25 mg | -10.4 min[15] | +14.3 min[15] | Not Statistically Significant[15] |
| 50 mg | -19.2 min[15] | +30.8 min[15] | Not Statistically Significant[15] |
| 100 mg | -31.4 min[15] | +44.5 min[15] | Not Statistically Significant[15] |
| 200 mg | -46.5 min[15] | +55.1 min[15] | -10.2 min[15] |
Table 3: Effects of this compound on Sleep in C57BL/6 Mice (Administered at the beginning of the dark phase)
| Dose | Change in Wake Time | Change in NREM Sleep Time | Change in REM Sleep Time |
| 25 mg/kg | Decreased for the first 2 hours[8][12] | Increased[8] | Increased[8] |
| 100 mg/kg | Decreased for the first 4 hours[8][12] | Increased[8] | Increased[8] |
| 300 mg/kg | Decreased from hour 2 to 7[8][12] | Increased[8] | Increased, with a prolonged effect[8][12] |
Experimental Protocols
Protocol for Polysomnography (PSG) in Rodents
This protocol outlines the key steps for conducting PSG studies in rodents to evaluate the effects of this compound.
1. Animal Model and Housing:
-
Species: C57BL/6J mice are commonly used.[6]
-
Housing: House animals individually to prevent social interaction from influencing sleep. Maintain a strict 12:12 hour light-dark cycle and a controlled environment (temperature: 22-24°C, humidity: 40-60%).
2. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Electrode Placement:
-
EEG: Implant two stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
EMG: Insert two stainless steel wire electrodes into the nuchal (neck) muscles for EMG recording to measure muscle tone.
-
-
Headmount: Secure the electrodes to a headmount connector with dental cement.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least 7 days before starting experiments.
3. Habituation and Recording:
-
Habituation: Connect the animal to the recording cable and place it in the recording chamber for at least 2-3 days to habituate to the setup.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (typically oral gavage) at a consistent time, usually at the beginning of the dark (active) phase.
-
Data Acquisition: Record EEG and EMG signals continuously for at least 24 hours post-administration using a data acquisition system. A sampling rate of at least 256 Hz is recommended.
4. Data Analysis:
-
Sleep Scoring: Manually or automatically score the recordings in 4- or 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on the EEG and EMG signals.
-
Parameter Calculation: Calculate key sleep parameters, including:
-
Total time spent in each stage (Wake, NREM, REM)
-
Sleep efficiency (Total sleep time / Total recording time)
-
Sleep latency (Time from lights out to the first epoch of sleep)
-
Bout duration and number for each stage
-
Visualizations
Caption: this compound's mechanism of action in the orexin signaling pathway.
Caption: A typical experimental workflow for an this compound sleep study in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cegee.org [cegee.org]
- 7. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetic and pharmacodynamic interactions between this compound, a dual orexin receptor antagonist, and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 15. "Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With " by Thomas Roth, Jed Black et al. [scholarlycommons.henryford.com]
How to minimize stress in animals during Almorexant administration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize stress in laboratory animals during the administration of Almorexant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound (ACT-078573) is a competitive, dual orexin receptor antagonist.[1] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1 and OX2.[1][2] The orexin system is a key regulator of wakefulness; by inhibiting this system, this compound promotes sleep.[3][4] It was initially developed for the treatment of insomnia.[1][5]
Q2: What is the recommended administration route for this compound in preclinical studies? this compound is orally active and is most commonly administered via oral gavage (p.o.) in animal models, including rats and mice.[2][6] Intraperitoneal (i.p.) injection has also been documented.[7]
Q3: What is a suitable vehicle for preparing this compound for oral administration? In several rodent studies, this compound has been successfully dissolved in a 20% Captisol solution for oral delivery.[7] The choice of vehicle should always be validated for compatibility and to ensure it does not produce confounding effects.
Q4: Can the stress of administration affect experimental outcomes? Yes. Stress, particularly from improper handling and restraint during procedures like injection or gavage, can lead to significant physiological and behavioral changes in animals.[8] These responses, which include alterations in cardiovascular and hormonal systems, can increase data variability and act as a confounding variable in pharmacological studies, potentially impacting the reproducibility and validity of the results.[8][9]
Troubleshooting Guide: Oral Gavage Administration
Q5: My animals exhibit significant resistance and signs of distress during oral gavage. What am I doing wrong? Distress during oral gavage is a common issue that can often be traced to specific procedural elements. Key causes include:
-
Improper Restraint: The animal must be restrained firmly but gently, with its head and body aligned vertically to straighten the esophagus.[10] Overly forceful restraint is a significant stressor.[8]
-
Incorrect Gavage Needle (Cannula) Size: Using a needle that is too large or too long for the animal can cause discomfort and potential injury.[11][12]
-
Incorrect Placement: If resistance is felt, the needle may be entering the trachea instead of the esophagus. Never force the needle.[11][13] Fluid bubbling from the nose is a critical sign of aspiration and the procedure must be stopped immediately.[13]
-
Lack of Acclimatization: Animals that have not been adequately handled prior to the procedure will experience more stress.[13]
Q6: How can I refine my oral gavage technique to minimize animal stress? Several refinement techniques can significantly reduce stress and improve animal welfare:
-
Habituation: Handle the animals for several days leading up to the experiment to acclimatize them to the researcher.[13]
-
Use Flexible Gavage Tubes: Studies have shown that flexible, soft-tipped plastic feeding tubes are safer and can reduce the risk of esophageal trauma compared to rigid metal needles.[13]
-
Sucrose Pre-coating: A study demonstrated that coating the tip of the gavage needle with a sucrose solution reduces the time required for the procedure and decreases observable stress behaviors.[10][14]
-
Correct Measurement: Before insertion, measure the tube from the animal's mouth to the last rib to ensure it will reach the stomach without going too far.[10][11]
-
Proper Technique: Allow the animal to swallow the tube as it is gently advanced; gravity should assist its passage down the esophagus.[10][12]
Q7: What are the key behavioral and physiological signs of stress to monitor? Recognizing stress is critical for intervention. Monitor animals during and after the procedure for the following indicators.
| Category | Stress Indicators | Source |
| Behavioral (Acute) | Vocalization, struggling, urination/defecation during the procedure, attempts to bite. | [8] |
| Behavioral (Post-Procedure) | Hunched posture, reduced grooming, decreased locomotor activity, porphyrin secretions ("red tears") in rats. | [15] |
| Physiological | Changes in body weight, increased heart rate, elevated plasma corticosterone levels. | [8][9][15] |
Experimental Protocols & Methodologies
Protocol: Stress-Minimized Oral Gavage in Mice
This protocol incorporates refinement techniques to reduce animal distress.
1. Preparation:
-
Animal Acclimatization: Handle mice for at least 3-5 minutes per day for 3-5 days prior to the first gavage session.
-
Vehicle Preparation: Prepare the this compound solution (e.g., in 20% Captisol) and draw the calculated dose into a syringe.[7] The maximum recommended volume should not exceed 10 ml/kg of the animal's body weight.[12]
-
Gavage Needle Selection: Select an appropriately sized flexible plastic feeding tube with a soft tip.[13] (See Table 2 for sizing).
-
Needle Measurement: Hold the gavage tube alongside the mouse and mark the tube at the level of the mouth when the tip is at the last rib. This prevents over-insertion.[11]
-
Sucrose Coating (Optional but Recommended): Dip the tip of the gavage needle into a sucrose solution.[10][14]
2. Restraint and Administration:
-
Gently but firmly scruff the mouse, securing the loose skin over the shoulders to immobilize the head. The body should be in an upright, vertical position.[11]
-
Insert the needle into the side of the mouth, advancing it gently along the roof of the mouth toward the back of the throat.[13]
-
The mouse should exhibit a swallowing reflex.[12] Allow the tube to slide gently down the esophagus to the pre-measured mark. Do not apply force. If there is any resistance, withdraw and start again.[11]
-
Administer the substance slowly to prevent reflux.[12]
-
Gently remove the needle along the same path of insertion.
3. Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., coughing, choking, fluid from the nose).[12]
-
Continue to monitor for other behavioral signs of stress over the next hour.
Data Presentation: Quantitative Guides
Table 1: Recommended Maximum Oral Gavage Volumes Based on a maximum of 10 ml/kg body weight.[12]
| Animal | Body Weight (g) | Max Volume (ml) |
| Mouse | 20 | 0.2 |
| Mouse | 25 | 0.25 |
| Mouse | 30 | 0.3 |
| Rat | 250 | 2.5 |
| Rat | 350 | 3.5 |
| Rat | 500 | 5.0 |
Table 2: Gavage Needle Sizing Guide for Mice [12]
| Weight Range (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| 15-20 | 22 | 1 - 1.5 | 1.25 |
| 20-25 | 20 | 1 - 2 | 2.25 |
| 25-35 | 18 | 1.5 - 3 | 2.25 |
Visualizations
Caption: this compound's mechanism as a dual orexin receptor antagonist.
Caption: Experimental workflow for stress-minimized oral gavage.
Caption: Relationship between procedural stressors and experimental impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intact learning and memory in rats following treatment with the dual orexin receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models [frontiersin.org]
- 8. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 13. instechlabs.com [instechlabs.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating Almorexant Dosage in Geriatric Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing almorexant in elderly animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dose adjustment for this specific demographic, ensuring experimental accuracy and animal welfare.
Troubleshooting Guide: Common Issues in this compound Dosing for Elderly Animals
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Prolonged Recovery | Age-related decline in hepatic metabolism leading to increased drug exposure.[1][2] Increased blood-brain barrier permeability in older animals.[3] | 1. Reduce the dose: Start with a 25-50% reduction from the standard adult dose. 2. Increase the dosing interval: Allow for longer clearance times between administrations. 3. Monitor plasma levels: If available, therapeutic drug monitoring can help tailor the dose.[1] 4. Careful clinical observation: Closely monitor for signs of excessive sedation, ataxia, or respiratory depression. |
| Lack of Efficacy at Standard Doses | While less common in elderly animals, individual variations in metabolism or receptor sensitivity can occur. | 1. Gradual dose escalation: If no adverse effects are observed at the initial low dose, consider a cautious, incremental increase while monitoring for both efficacy and side effects. 2. Confirm drug administration: Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to rule out delivery issues. 3. Evaluate animal health: Underlying health conditions in aged animals can influence drug response. |
| Adverse Events (e.g., Liver Enzyme Elevation) | This compound's development was halted due to concerns about hepatic safety in humans.[4] Elderly animals may have compromised liver function, increasing their susceptibility.[5] | 1. Baseline liver function tests: Assess liver enzyme levels (e.g., ALT, AST) before initiating the study. 2. Periodic monitoring: Monitor liver enzymes throughout the study, especially during chronic administration. 3. Discontinue use if significant elevations occur: If liver enzymes rise to clinically significant levels, cease this compound administration. |
| Inconsistent Results Across a Cohort | Increased physiological variability is a hallmark of aging. | 1. Increase sample size: A larger cohort can help account for individual differences. 2. Stratify by health status: If possible, group animals based on pre-experimental health assessments. 3. Individual dose adjustments: Be prepared to tailor the dose for individual animals based on their response. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for elderly rodents?
A1: There are no definitive studies establishing a specific dose for elderly rodents. However, based on general principles of geriatric pharmacology, a conservative approach is recommended.[1][3] Start with a dose that is 25-50% lower than the effective dose reported in adult animals. For instance, studies in adult mice have used doses ranging from 10 mg/kg to 300 mg/kg.[6][7] A starting dose of 5-15 mg/kg for an elderly mouse would be a reasonable starting point, with careful observation for effect and any adverse signs.
Q2: How does the metabolism of this compound impact its use in older animals?
A2: this compound is extensively metabolized by the liver.[8][9] Aging is often associated with a decline in hepatic blood flow and enzyme activity, which can lead to decreased drug clearance and a longer elimination half-life.[2] This means the drug may stay in the system longer and at higher concentrations in older animals compared to their younger counterparts, increasing the risk of side effects.
Q3: What specific parameters should be monitored when administering this compound to elderly animals?
A3: A comprehensive monitoring plan should include:
-
Behavioral assessments: Observe for the desired sedative or sleep-promoting effects, as well as any signs of excessive sedation, ataxia, or distress.
-
Physiological monitoring: Monitor body weight, food and water intake, and general activity levels.
-
Biochemical monitoring: Periodically assess liver enzymes (ALT, AST) and kidney function (BUN, creatinine), especially in long-term studies.[10]
Q4: Are there any known contraindications for using this compound in aged animal models?
A4: While specific contraindications for elderly animals have not been formally established, caution is advised in animals with pre-existing liver or kidney disease.[1][5] Given that the development of this compound was stopped due to liver safety concerns in humans, it is prudent to avoid its use in animals with known hepatic impairment.[4]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Elderly vs. Adult Rodents
-
Animal Groups:
-
Group 1: Adult mice/rats (e.g., 3-6 months old)
-
Group 2: Elderly mice/rats (e.g., 18-24 months old)
-
-
Drug Administration:
-
Administer a single oral dose of this compound. The dose should be selected based on literature, with a lower dose for the elderly group as a starting point.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).
-
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters for each group:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Compare the parameters between the adult and elderly groups to determine age-related differences in drug disposition.
-
Protocol 2: Behavioral Assessment of Sedation in Elderly Rodents
-
Animal Groups:
-
Group 1: Elderly mice/rats receiving vehicle control.
-
Group 2: Elderly mice/rats receiving a low dose of this compound.
-
Group 3: Elderly mice/rats receiving a medium dose of this compound.
-
-
Drug Administration:
-
Administer the vehicle or this compound via the intended experimental route (e.g., oral gavage).
-
-
Behavioral Tests:
-
Open Field Test: Assess locomotor activity and exploratory behavior at peak drug effect time. A significant reduction in distance traveled and rearing frequency would indicate sedation.
-
Rotarod Test: Evaluate motor coordination and balance. A decreased latency to fall would suggest motor impairment due to sedation.
-
Righting Reflex: A simple test where the animal is placed on its back. The time it takes to right itself can be a measure of the level of sedation.
-
-
Data Analysis:
-
Compare the performance in each behavioral test between the vehicle and this compound-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine a dose-response relationship for the sedative effects.
-
Visualizations
Caption: this compound's mechanism of action as a dual orexin receptor antagonist.
References
- 1. Geriatric pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Drug Individualization - WSAVA2007 - VIN [vin.com]
- 3. Principles of small animal geriatric anaesthesia: anaesthesia guidelines and recovery - Veterinary Practice [veterinary-practice.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Influence of mild and moderate liver impairment on the pharmacokinetics and metabolism of this compound, a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of different doses of this compound on learning and memory in 8-month-old APP/PS1 (AD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the metabolic pathways and the resulting multiple metabolites of this compound, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Almorexant and Cataplexy in Research Animals: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for the dual orexin receptor antagonist, almorexant, to induce cataplexy in research animals. This guide offers troubleshooting advice and frequently asked questions to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][2][3][4][5] The orexin system is a key regulator of wakefulness and arousal. By antagonizing these receptors, this compound promotes sleep.[1][6]
Q2: Can this compound induce cataplexy in research animals?
The potential for this compound to induce cataplexy is highly dependent on the animal model and experimental conditions. In murine models of narcolepsy, such as orexin/ataxin-3 transgenic mice which have a partial loss of orexin neurons, this compound has been shown to exacerbate pre-existing cataplexy.[7][8][9] In wild-type mice, this compound does not typically induce cataplexy under baseline conditions.[2][3] However, when wild-type mice are presented with a rewarding stimulus, such as chocolate, this compound can dose-dependently increase the incidence of cataplexy-like events.[10][11][12]
Q3: Why is there a discrepancy in findings regarding this compound and cataplexy?
Early preclinical studies and some reports did not identify cataplexy as a significant concern.[1] The discrepancies in findings can be attributed to several factors:
-
Animal Model: The genetic background of the animal model is critical. Animals with a compromised orexin system are more susceptible to cataplexy induction by orexin antagonists.[7][8][9]
-
Experimental Conditions: The presence of strong positive emotional stimuli or rewards can unmask a latent potential for this compound to induce cataplexy in otherwise healthy animals.[10][11][12]
-
Definition of Cataplexy: A standardized definition of cataplexy in murine models is crucial for accurate assessment and comparison across studies.[13][14][15]
Q4: What are the typical dosages of this compound used in studies investigating cataplexy?
Dosages in murine studies have ranged from 30 mg/kg to 300 mg/kg. A dose of 100 mg/kg has been shown to maximally promote cataplexy in narcoleptic mouse models.[7][8][9] In wild-type mice, cataplexy was observed in a dose-dependent manner when combined with a rewarding stimulus, with effects seen at both 30 mg/kg and 100 mg/kg.[10][11]
Troubleshooting Guide
Issue: Unexpected cataplexy-like events are observed in wild-type animals treated with this compound.
Possible Causes and Solutions:
-
Presence of Uncontrolled Rewarding Stimuli:
-
Troubleshooting Step: Carefully review the experimental environment for any potential rewarding stimuli that could be triggering the events. This could include palatable food items, social interactions, or novel objects.
-
Solution: Standardize the experimental environment to minimize uncontrolled stimuli. If a rewarding stimulus is part of the protocol, its presentation should be consistent across all animals and groups.
-
-
Misinterpretation of Behavior:
-
Troubleshooting Step: Ensure that the observed events meet the consensus criteria for murine cataplexy. Cataplexy is characterized by an abrupt loss of muscle tone (nuchal atonia) lasting at least 10 seconds, with the animal remaining immobile, and preceded by at least 40 seconds of wakefulness.[13][14][15] The electroencephalogram (EEG) during the episode is typically dominated by theta activity.
-
Solution: Implement simultaneous video recording with electromyography (EMG) and EEG monitoring to accurately classify behavioral states and differentiate cataplexy from REM sleep or other behaviors.
-
Issue: No cataplexy is observed in a narcoleptic animal model after this compound administration.
Possible Causes and Solutions:
-
Insufficient Drug Dosage:
-
Timing of Observation:
-
Troubleshooting Step: Review the timing of your behavioral observations relative to drug administration.
-
Solution: Administer this compound at the beginning of the animal's active phase (dark period for nocturnal rodents) and conduct continuous monitoring, as the propensity for cataplexy may be highest during this time.[7]
-
Data Presentation
Table 1: Effects of this compound on Cataplexy in Orexin/Ataxin-3 Transgenic (TG) Mice
| Dosage (mg/kg) | Time Spent in Cataplexy (s/12h) | Mean Cataplexy Bout Duration (s) | Number of Cataplexy Bouts (/12h) |
| Vehicle | ~200 | ~25 | ~8 |
| 30 | ~300 | ~30 | ~10 |
| 100 | ~600 | ~35 | ~17 |
| 300 | ~450 | ~30 | ~15 |
Data are approximate values based on graphical representations in Black et al., 2013.[7]
Table 2: Cataplexy in Wild-Type (WT) Mice with this compound and a Rewarding Stimulus (Chocolate)
| Dosage (mg/kg) | Percentage of Time in Cataplexy | Number of Cataplexy Bouts | Percentage of Mice Exhibiting Cataplexy |
| Vehicle + Chocolate | 0% | 0 | 0% |
| 30 + Chocolate | ~2% | ~5 | 50% |
| 100 + Chocolate | ~4% | ~12 | 100% |
Data are approximate values based on text descriptions in Mahoney et al., 2019.[10][11]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cataplexy in a Murine Model of Narcolepsy
This protocol is adapted from the methodology described by Black et al. (2013).[7]
-
Animal Model: Orexin/ataxin-3 transgenic mice and wild-type littermate controls.
-
Surgical Implantation: Surgically implant electrodes for EEG and EMG recording to monitor sleep-wake states and muscle tone.
-
Housing: House mice individually in recording cages with a 12h/12h light/dark cycle.
-
Drug Administration:
-
Administer this compound (30, 100, 300 mg/kg) or vehicle intraperitoneally at the beginning of the dark (active) phase.
-
Employ a counterbalanced crossover design where each mouse receives each treatment.
-
-
Data Collection:
-
Record EEG, EMG, and video data continuously for 12 hours post-injection.
-
-
Data Analysis:
-
Score recordings for wakefulness, NREM sleep, REM sleep, and cataplexy.
-
Identify cataplexy based on the consensus criteria: abrupt onset of nuchal atonia for ≥10 seconds, preceded by ≥40 seconds of wakefulness, and accompanied by theta-dominant EEG.[13][14][15]
-
Quantify the total time in cataplexy, number of cataplectic bouts, and mean bout duration.
-
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing cataplexy in mice.
Caption: Troubleshooting decision tree for unexpected cataplexy.
References
- 1. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cegee.org [cegee.org]
- 3. academic.oup.com [academic.oup.com]
- 4. resource.aminer.org [resource.aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes sleep and exacerbates cataplexy in a murine model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 12. researchgate.net [researchgate.net]
- 13. A consensus definition of cataplexy in mouse models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A consensus definition of cataplexy in mouse models of narcolepsy. | Semantic Scholar [semanticscholar.org]
Almorexant Technical Support Center: Solution Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of Almorexant in solution. Adhering to these guidelines is crucial for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound hydrochloride is a crystalline solid that is soluble in several organic solvents but has limited solubility in aqueous solutions.[1] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity.[1][2]
Key Considerations:
-
DMSO Quality: Use fresh, anhydrous (moisture-free) DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[3]
-
Inert Gas: When preparing solutions in organic solvents, it is good practice to purge the vial with an inert gas like nitrogen or argon to minimize potential oxidation.[1]
-
Assistance in Dissolving: If the compound does not dissolve readily, gentle warming to 37°C or sonication in an ultrasonic cleaner can be used to aid dissolution.[4][5]
For quick reference, the solubility in common laboratory solvents is summarized below.
Table 1: Solubility of this compound (Hydrochloride) in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | 20 - 72 mg/mL | [1][3][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1][5] |
| DMSO:PBS (pH 7.2) (1:2 ratio) | ~0.25 mg/mL |[1][5] |
Q2: How should I prepare aqueous working solutions of this compound for my experiments?
A2: Due to its poor aqueous solubility, this compound cannot be dissolved directly in buffers or cell culture media.[1] A two-step dilution process starting from a high-concentration DMSO stock is required. The workflow below outlines the recommended procedure.
References
Almorexant Technical Support Center: Mitigating Next-Day Performance Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Almorexant. The focus is on mitigating the potential effects of this dual orexin receptor antagonist on next-day performance in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can affect next-day performance?
A1: this compound is a competitive dual orexin 1 and orexin 2 (OX1 and OX2) receptor antagonist.[1] By blocking these receptors, it inhibits the wakefulness-promoting signals of orexin neuropeptides. If the drug's concentration remains sufficiently high to occupy a significant number of orexin receptors into the next day, it can lead to residual sleepiness, and impairments in cognitive and psychomotor function. The duration of its effects is linked to its slow dissociation from orexin receptors.[1]
Q2: What are the most common next-day performance issues observed in this compound studies?
A2: Higher doses of this compound have been associated with next-day residual effects, including increased reaction time and reduced subjective alertness.[2] However, multiple studies have also reported no significant next-day performance impairment at therapeutic doses, and in some cases, this compound showed fewer cognitive and motor impairments compared to other hypnotics like zolpidem.
Q3: How can we proactively mitigate the risk of next-day performance deficits in our study design?
A3: The most effective mitigation strategy identified in clinical studies is dose optimization . Lower doses of this compound (e.g., 100-200 mg in human trials) have been shown to be effective in promoting sleep without significant next-day residual effects.[1][3] Therefore, conducting thorough dose-response studies is crucial to identify the minimum effective dose with the most favorable safety profile.
Troubleshooting Guide: Unexpected Next-Day Performance Impairment
If your study is observing unexpected or significant next-day performance decrements with this compound, consider the following troubleshooting steps:
Issue 1: Participants report subjective drowsiness or show objective signs of sedation.
-
Potential Cause: The administered dose may be too high for the specific population or individual, leading to sustained receptor occupancy.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosage with published clinical data. Consider if a lower dose could achieve the desired hypnotic effect with fewer residual effects.
-
Assess Pharmacokinetics: If feasible, analyze pharmacokinetic data to determine if drug clearance is slower than anticipated in your study population.
-
Refine Inclusion/Exclusion Criteria: Factors such as age, metabolism, and concomitant medications can influence drug clearance. Ensure your study population is appropriately defined.
-
Issue 2: Performance on cognitive or psychomotor tests is significantly impaired.
-
Potential Cause: The timing of the performance tests may coincide with residual drug effects.
-
Troubleshooting Steps:
-
Adjust Testing Schedule: Evaluate the timing of your next-day performance assessments relative to the drug administration time. Consider scheduling tests at later time points post-dosing to allow for sufficient drug clearance.
-
Incorporate a Washout Period: For crossover designs, ensure an adequate washout period between treatments to prevent carry-over effects.
-
Select Appropriate Tests: Utilize a battery of tests that assess different cognitive domains. This can help to pinpoint specific areas of impairment and differentiate them from general sedation.
-
Data Presentation: this compound Effects on Next-Day Performance
The following tables summarize quantitative data from key studies on this compound's impact on next-day performance.
Table 1: Subjective Alertness (Bond and Lader Visual Analogue Scale)
| Dose | Mean Change from Placebo (mm) | 95% Confidence Interval | Study |
| 50 mg | Not Reported | Not Reported | Hoever et al. (2012) |
| 100 mg | Not Reported | Not Reported | Hoever et al. (2012) |
| 200 mg | Not Reported | Not Reported | Hoever et al. (2012) |
| 400 mg | No significant effect | Not Reported | Hoever et al. (2012) |
Table 2: Mean Reaction Time
| Dose | Mean Treatment Effect (ms) | 95% Confidence Interval | Study |
| 50 mg | No significant effect | Not Reported | Hoever et al. (2012) |
| 100 mg | No significant effect | Not Reported | Hoever et al. (2012) |
| 200 mg | No significant effect | Not Reported | Hoever et al. (2012) |
| 400 mg | +34.7 | 4.9 - 64.5 | Hoever et al. (2012) |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess next-day performance.
1. Digit Symbol Substitution Test (DSST)
-
Objective: To assess processing speed, attention, and working memory.
-
Methodology:
-
Participants are provided with a key that pairs digits (1-9) with unique symbols.
-
The test sheet consists of rows of digits, and beneath each digit is a blank space.
-
Participants are instructed to fill in the corresponding symbol for as many digits as possible within a set time limit (typically 90 or 120 seconds).
-
The score is the total number of correct symbol-digit pairings completed within the time limit.
-
2. Bond and Lader Visual Analogue Scales (VAS) for Alertness
-
Objective: To measure subjective feelings of alertness and mood.
-
Methodology:
-
Participants are presented with a series of 100mm horizontal lines.
-
Each line is anchored at either end with opposing states (e.g., "Alert" and "Drowsy").
-
Participants are instructed to make a vertical mark on each line to indicate their current feeling between the two anchor states.
-
The score is the distance in millimeters from the "drowsy" end of the scale to the participant's mark.
-
3. Choice Reaction Time (CRT) Test
-
Objective: To measure the speed and accuracy of responding to a specific stimulus when multiple choices are present.
-
Methodology:
-
Participants are seated in front of a computer screen and a response device with multiple buttons.
-
A visual or auditory stimulus is presented, corresponding to one of the response buttons.
-
Participants are instructed to press the correct button as quickly and accurately as possible upon stimulus presentation.
-
The primary outcome measures are the reaction time (time from stimulus onset to the correct response) and the number of correct/incorrect responses.
-
Visualizations
.dot
References
- 1. A Randomised Placebo-Controlled Trial to Differentiate the Acute Cognitive and Mood Effects of Chlorogenic Acid from Decaffeinated Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digit Symbol Substitution Test [carepatron.com]
- 3. Stability analysis of clustering of Norris’ visual analogue scale: Applying the consensus clustering approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Almorexant Studies - Blinding and Randomization Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for blinding and randomization in clinical studies involving Almorexant.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between randomization and blinding in a clinical trial?
A: Randomization is the process of assigning participants to different treatment groups by chance, minimizing selection bias and confounding factors.[1][2][3] Blinding, on the other hand, is the practice of keeping the participant, investigator, and/or data analyst unaware of the treatment assignment.[2][4][5] While randomization deals with the "how" of group assignment, blinding deals with the "who knows what" after assignment.
Q2: What are the most critical components of a robust randomization process in an this compound study?
A: A robust randomization process consists of two key components:
-
Generation of an unpredictable allocation sequence: This is typically achieved using a validated computer program or random number tables.[6]
-
Allocation concealment: This crucial step ensures that the person randomizing the participant does not know the next treatment allocation in the sequence.[1][6][7] Inadequate allocation concealment can lead to selection bias, where investigators might consciously or unconsciously influence which participants are assigned to a particular group.[1][7]
Q3: What are some common methods for ensuring allocation concealment?
A: Several methods can be employed to ensure proper allocation concealment:
-
Central Randomization: A central, independent unit (e.g., a pharmacy or a specialized service) is responsible for the randomization and dispensing of the investigational product. This can be managed via telephone or a secure web-based system.[6][7][8]
-
Sequentially Numbered, Opaque, Sealed Envelopes (SNOSE): Treatment assignments are placed in opaque, sealed envelopes that are sequentially numbered. The envelope is only opened after the participant has been enrolled in the study.[1][6][7] However, this method can be susceptible to manipulation if not implemented rigorously.[6]
-
Sequentially Numbered Containers: The investigational product (this compound or placebo) is pre-packaged in identical containers that are sequentially numbered according to the randomization list.[1][7]
-
Pharmacy-Controlled Randomization: The clinical trial pharmacy manages the randomization list and dispenses the appropriate treatment based on the participant's assigned number.[7]
Q4: In this compound studies, which often involve subjective endpoints like sleep quality, why is double-blinding particularly important?
A: Double-blinding, where both the participant and the investigator are unaware of the treatment allocation, is critical in studies with subjective endpoints to prevent bias.[2][4] If participants know they are receiving this compound, their expectation of improved sleep could influence their self-reported outcomes (placebo effect). Similarly, if investigators are aware of the treatment, it could unconsciously affect how they interact with the participant or interpret their responses.
Q5: What are some potential challenges to maintaining the blind in this compound studies, and how can they be mitigated?
A: A key challenge is the potential for recognizable side effects of the active drug that are not present with the placebo.[4] For instance, if this compound causes a specific side effect (e.g., a distinct taste, next-day drowsiness), participants or investigators might be able to guess the treatment assignment.
Mitigation Strategies:
-
Active Placebo: In some cases, an active placebo that mimics the side effects of the study drug without affecting the primary outcome can be used.
-
Blinding Assessment: At the end of the study, researchers can ask participants and investigators to guess the treatment assignment to assess the effectiveness of the blinding.[9] If the guesses are no better than chance, the blinding was likely successful.[9]
Troubleshooting Guides
Scenario 1: A site investigator expresses concern that the randomization schedule seems to be assigning a long run of participants to the same treatment group.
Troubleshooting Steps:
-
Explain the Randomization Method: Clarify that the study is using a specific randomization method, such as block randomization, which is designed to maintain a balance between treatment groups at regular intervals.[2]
-
Verify the Randomization List: Without revealing the treatment assignments, the unblinded statistician or central pharmacy can verify that the randomization list is being followed correctly.
-
Reinforce the Importance of Allocation Concealment: Remind the site staff that knowledge of future assignments is not possible with a robust allocation concealment process, and that perceived patterns are likely due to chance within the randomization blocks.
Scenario 2: A participant reports a side effect that they believe reveals their treatment assignment.
Troubleshooting Steps:
-
Document the Event: Thoroughly document the participant's report and the specific side effect.
-
Maintain the Blind: Remind the participant and the site staff that the reported side effect could be coincidental or a known, but not universal, effect of the investigational product or the placebo.
-
Follow Protocol for Unblinding: Only in a medical emergency should the treatment assignment be revealed. The protocol should have clear guidelines for emergency unblinding.
Experimental Protocols
Protocol: Central Randomization for a Double-Blind, Placebo-Controlled this compound Study
-
Randomization List Generation: An independent statistician generates a randomization list using a validated statistical software package. The list should detail the sequence of treatment assignments (e.g., this compound 100mg, this compound 200mg, Placebo). Block randomization is recommended to ensure balance between the groups throughout the trial.
-
Allocation Concealment: The randomization list is securely provided to a central pharmacy or an Interactive Response Technology (IRT) system.[10][11] The site investigators and study staff do not have access to this list.
-
Participant Enrollment: Once a participant meets the inclusion criteria and provides informed consent, the site investigator enrolls them in the study.
-
Treatment Assignment: The investigator contacts the central pharmacy or accesses the IRT system. The system then assigns the next available randomization number to the participant and specifies which numbered medication kit to dispense.
-
Blinding: The this compound and placebo capsules/tablets are identical in appearance, taste, and packaging to maintain the blind. The medication kits are labeled only with the randomization number.
Data Presentation
Table 1: Summary of Randomization and Blinding in Key this compound Clinical Trials
| Study Identifier/Reference | Study Design | Randomization Method | Blinding | Control Group | Treatment Arms | Number of Participants |
| Black et al., 2017[12][13] | Prospective, randomized, double-blind, placebo-controlled, active-referenced | 1:1:1:1 ratio | Double-blind | Placebo and Zolpidem 10mg | This compound 100mg, this compound 200mg | 709 randomized |
| Roth et al., 2017[14] | Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period, five-way Latin square cross-over | Latin square cross-over | Double-blind | Placebo | This compound 25mg, 50mg, 100mg, 200mg | 112 randomized |
| Hoever et al., 2010[15] | Ascending single-dose, double-blind, placebo- and active-controlled | Not specified in detail | Double-blind | Placebo and Zolpidem 10mg | This compound (1-1000mg) | 70 healthy male subjects |
| Dingemanse et al., 2014[16] | Single-center, open-label, randomized, 3- or 4-way crossover | Crossover | Open-label | Not applicable (formulation comparison) | Various this compound formulations | Study I: 20 healthy males, Study II: 24 healthy subjects |
Mandatory Visualizations
Caption: Workflow for Centralized Randomization and Blinding in an this compound Clinical Trial.
Caption: Key Steps in the Randomization Process to Minimize Selection Bias.
References
- 1. Selection of Control, Randomization, Blinding, and Allocation Concealment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomization, blinding, and coding - Field Trials of Health Interventions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. castoredc.com [castoredc.com]
- 4. Maintenance of Blinding in Clinical Trials and the Implications for Studying Analgesia Using Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blinding in Clinical Trials: Seeing the Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The random allocation process: two things you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allocation concealment - Wikipedia [en.wikipedia.org]
- 8. Concealment [media.tghn.org]
- 9. google.com [google.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexin receptor antagonism, a new sleep-promoting paradigm: an ascending single-dose study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Almorexant and Suvorexant Efficacy in Preclinical Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two dual orexin receptor antagonists, almorexant and suvorexant, in rodent models of insomnia. The data presented is compiled from key studies to assist researchers in understanding the relative pharmacological profiles of these compounds.
Orexin Signaling Pathway in Sleep-Wake Regulation
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness. Orexin neurons in the lateral hypothalamus project to and activate key arousal centers in the brain. Dual orexin receptor antagonists (DORAs) like this compound and suvorexant promote sleep by blocking the wake-promoting signals of orexins.
Caption: Orexin signaling pathway and the inhibitory action of dual orexin receptor antagonists.
Comparative Efficacy Data
The following tables summarize the effects of this compound and suvorexant on key sleep parameters in preclinical rodent models. It is important to note that the data are from separate studies and not from a head-to-head comparison, thus direct quantitative comparisons should be made with caution.
Table 1: Efficacy of this compound in C57BL/6 Mice
| Dose (mg/kg, p.o.) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness |
| 25 | Increased | Increased | Decreased for 2 hours |
| 100 | Increased | Increased | Decreased for 4 hours |
| 300 | Increased | Increased | Decreased for 5 hours |
Data adapted from Mang et al., 2012.[1][2]
Table 2: Efficacy of Suvorexant in Sprague-Dawley Rats
| Dose (mg/kg, p.o.) | Change in Active Wake | Change in Slow-Wave Sleep | Change in REM Sleep |
| 10 | Decreased | Increased | Increased |
| 30 | Decreased | Increased | Increased |
| 100 | Decreased | Increased | Increased |
Data adapted from Winrow et al., 2011.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
This compound Sleep Study in Mice
-
Animals: Male C57BL/6J mice.
-
Housing: Individually housed with a 12:12 light:dark cycle. Food and water were available ad libitum.
-
Surgical Implantation: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 25, 100, or 300 mg/kg at the beginning of the dark (active) phase.
-
Data Acquisition and Analysis: EEG and EMG signals were recorded continuously. Sleep-wake states (wakefulness, NREM sleep, REM sleep) were scored manually or automatically in specific time epochs. The effects of this compound were compared to vehicle control.[1][2]
Suvorexant Sleep Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Housing and Surgical Implantation: Similar to the mouse study, rats were surgically implanted with telemetry devices for EEG and EMG monitoring and housed under a controlled light-dark cycle.
-
Drug Administration: Suvorexant was administered orally at doses of 10, 30, and 100 mg/kg during the active (dark) phase of the animals.
-
Data Acquisition and Analysis: Continuous EEG and EMG recordings were used to classify vigilance states into active wake, quiet wake, slow-wave sleep, and REM sleep. The percentage of time spent in each state was calculated and compared between suvorexant-treated and vehicle-treated groups.
Comparative Experimental Workflow
The general workflow for evaluating the efficacy of sleep-promoting compounds in preclinical models is outlined below.
References
Validating Almorexant's selectivity for orexin receptors over other GPCRs
Almorexant, a dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), demonstrates a high degree of selectivity for its target receptors over a broad range of other G-protein coupled receptors (GPCRs). This selectivity is crucial for its therapeutic action in promoting sleep by specifically dampening the wake-promoting signals of the orexin system, while minimizing off-target effects. This guide provides a comparative analysis of this compound's binding affinities and details the experimental methodologies used to validate its selectivity.
Comparative Analysis of Binding Affinity
To ascertain the selectivity of this compound, comprehensive screening against a panel of GPCRs is essential. The data presented below summarizes the binding affinity of this compound for the human orexin receptors in comparison to its affinity for a wide array of other human GPCRs. The affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand / Agonist Used in Assay | This compound Ki (nM) |
| Orexin 1 (OX1R) | 1.3 | |
| Orexin 2 (OX2R) | 0.17 | |
| Adenosine A1 | >10,000 | |
| Adenosine A2A | >10,000 | |
| Adrenergic α1A | >10,000 | |
| Adrenergic α2A | >10,000 | |
| Adrenergic β1 | >10,000 | |
| Adrenergic β2 | >10,000 | |
| Bradykinin B2 | >10,000 | |
| Cannabinoid CB1 | >10,000 | |
| Cholecystokinin CCK1 | >10,000 | |
| Dopamine D1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Dopamine D3 | >10,000 | |
| Dopamine D4.4 | >10,000 | |
| Endothelin ETA | >10,000 | |
| GABAB | >10,000 | |
| Galanin Gal1 | >10,000 | |
| Histamine H1 | >10,000 | |
| Histamine H2 | >10,000 | |
| Muscarinic M1 | >10,000 | |
| Muscarinic M2 | >10,000 | |
| Muscarinic M3 | >10,000 | |
| Neurokinin NK1 | >10,000 | |
| Neurokinin NK2 | >10,000 | |
| Neurokinin NK3 | >10,000 | |
| Neuropeptide Y Y1 | >10,000 | |
| Neuropeptide Y Y2 | >10,000 | |
| Opioid δ (DOP) | >10,000 | |
| Opioid κ (KOP) | >10,000 | |
| Opioid μ (MOP) | >10,000 | |
| Serotonin 5-HT1A | >10,000 | |
| Serotonin 5-HT1B | >10,000 | |
| Serotonin 5-HT1D | >10,000 | |
| Serotonin 5-HT2A | >10,000 | |
| Serotonin 5-HT2C | >10,000 | |
| Serotonin 5-HT3 | >10,000 | |
| Serotonin 5-HT6 | >10,000 | |
| Serotonin 5-HT7 | >10,000 | |
| Somatostatin sst2 | >10,000 | |
| Vasopressin V1a | >10,000 |
As the data clearly indicates, this compound exhibits high affinity for both OX1 and OX2 receptors, with Ki values in the low nanomolar range. In stark contrast, its affinity for all other tested GPCRs is significantly lower, with Ki values greater than 10,000 nM. This demonstrates a selectivity of over 1000-fold for orexin receptors compared to the other screened targets, confirming its highly specific pharmacological profile.
Experimental Protocols
The validation of this compound's selectivity relies on robust and well-defined experimental procedures. The two primary assays employed are radioligand binding assays and functional calcium mobilization assays.
Radioligand Binding Assay for GPCR Selectivity
This assay directly measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Cells stably or transiently expressing the target human GPCR are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competition Binding Assay:
-
A constant concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay
This assay measures the ability of a compound to act as an antagonist by blocking the intracellular signaling initiated by the natural ligand of the receptor. For many GPCRs, including orexin receptors, activation leads to an increase in intracellular calcium concentration ([Ca2+]i).
1. Cell Culture and Plating:
-
Cells expressing the target GPCR are seeded into black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.
2. Dye Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.
-
The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.
3. Compound Addition and Signal Detection:
-
The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
The test compound (this compound) at various concentrations is added to the wells.
-
After a pre-incubation period with the antagonist, the natural agonist for the receptor is added to stimulate a calcium response.
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.
4. Data Analysis:
-
The fluorescence signal is typically measured as the peak response or the area under the curve.
-
The data are normalized to the response of the agonist alone.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by plotting the normalized response against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Orexin Signaling Pathway and Experimental Workflow
To further illustrate the context of this compound's action and the methods used for its validation, the following diagrams are provided.
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for determining GPCR selectivity of this compound.
Safety Profile of Almorexant Compared to Other Dual Orexin Receptor Antagonists: A Comparative Guide
The landscape of insomnia treatment has been significantly influenced by the advent of dual orexin receptor antagonists (DORAs), a class of drugs that promote sleep by blocking the wake-promoting neuropeptides orexin A and B. Almorexant was the first DORA to be extensively studied in clinical trials. However, its development was halted due to safety concerns. This guide provides a detailed comparison of the safety profile of this compound with other approved DORAs: suvorexant, lemborexant, and daridorexant, supported by clinical trial data and experimental methodologies.
Executive Summary
This compound demonstrated efficacy in promoting sleep but its clinical development was terminated due to safety issues, primarily elevated liver enzymes.[1][2][3] The approved DORAs—suvorexant, lemborexant, and daridorexant—have undergone extensive safety evaluations and, while generally well-tolerated, they are associated with a class-specific set of adverse events. The most common of these are somnolence, headache, and dizziness. This guide will delve into the specific safety findings for each of these compounds, offering a comparative analysis for researchers and drug development professionals.
Orexin Signaling Pathway and DORA Mechanism of Action
The orexin system plays a crucial role in maintaining wakefulness. Orexin neuropeptides, produced in the hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, promoting arousal. DORAs competitively bind to and block both OX1R and OX2R, thereby inhibiting the wake-promoting signals and facilitating the transition to sleep.
Comparative Safety Profile of DORAs
The safety profiles of this compound and the approved DORAs have been evaluated in numerous clinical trials. The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in phase 3 clinical trials.
| Adverse Event | This compound (100-400 mg) | Suvorexant (15/20 mg & 30/40 mg) | Lemborexant (5 mg & 10 mg) | Daridorexant (25 mg & 50 mg) | Placebo |
| Somnolence/Drowsiness | Frequently Reported[4] | 6.7% - 13%[5][6][7] | 7% - 19%[8][9][10] | 2% - 4%[11][12] | 1% - 3.3%[5][6][9] |
| Headache | Frequently Reported[4] | 5.4% - 7%[7][13] | 4.9% - 9.3%[8][9][10] | 4% - 6%[11][12] | 4.3% - 6.7%[9][13] |
| Dizziness | Not specified | ~3%[7] | Not consistently reported > placebo | 2%[11][12] | Not specified |
| Nasopharyngitis | Not specified | 5.4%[13] | >5%[14] | 6% - 7%[12] | 4.3%[13] |
| Fatigue | Frequently Reported[4] | Not specified | Not consistently reported > placebo | 1% - 2%[12] | 1%[12] |
| Dry Mouth | Not specified | 5.0%[13] | Not specified | Not specified | 1.6%[13] |
| Abnormal Dreams/Nightmares | Not specified | Not specified | >1 patient[8] | Not specified | Not specified |
| Elevated Liver Enzymes | Reason for Discontinuation [1] | No significant reports[15] | <1% (similar to placebo)[16] | No significant reports | <1%[16] |
Note: The data for this compound is primarily qualitative due to the discontinuation of its development. Percentages for other DORAs are aggregated from various phase 3 trial reports and may vary slightly between studies.
Detailed Safety Concerns
This compound
Suvorexant
Suvorexant, the first DORA to receive FDA approval, has a well-characterized safety profile. The most common adverse event is somnolence.[5][7] The FDA review highlighted dose-related next-day effects, including sedation, which was a key consideration in determining the approved dosage.[17][18] There have also been reports of sleep paralysis, hypnagogic/hypnopompic hallucinations, and a small number of reports of suicidal ideation in clinical trials, though a causal link is not definitively established.[18][19]
Lemborexant
Lemborexant has also been associated with somnolence and headache as the most frequent adverse events.[8][14] The SUNRISE-1 and SUNRISE-2 trials demonstrated its long-term safety and efficacy.[9][12] Studies assessing next-day residual effects, including driving performance, have been conducted. While lemborexant did not cause statistically significant impairment in next-morning driving compared to placebo in some studies, impairment was observed in some individuals at the 10 mg dose.[20]
Daridorexant
Daridorexant is the most recently approved DORA. Its phase 3 trials showed a favorable safety profile with rates of common adverse events like headache and nasopharyngitis being comparable to placebo.[21][22][23] A key feature highlighted in its clinical development was the minimal next-morning residual effects and an improvement in daytime functioning.[23][24] The incidence of somnolence was lower compared to other DORAs.[11][12]
Experimental Protocols for Key Safety Assessments
The safety evaluation of DORAs involves a battery of specialized tests to assess potential risks. Below are descriptions of the methodologies for two critical safety assessments.
Polysomnography (PSG)
Polysomnography is the gold-standard method for objectively measuring sleep architecture and identifying sleep-disordered breathing.
Methodology:
-
Participant Preparation: Subjects are admitted to a sleep laboratory in the evening. Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements, and electromyogram - EMG for muscle tone), and legs (EMG). Respiratory effort, airflow, and oxygen saturation are also monitored.[25][26]
-
Data Acquisition: Continuous recordings are taken throughout the night while the participant sleeps.
-
Data Analysis: Trained technicians score the recordings to determine sleep stages (N1, N2, N3, REM), sleep latency, wake after sleep onset (WASO), and total sleep time. Any respiratory events (apneas, hypopneas) are also quantified.[27]
Next-Day Residual Effects Assessment (Driving Simulation)
This assessment is crucial for evaluating the potential for next-day impairment, a significant safety concern for any hypnotic medication.
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo-controlled crossover or parallel-group study.
-
Participants: Healthy volunteers or patients with insomnia.
-
Procedure: Participants are administered the DORA or placebo before bedtime. The following morning, at a specified time, they perform a standardized driving simulation test. This test often involves a monotonous driving scenario designed to unmask sleepiness.[20]
-
Primary Endpoint: The primary measure is often the Standard Deviation of Lateral Position (SDLP), which quantifies driving impairment (weaving). Other measures may include reaction time to events and the number of off-road excursions.[17]
-
Analysis: The performance on the DORA is compared to placebo to determine if there is a statistically significant impairment in driving ability.
Conclusion
The development of this compound was a pivotal step in validating the therapeutic potential of orexin antagonism for insomnia. However, its discontinuation due to liver safety concerns underscores the importance of rigorous safety evaluation for this class of drugs. The subsequently approved DORAs—suvorexant, lemborexant, and daridorexant—have demonstrated acceptable safety profiles in extensive clinical trial programs, leading to their approval for the treatment of insomnia. While class-wide adverse events such as somnolence are common, the newer agents like daridorexant appear to have a more favorable profile regarding next-day residual effects. Continuous pharmacovigilance and further research are essential to fully characterize the long-term safety of these important therapeutic agents.
References
- 1. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of suvorexant during 1-year treatment of insomnia with subsequent abrupt treatment discontinuation: a phase 3 randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsm.aasm.org [jcsm.aasm.org]
- 7. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Review - Lemborexant (Dayvigo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicalresearch.com [medicalresearch.com]
- 10. neurology.org [neurology.org]
- 11. FDA Approves Daridorexant (Quviviq) To Treat Insomnia - HealthyWayRx.com | HealthyWayRx [healthywayrx.com]
- 12. neurologylive.com [neurologylive.com]
- 13. merck.com [merck.com]
- 14. sleepreviewmag.com [sleepreviewmag.com]
- 15. Suvorexant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lemborexant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. FDA raises concerns about experimental sleep aid suvorexant - CBS News [cbsnews.com]
- 19. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FDA Approves Lemborexant For Treatment of Insomnia in Adults - - Practical Neurology [practicalneurology.com]
- 21. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Idorsia's insomnia drug daridorexant passes Phase III study [clinicaltrialsarena.com]
- 23. physiciansweekly.com [physiciansweekly.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Polysomnographic Predictors of Treatment Response to Cognitive Behavioral Therapy for Insomnia in Participants With Co-morbid Insomnia and Sleep Apnea: Secondary Analysis of a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Association of insomnia phenotypes based on polysomnography-measured sleep duration with suicidal ideation and attempts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Replicating published findings on Almorexant's sleep-promoting effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the sleep-promoting effects of Almorexant, a first-in-class dual orexin receptor antagonist. Despite the discontinuation of its clinical development in 2011 due to safety concerns, the data generated from preclinical and clinical studies offer valuable insights into the therapeutic potential of targeting the orexin system for the treatment of insomnia.[1] This document objectively compares this compound's performance with the widely used hypnotic, zolpidem, and provides detailed experimental data and methodologies to aid in the replication and advancement of this research.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on sleep parameters.
Preclinical Efficacy: this compound vs. Zolpidem in Rats
This table presents data from a study by Brisbare-Roch et al. (2007), which evaluated the effects of this compound and zolpidem on sleep architecture in rats.
| Parameter | Vehicle | This compound (100 mg/kg) | Zolpidem (100 mg/kg) |
| Time in NREM Sleep (%) | 31.8 | 41.1 | 45.2 |
| Time in REM Sleep (%) | 4.5 | 7.9 | 2.1 |
| Time Awake (%) | 63.7 | 51.0 | 52.7 |
NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement. Data represents the percentage of a 12-hour dark period.
Clinical Efficacy: this compound vs. Placebo and Zolpidem in Primary Insomnia
This table summarizes key findings from a randomized, double-blind, placebo-controlled clinical trial in patients with chronic primary insomnia (Black et al., 2017).
| Parameter | Placebo | This compound (100 mg) | This compound (200 mg) | Zolpidem (10 mg) |
| Change in Wake After Sleep Onset (WASO, min) | - | -15.6 | -26.8 | -22.5 |
| Change in Latency to Persistent Sleep (LPS, min) | - | -10.4 | -18.0 | -19.4 |
| Change in Total Sleep Time (TST, min) | - | +22.4 | +40.5 | +33.8 |
Data represents the change from baseline in minutes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Preclinical Animal Model: Sleep-Wake EEG/EMG in Rats
This protocol is based on methodologies commonly employed in preclinical sleep research, similar to those used in the study by Brisbare-Roch et al. (2007).
1. Animal Subjects:
-
Male Wistar rats (250-300g) are typically used.
-
Animals are housed individually in transparent cages under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
2. Surgical Implantation of Electrodes:
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
For electroencephalogram (EEG) recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.
-
For electromyogram (EMG) recording, flexible wire electrodes are inserted into the nuchal muscles.
-
All electrodes are connected to a miniature plug and secured to the skull with dental cement.
-
A post-operative recovery period of at least one week is allowed.
3. Polysomnographic Recording:
-
Following recovery, rats are habituated to the recording cables and environment for several days.
-
EEG and EMG signals are continuously recorded for 24 hours using a data acquisition system.
-
The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized at a suitable sampling rate (e.g., 256 Hz).
4. Sleep-Wake State Analysis:
-
The recorded data is manually or automatically scored in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves) and reduced EMG activity.
-
REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).
Clinical Trial: Polysomnography in Primary Insomnia Patients
This protocol is based on the methodology described in the clinical trial by Black et al. (2017).
1. Study Population:
-
Adult patients (18-64 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV) criteria.
-
Exclusion criteria include other sleep disorders, unstable medical or psychiatric conditions, and use of medications affecting sleep.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, four-way crossover design is employed.
-
Each participant receives single doses of this compound (e.g., 100 mg, 200 mg), zolpidem (10 mg), and placebo, with a washout period between each treatment.
3. Polysomnography (PSG) Recordings:
-
Overnight PSG recordings are conducted in a sleep laboratory.
-
Standard PSG montage includes:
-
EEG: Electrodes placed at central and occipital scalp locations (e.g., C3/A2, O2/A1) to monitor brain activity.
-
Electrooculogram (EOG): Electrodes placed near the eyes to record eye movements.
-
EMG: Electrodes placed on the chin to monitor muscle tone.
-
-
Data is recorded continuously throughout the night.
4. PSG Data Analysis:
-
Sleep stages (Wake, N1, N2, N3, REM) are scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.
-
Key sleep parameters are calculated:
-
Wake After Sleep Onset (WASO): Total time spent awake from sleep onset to final awakening.
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Total Sleep Time (TST): Total time spent in all sleep stages.
-
Visualizations
This compound's Signaling Pathway
Caption: this compound competitively blocks orexin A and B from binding to OX1 and OX2 receptors.
Experimental Workflow: Preclinical Sleep Study
Caption: Workflow for preclinical evaluation of this compound's effects on sleep in rodents.
Experimental Workflow: Clinical Trial in Insomnia Patients
Caption: Workflow for a clinical trial evaluating this compound in primary insomnia patients.
References
Almorexant's Efficacy in Orexin Receptor Knockout Mice: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of almorexant's effects in wild-type versus orexin receptor knockout mice. The data presented herein, primarily from seminal studies, elucidates the specific receptor contributions to this compound's hypnotic properties and offers a framework for evaluating dual orexin receptor antagonists (DORAs).
This compound, a first-generation dual orexin receptor antagonist (DORA), promotes sleep by blocking the wake-promoting signals of orexin-A and orexin-B at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] Studies utilizing genetically modified mice lacking one or both of these receptors have been instrumental in dissecting the specific pathways through which this compound exerts its effects. This guide synthesizes key findings, experimental protocols, and visualizes the underlying mechanisms.
Comparative Efficacy of this compound in Orexin Receptor Knockout Mice
The sleep-promoting effects of this compound are almost exclusively mediated by the antagonism of the OX2R.[2][3][4] As the data below indicates, this compound effectively reduces wakefulness and increases both NREM and REM sleep in wild-type mice and in mice lacking the OX1R.[2][3] However, its hypnotic effects are completely absent in mice lacking the OX2R and in double knockout mice lacking both receptors, demonstrating that OX2R is the critical target for this compound-induced sleep.[2][3][5]
This compound's Effects on Sleep/Wake States (100 mg/kg, oral)
| Mouse Genotype | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |
| Wild-Type (C57BL/6J) | ↓ Significant Decrease | ↑ Significant Increase | ↑ Significant Increase | [3] |
| OX1R Knockout (-/-) | ↓ Significant Decrease | ↑ Significant Increase | ↑ Significant Increase | [2][3] |
| OX2R Knockout (-/-) | No significant change | No significant change | No significant change | [2][3][5] |
| OX1R/OX2R Double KO | No significant change | No significant change | No significant change | [2][3][5] |
This compound's Effects on Locomotor Activity
Orexin A administered intracerebroventricularly (ICV) stimulates locomotor activity, an effect shown to be dependent on OX2R.[4] this compound dose-dependently blocks this orexin-A-induced hyperlocomotion, with higher doses (100 and 200 mg/kg) being most effective.[2] This effect is absent in mice lacking the OX2R, further cementing the receptor's role in orexin-mediated arousal and activity.[4][5]
| Mouse Genotype | Orexin-A Induced Locomotion | Effect of this compound on Orexin-A Induced Locomotion | Reference |
| Wild-Type (C57BL/6J) | ↑ Increased | ↓ Attenuated | [2][5] |
| OX1R Knockout (-/-) | ↑ Increased | Not explicitly stated, but implied to be attenuated | [4] |
| OX2R Knockout (-/-) | No effect | Not applicable | [4][5] |
| OX1R/OX2R Double KO | No effect | Not applicable | [4][5] |
Comparison with an Alternative DORA: Lemborexant
Lemborexant, another DORA, demonstrates a similar dependency on the orexin system. In a study comparing lemborexant and this compound, both drugs potently increased NREM and REM sleep in wild-type mice.[6] Crucially, these sleep-promoting effects were absent in prepro-orexin knockout (OXKO) mice, which lack the endogenous orexin peptides.[6] This confirms that, like this compound, lemborexant's hypnotic activity is mediated specifically through the blockade of orexin signaling.[6][7]
Effects of DORAs on Sleep in Wild-Type vs. Prepro-Orexin Knockout Mice
| Drug (Dose) | Mouse Genotype | Change in Wakefulness (% of 6h period) | Change in NREM Sleep (% of 6h period) | Change in REM Sleep (% of 6h period) | Reference |
| This compound (100 mg/kg) | Wild-Type | ↓ from 73% to 40% | ↑ from 24% to 52% | ↑ from 2.6% to 7.8% | [6] |
| This compound (100 mg/kg) | OXKO | No significant change | No significant change | No significant change | [6] |
| Lemborexant (30 mg/kg) | Wild-Type | ↓ from 73% to 42% | ↑ from 24% to 50% | ↑ from 2.6% to 7.8% | [6] |
| Lemborexant (30 mg/kg) | OXKO | No significant change | No significant change | No significant change | [6] |
Experimental Protocols
The following methodologies are synthesized from the key studies investigating this compound in orexin receptor knockout mice.
Animal Models
-
Subjects: Male C57BL/6J mice, and mice with targeted deletions of the orexin 1 receptor (OX1R-/-), orexin 2 receptor (OX2R-/-), or both (OX1R-/-/OX2R-/-).[2][5] Wild-type littermates were used as controls in knockout experiments.[3] Prepro-orexin knockout (OXKO) mice were also used in comparative studies.[6]
-
Housing: Mice were singly housed in sound-attenuated chambers with a 12:12 hour light-dark cycle and ad libitum access to food and water.[6]
Surgical Implantation for Sleep Recording
-
Mice were anesthetized (e.g., with ketamine-xylazine) and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[6]
-
EEG electrodes (stainless steel screws) were placed over the cortex, and EMG electrodes (stainless steel wires) were inserted into the nuchal muscles.[6]
-
Animals were allowed a recovery period of at least one week before experiments commenced.[6]
Drug Administration
-
This compound and Lemborexant: Administered orally (p.o.) via gavage.[2][6] Doses ranged from 25 mg/kg to 300 mg/kg for this compound and 10 to 30 mg/kg for lemborexant.[3][6] The vehicle typically consisted of a solution like methylcellulose in water.
-
Orexin-A: For locomotor activity studies, orexin-A was administered via intracerebroventricular (ICV) injection into the brains of anesthetized or awake mice.[2][5]
Sleep-Wake and Locomotor Activity Analysis
-
Sleep Recording: EEG/EMG signals were recorded continuously for 24 hours. The recordings were scored in 10-second epochs as wakefulness, NREM sleep, or REM sleep using specialized software and visual inspection.[6]
-
Locomotor Activity: Spontaneous locomotor activity was measured using automated systems that detect movement via infrared beam breaks in an open-field arena.[1] In orexin-A challenge studies, activity was recorded before and after ICV injection.[2]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental logic described in this guide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cegee.org [cegee.org]
- 3. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - OAK Open Access Archive [oak.novartis.com]
- 5. The dual orexin receptor antagonist this compound induces sleep and decreases orexin-induced locomotion by blocking orexin 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Almorexant's Pharmacokinetic Profile Across Species
For Researchers, Scientists, and Drug Development Professionals
Almorexant, a dual orexin receptor antagonist, was a pioneering compound in a novel class of hypnotics. While its development was ultimately halted, a retrospective analysis of its pharmacokinetic properties across different species offers valuable insights for the development of future therapeutics. This guide provides a comparative overview of this compound's pharmacokinetics in preclinical species and humans, highlighting species-specific differences and similarities that are crucial for translational drug development.
Quantitative Pharmacokinetic Parameters
A comprehensive, side-by-side comparison of the key pharmacokinetic (PK) parameters of this compound in rats, dogs, and humans is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed preclinical quantitative data is not extensively available in the public domain, this table summarizes the available information.
| Pharmacokinetic Parameter | Rat | Dog | Human (Healthy Adults) |
| Dose (Oral) | 30 - 300 mg/kg | 30 - 100 mg/kg | 100 - 400 mg |
| Tmax (Time to Peak Concentration) | Not Available | Not Available | ~1.0 - 1.5 hours[1] |
| Cmax (Peak Plasma Concentration) | 0.06 µM (at 100 mg/kg)[2] | Not Available | Dose-dependent |
| t1/2 (Half-life) | Not Available | Not Available | ~32 hours[1] |
| Oral Bioavailability | Low to moderate[2] | Not Available | 11.2%[3] |
| Metabolism | Primarily hepatic | Primarily hepatic | Extensive, primarily via CYP3A4[4] |
| Primary Route of Elimination | Not Available | Not Available | Feces[5] |
Note: The preclinical data presented is limited. The Cmax in rats was observed at a high dose, and direct comparisons with human therapeutic doses should be made with caution. The minimal effective oral dose to reduce locomotor activity was reported to be 30 mg/kg in both rats and dogs.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of scientific findings. Below are generalized methodologies for the types of studies cited in this guide.
Preclinical Pharmacokinetic Studies (Rat and Dog)
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.
Methodology:
-
Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are commonly used preclinical species.
-
Drug Formulation and Administration: this compound is typically suspended in a vehicle such as 0.25% or 0.5% methylcellulose in water for oral administration.[6] Dosing is performed via oral gavage for rats and oral administration of capsules for dogs.
-
Dose Groups: Multiple dose groups are typically included to assess dose-proportionality of pharmacokinetics.
-
Blood Sampling: Serial blood samples are collected from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated from blood samples by centrifugation. The concentration of this compound and its potential metabolites in plasma is determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd).
Human Clinical Pharmacokinetic Studies
Objective: To evaluate the pharmacokinetics, safety, and tolerability of this compound in healthy human subjects.
Methodology:
-
Study Design: Studies are often designed as single-center, randomized, double-blind, placebo-controlled, and crossover or parallel-group trials.
-
Subject Population: Healthy male and female volunteers within a specified age and BMI range are recruited.
-
Drug Administration: this compound is administered as an oral tablet or capsule, typically with water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at frequent intervals post-dose to accurately characterize the plasma concentration-time profile of this compound.
-
Bioanalytical Method: A validated LC-MS/MS method is used to quantify this compound concentrations in plasma.
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Statistical analyses are performed to compare PK parameters across different dose groups or in the presence of interacting factors (e.g., food).
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes is crucial for clarity and understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound as a dual orexin receptor antagonist.
Caption: A typical experimental workflow for a pharmacokinetic study.
Caption: Logical workflow for interspecies pharmacokinetic comparison and prediction.
Conclusion
References
- 1. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Metabolism and Pharmacokinetics of SP-8356, a Novel (1S)-(−)-Verbenone Derivative, in Rats and Dogs and Its Implications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative In vitro Metabolism of Enflicoxib in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolism of the orexin-1 selective receptor antagonist nivasorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
Almorexant's efficacy in different primary insomnia patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Almorexant's efficacy across different primary insomnia patient populations, supported by experimental data from key clinical trials. This compound, a dual orexin receptor antagonist (DORA), represents a novel mechanism of action for the treatment of insomnia by targeting the orexin neuropeptide system, which is central to the regulation of wakefulness.[1] The clinical development of this compound was, however, discontinued due to safety concerns in long-term studies.[2][3][4] This guide presents the efficacy and safety findings from studies conducted prior to its discontinuation.
Comparative Efficacy Data
The efficacy of this compound has been evaluated in both adult and elderly patients with primary insomnia. The following tables summarize the key findings from polysomnography (PSG) data, offering a quantitative comparison against placebo and an active comparator, zolpidem.
Table 1: Efficacy of this compound in Adult Patients (18-64 years) with Chronic Primary Insomnia
This table summarizes data from a randomized, double-blind, placebo-controlled trial (NCT00608985) with an active reference (zolpidem) over a 16-day treatment period.[5][6][7]
| Outcome Measure | This compound 100 mg | This compound 200 mg | Zolpidem 10 mg | Placebo |
| Objective Wake After Sleep Onset (WASO) - Change from Baseline (minutes) | - | ↓ 26.8 (Day 1/2), ↓ 19.5 (Day 15/16) (p<0.0001 vs placebo) | - | - |
| Subjective Wake After Sleep Onset (WASO) - Change from Baseline (minutes) | - | Significant decrease over 2 weeks (p=0.0006 vs placebo) | - | - |
| Objective Total Sleep Time (TST) - Change from Baseline (minutes) | - | ↑ (p<0.0001 vs placebo) | - | - |
| Subjective Total Sleep Time (TST) - Change from Baseline (minutes) | - | ↑ (p<0.0001 vs placebo) | - | - |
| Objective Latency to Persistent Sleep (LPS) - Change from Baseline (minutes) | ↓ | ↓ (p<0.0001 vs placebo at initiation) | - | - |
| Subjective Latency to Sleep Onset (LSO) - Change from Baseline (minutes) | ↓ | ↓ (p<0.0001 vs placebo at initiation) | - | - |
Note: Specific mean change values for all parameters and zolpidem were not consistently reported in the provided abstracts. The improvements for this compound were noted as significant compared to placebo.
Table 2: Efficacy of this compound in Elderly Patients (≥65 years) with Primary Insomnia
This table presents data from a randomized, double-blind, placebo-controlled, crossover study evaluating two-night treatment with different doses of this compound.[8][9]
| Outcome Measure | This compound 25 mg | This compound 50 mg | This compound 100 mg | This compound 200 mg | Placebo |
| Mean Wake After Sleep Onset (WASO) - Treatment Effect vs Placebo (minutes) | -10.4 (p=0.0018) | -19.2 (p<0.0001) | -31.4 (p<0.0001) | -46.5 (p<0.0001) | - |
| Mean Total Sleep Time (TST) - Increase vs Placebo (minutes) | 14.3 (p<0.0001) | - | 55.1 (p<0.0001) | - | |
| Latency to Persistent Sleep (LPS) - Treatment Effect vs Placebo (minutes) | Not significant | Not significant | Not significant | -10.2 (p=0.0001) | - |
Experimental Protocols
Key Experiment: Randomized, Placebo-Controlled Trial in Adult Primary Insomnia (NCT00608985)
-
Objective: To assess the efficacy and safety of this compound in adult patients with chronic primary insomnia.[5][6][7]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, active-referenced, parallel-group multicenter study.[5][6][7]
-
Patient Population: Male and female patients aged 18–64 years with a diagnosis of chronic primary insomnia according to DSM-IV criteria.[5][6]
-
Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of the following treatments orally each night for 16 consecutive nights:[5][6][7]
-
This compound 100 mg
-
This compound 200 mg
-
Zolpidem 10 mg (active reference)
-
Placebo
-
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints:
-
Safety Assessments: Adverse events, next-day performance, rebound insomnia, and withdrawal effects were monitored.[5][6]
Signaling Pathways and Experimental Workflows
Orexin Signaling Pathway and its Antagonism by this compound
The orexin system promotes wakefulness through the binding of orexin-A and orexin-B peptides to their G-protein coupled receptors, OX1R and OX2R.[3][10][11] This activation leads to a cascade of intracellular signaling that results in neuronal depolarization and increased excitability.[12] this compound acts as a competitive antagonist at both OX1R and OX2R, thereby blocking the wake-promoting signals of the orexin peptides.[10]
Typical Experimental Workflow for a Primary Insomnia Clinical Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating a novel hypnotic agent like this compound.
Conclusion
Clinical trial data demonstrates that this compound was effective in improving objective and subjective sleep parameters in both adult and elderly patients with primary insomnia. The efficacy was shown to be dose-dependent, with higher doses leading to greater improvements in sleep maintenance (WASO) and total sleep time (TST).[5][6][8][9] Notably, in elderly patients, a significant reduction in sleep onset latency (LPS) was only observed at the highest dose tested (200 mg).[8][9] While showing promise as a novel therapeutic agent for insomnia, the development of this compound was halted due to an undisclosed tolerability issue that emerged in long-term Phase III studies.[2][3][4] This underscores the critical importance of long-term safety assessments in the development of hypnotic drugs. The research into this compound has, however, paved the way for the development of other dual orexin receptor antagonists for the treatment of insomnia.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. gsk.com [gsk.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validating Almorexant's Sleep-Promoting Effects Through OX2 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Almorexant with other orexin receptor antagonists, focusing on the validation of the OX2 receptor's role in its therapeutic effects. Experimental data from preclinical and clinical studies are presented to offer an objective analysis for researchers in sleep medicine and drug development.
Orexin Signaling and the Mechanism of Action of this compound
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness. Orexin neurons in the lateral hypothalamus are active during wakefulness and promote arousal by activating various wake-promoting centers in the brain. This compound is a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both OX1 and OX2 receptors.[1] By inhibiting the binding of orexin neuropeptides to their receptors, this compound suppresses the wake drive, thereby promoting sleep.
Caption: Orexin signaling pathway and the inhibitory action of this compound.
The Critical Role of OX2 Receptor Antagonism
While this compound is a dual antagonist, evidence suggests that its sleep-promoting effects are primarily mediated through the blockade of the OX2 receptor. Studies using knockout mice have demonstrated that the sleep-inducing effects of this compound are absent in mice lacking the OX2 receptor, whereas they are still present in mice lacking the OX1 receptor.[2][3][4] This highlights the crucial role of OX2 receptor antagonism in the mechanism of action of this compound for the treatment of insomnia.
Comparative Efficacy: this compound vs. Other Orexin Antagonists
This compound was a first-in-class DORA, but its development was discontinued.[1] Since then, other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, have been developed and approved for the treatment of insomnia. The following tables provide a comparative overview of their receptor binding affinities and clinical efficacy.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its potency. The table below summarizes the inhibitory constant (Ki) values for this compound and its alternatives at the OX1 and OX2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | OX1 Ki (nM) | OX2 Ki (nM) | OX2/OX1 Selectivity Ratio |
| This compound | 1.3 | 0.17 | 7.6 |
| Suvorexant | 0.55 | 0.35 | 1.6 |
| Lemborexant | 6.1 | 2.6 | 2.3 |
| Daridorexant | 0.47 | 0.96 | 0.5 |
Data compiled from multiple sources.
Clinical Efficacy in Insomnia
The clinical efficacy of these compounds has been evaluated in numerous clinical trials. The following tables summarize the effects of this compound and its comparators on key polysomnography (PSG) parameters: Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST).
This compound: Phase 3 Clinical Trial Data
| Dose | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Change in TST (min) vs. Placebo |
| 100 mg | -28.9 | -12.5 | 29.5 |
| 200 mg | -26.8 | -19.5 | 45.9 |
| 400 mg | -54 | -18 | 69.7 |
Data from a proof-of-concept study.[2][5][6]
Suvorexant: Phase 3 Clinical Trial Data (Month 1)
| Dose | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Change in TST (min) vs. Placebo |
| 15/20 mg | -29.8 | -19.7 | 45.4 |
| 30/40 mg | -41.9 | -28.1 | 63.8 |
Data from pooled analysis of two Phase 3 trials.[7][8]
Lemborexant: Phase 3 Clinical Trial Data (Month 1)
| Dose | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Change in TST (min) vs. Placebo |
| 5 mg | -25.4 | -21.9 | 52.8 |
| 10 mg | -28.2 | -25.4 | 60.1 |
Data from SUNRISE 1 study.[4][9][10]
Daridorexant: Phase 3 Clinical Trial Data (Month 1)
| Dose | Change in WASO (min) vs. Placebo | Change in LPS (min) vs. Placebo | Change in sTST (min) vs. Placebo |
| 25 mg | -18.4 | -28.2 | 34.2 |
| 50 mg | -29.0 | -31.2 | 43.6 |
Data from a pivotal Phase 3 study.[5][6][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize orexin receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing human OX1 or OX2 receptors are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate buffer.
-
-
Binding Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled orexin antagonist (e.g., [³H]-Almorexant) and a range of concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
-
Filtration and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)
This assay assesses the functional activity of a compound as an antagonist by measuring its ability to block agonist-induced intracellular calcium mobilization.
Caption: Workflow for an in vitro calcium mobilization assay.
Detailed Steps:
-
Cell Preparation:
-
Cells expressing OX1 or OX2 receptors are seeded into a 96-well plate and allowed to attach.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Incubation and Agonist Stimulation:
-
The cells are pre-incubated with various concentrations of the test antagonist.
-
An orexin agonist (e.g., Orexin-A) is then added to stimulate the receptors.
-
-
Fluorescence Measurement and Data Analysis:
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a plate reader.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined to assess the antagonist's potency.
-
Polysomnography (PSG) in Clinical Trials
PSG is the gold standard for objectively measuring sleep and is a primary endpoint in clinical trials for insomnia medications.
Caption: Workflow for a polysomnography study.
Key Recorded Parameters:
-
Electroencephalogram (EEG): Measures brain wave activity to determine sleep stages.
-
Electrooculogram (EOG): Records eye movements, particularly important for identifying REM sleep.
-
Electromyogram (EMG): Monitors muscle activity, typically from the chin, to assess muscle atonia during REM sleep.
-
Airflow: Measures breathing through the nose and mouth.
-
Respiratory Effort: Records the movement of the chest and abdomen.
-
Oxygen Saturation (SpO2): Monitors the level of oxygen in the blood.
-
Electrocardiogram (ECG): Records heart rate and rhythm.
Data Analysis:
-
Sleep is scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).
-
Key efficacy endpoints in insomnia trials include:
-
Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.
-
Latency to Persistent Sleep (LPS): The time from "lights out" to the first 10 consecutive minutes of sleep.
-
Total Sleep Time (TST): The total duration of sleep during the recording period.
-
Conclusion
References
- 1. Orexin receptor antagonism, a new sleep-enabling paradigm: a proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. academic.oup.com [academic.oup.com]
- 5. Idorsia | Media release [idorsia.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of insomnia treatment with lemborexant in older adults: analyses from three clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lemborexant for insomnia | MDedge Psychiatry [mdedge9-ma1.mdedge.com]
- 11. Daridorexant: A New Dual Orexin Receptor Antagonist for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Almorexant in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Almorexant, an orexin receptor antagonist, requires careful handling and adherence to established protocols for pharmaceutical waste. This guide provides essential information and step-by-step procedures for its safe disposal.
Understanding this compound and its Hazard Profile
This compound hydrochloride is a crystalline solid soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is considered slightly hazardous for water, and undiluted product or large quantities should not be allowed to reach ground water, water courses, or sewage systems.[2] This underscores the importance of proper disposal to prevent environmental contamination.
Key Safety Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Handle with adequate ventilation.
-
Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While the SDS does not classify it as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional or local regulations may have stricter classifications.
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.[3]
2. Preparing this compound for Disposal:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
For grossly contaminated items such as weighing paper or PPE, collect them in a designated, sealed waste bag or container.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, labeled solvent waste container. Ensure the container is compatible with the solvents used.
-
Aqueous solutions containing this compound should be collected in a designated aqueous waste container. Do not pour any this compound solution down the drain.[4]
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect the rinseate as hazardous waste.
-
Once cleaned, deface or remove the label from the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.[5][6]
-
3. Storage of this compound Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
-
Keep a log of the waste generated.
4. Final Disposal:
-
Engage a Licensed Waste Disposal Contractor: The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[4] These companies have the expertise and facilities to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: Incineration is a common and effective method for the destruction of pharmaceutical waste.[3]
-
Do Not:
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes solubility information which is pertinent to preparing waste solutions for disposal.
| Solvent | Solubility of this compound (hydrochloride) |
| Ethanol | ~10 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
| Source: Cayman Chemical Product Information[1] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. oncolink.org [oncolink.org]
- 6. fda.gov [fda.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Almorexant
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Almorexant. Adherence to these procedures is vital for ensuring a safe laboratory environment. The following information is synthesized from safety data sheets and product information to deliver immediate and actionable guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Handling Solid (Weighing, Aliquoting) | Safety glasses with side-shields or goggles | Nitrile or latex gloves | NIOSH-approved respirator (e.g., N95) | Lab coat |
| Preparing Solutions | Chemical safety goggles | Nitrile or latex gloves | Use in a chemical fume hood | Lab coat |
| Administering to Animals | Safety glasses with side-shields | Nitrile or latex gloves | Not required if solution is handled carefully | Lab coat |
| Cleaning and Decontamination | Chemical safety goggles | Heavy-duty nitrile or latex gloves | Not required if area is well-ventilated | Lab coat |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure and ensure safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]
-
Keep the container tightly closed.[1]
2. Preparation of Solutions (Experimental Protocol):
-
General Safety: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of dust.[1]
-
Solvents: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] It is sparingly soluble in aqueous buffers.[2]
-
Stock Solution Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the crystalline solid in a chemical fume hood.
-
Dissolve the solid in the solvent of choice (e.g., DMSO, ethanol, or DMF).[2] It is recommended to purge the solvent with an inert gas.[2]
-
For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[2]
-
Aqueous solutions should not be stored for more than one day.[2]
-
3. Handling and Use:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Take precautionary measures against static discharge.[1]
Quantitative Data: Solubility
The solubility of this compound (hydrochloride) in various solvents is summarized below.[2]
| Solvent | Solubility |
| Ethanol | ~10 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
General Guidance: Do not allow undiluted product or large quantities to reach ground water, water courses, or sewage systems as it is slightly hazardous for water.[1]
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Follow your institution's and local regulations for chemical waste disposal. One recommended method for pharmaceutical waste is high-temperature incineration.[3]
-
Empty Containers: After use, thoroughly rinse containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as regular lab waste, or recycled if appropriate.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a sealed container and disposed of as hazardous chemical waste.
-
FDA Guidelines for Household Disposal (if applicable in a non-lab setting): For medicines not on the FDA's flush list, the recommended procedure is to mix the substance with an unappealing material like dirt or cat litter, place it in a sealed container, and then dispose of it in the household trash.[4] However, in a laboratory setting, institutional guidelines for hazardous waste must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
